Product packaging for Fomentariol(Cat. No.:CAS No. 53948-12-2)

Fomentariol

Cat. No.: B12762218
CAS No.: 53948-12-2
M. Wt: 332.3 g/mol
InChI Key: VWFRIRTWXNOGIL-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomentariol is a naturally occurring bioactive compound isolated from the fungal species Fomes fomentarius . With a molecular formula of C17H16O7 and an average mass of 332.308 Da, it is a subject of significant interest in pharmaceutical research, particularly for its potential in managing diabetes mellitus . Research indicates that this compound exhibits a valuable dual inhibitory mechanism of action, simultaneously targeting key enzymes involved in carbohydrate metabolism . It acts as a potent inhibitor of both alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4) . Its inhibitory activity against alpha-glucosidase, which is involved in the breakdown of complex carbohydrates into glucose, has been reported to be higher than that of the established anti-diabetic drug acarbose . This multi-target activity suggests this compound presents a novel avenue for investigating new approaches to diabetes management . The compound can be efficiently extracted and purified from fungal material using a single-step ethanol extraction process, followed by semipreparative HPLC, providing a robust method for obtaining research-grade material . This product is labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes, such as fundamental biochemical investigation, pharmaceutical discovery for new drug compounds, and the identification and quantification of chemical substances . It is not intended for use in the diagnosis, prevention, or treatment of any human or animal disease, nor for any clinical diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O7 B12762218 Fomentariol CAS No. 53948-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53948-12-2

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

2,3,4,6-tetrahydroxy-1,7-bis[(E)-3-hydroxyprop-1-enyl]benzo[7]annulen-5-one

InChI

InChI=1S/C17H16O7/c18-7-1-3-9-5-6-10-11(4-2-8-19)14(21)17(24)16(23)12(10)15(22)13(9)20/h1-6,18-19,21,23-24H,7-8H2,(H,20,22)/b3-1+,4-2+

InChI Key

VWFRIRTWXNOGIL-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C(=C2C(=O)C(=C1/C=C/CO)O)O)O)O)/C=C/CO

Canonical SMILES

C1=CC2=C(C(=C(C(=C2C(=O)C(=C1C=CCO)O)O)O)O)C=CCO

Origin of Product

United States

Foundational & Exploratory

Fomentariol: A Fungal Metabolite with Dual Inhibitory Action for Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, is emerging as a promising candidate in the landscape of anti-diabetic therapeutics.[1][2][3] Recent in vitro studies have elucidated its mechanism of action, highlighting a dual inhibitory effect on key enzymes involved in glucose homeostasis: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][4] This dual action suggests a potential for this compound to manage postprandial hyperglycemia through complementary pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Diabetes mellitus is a global health crisis, necessitating the discovery of novel therapeutic agents.[5] Fungi have been recognized as a rich source of bioactive metabolites with therapeutic potential, including anti-diabetic properties.[6][7][8] this compound, a secondary metabolite from the fungus Fomes fomentarius, has recently been identified as a potent inhibitor of enzymes crucial to carbohydrate metabolism.[1][4] This document synthesizes the available preclinical data on this compound, focusing on its enzymatic inhibition and potential signaling pathways, to inform further research and development efforts.

Quantitative Data Summary

The inhibitory activity of this compound against alpha-glucosidase and DPP-4 has been quantified, demonstrating its potential as a dual-acting anti-diabetic agent. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Alpha-Glucosidase Inhibitory Activity of this compound

CompoundIC50 (μM)Source(s)
This compound1.3[1]
Acarbose (Reference)Literature IC50[1]

Note: The specific literature IC50 value for acarbose was not provided in the search result, but it was stated that this compound's inhibitory activity was higher.

Table 2: DPP-4 Inhibitory Activity of this compound

CompoundInhibitory ActivitySource(s)
This compoundPotent inhibitor[1][4]
Sitagliptin (Reference)Higher inhibitory activity than this compound[1]

Note: A specific IC50 value for this compound's DPP-4 inhibition was not available in the provided search results, but it was characterized as a potent inhibitor, albeit less so than sitagliptin.

Core Mechanism of Action

This compound exerts its anti-diabetic effects primarily through the inhibition of two key enzymes: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).

Inhibition of Alpha-Glucosidase

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a ubiquitous enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] By inhibiting DPP-4, this compound increases the bioavailability of active incretins, thereby promoting insulin secretion and improving glycemic control.[1]

Signaling Pathways

The dual inhibitory action of this compound impacts two distinct but complementary pathways involved in glucose regulation.

Fomentariol_Alpha_Glucosidase_Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase Alpha-Glucosidase Complex_Carbs->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Monosaccharide Formation Bloodstream Increased Blood Glucose Glucose_Absorption->Bloodstream This compound This compound This compound->Alpha_Glucosidase Inhibition

Caption: this compound's inhibition of alpha-glucosidase in the small intestine.

Fomentariol_DPP4_Inhibition cluster_incretins Incretin Hormones cluster_effects Physiological Effects GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin_Secretion Increased Insulin Secretion GLP1_GIP->Insulin_Secretion Glucagon_Release Decreased Glucagon Release GLP1_GIP->Glucagon_Release Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites This compound This compound This compound->DPP4 Inhibition Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Release->Blood_Glucose

Caption: this compound's potentiation of incretin signaling via DPP-4 inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-diabetic activity of this compound.

Isolation and Purification of this compound
  • Fungal Material: Fomes fomentarius fruiting bodies are collected and identified.

  • Extraction: The fungal material is dried and pulverized. A single-step extraction with ethanol is performed to obtain a crude extract.[2][3]

  • Purification: The ethanolic extract is subjected to semipreparative High-Performance Liquid Chromatography (HPLC) for the isolation and purification of this compound.[2][3] A gradient reversed-phase method is employed with a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[2][3]

  • Quantification: The purity and quantity of the isolated this compound are determined using quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard such as toluene.[2][3] High-resolution mass spectrometry is used to confirm the presence of this compound in the extract.[2][3]

Fomentariol_Isolation_Workflow Fomes Fomes fomentarius Fruiting Bodies Drying Drying & Pulverization Fomes->Drying Extraction Ethanolic Extraction Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC Semipreparative HPLC Crude_Extract->HPLC Purified_this compound Purified This compound HPLC->Purified_this compound Analysis qNMR & Mass Spectrometry Purified_this compound->Analysis Final_Product Characterized This compound Analysis->Final_Product

Caption: Workflow for the isolation and characterization of this compound.

In Vitro Alpha-Glucosidase Inhibition Assay
  • Enzyme and Substrate: Alpha-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) and a chromogenic substrate such as p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.

  • Procedure:

    • A reaction mixture is prepared containing the alpha-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).

    • Various concentrations of this compound (or the reference inhibitor, acarbose) are pre-incubated with the enzyme solution.

    • The reaction is initiated by the addition of the pNPG substrate.

    • The mixture is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro DPP-4 Inhibition Assay
  • Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (AMC) are used.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Various concentrations of this compound (or the reference inhibitor, sitagliptin) are added to the wells.

    • The DPP-4 enzyme is added to each well and incubated with the test compound.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at a controlled temperature (e.g., 37°C) in the dark.

    • The fluorescence of the released AMC is measured at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively, using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated based on the fluorescence intensity in the presence and absence of the inhibitor. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Additional Bioactivities

Beyond its direct anti-diabetic effects, this compound has also demonstrated other potentially relevant bioactivities. It has been shown to possess anti-inflammatory properties by suppressing the activation of signal transducer and activator of transcription 3 (STAT3) and downregulating the extracellular signal-regulated kinase (ERK) signaling pathway.[1][9] this compound also inhibits the production of nitric oxide and certain inflammatory cytokines like interleukin-1β and interleukin-6 in lipopolysaccharide-stimulated macrophages.[9] These anti-inflammatory effects could be beneficial in the context of diabetes, where chronic low-grade inflammation is a contributing factor to insulin resistance.

Future Directions and Conclusion

References

Fomentariol: A Technical Guide to its Origins, Bioactivity, and Scientific Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a naturally occurring benzotropolone derivative, has emerged as a compound of significant interest within the scientific community, primarily due to its promising anti-diabetic and anti-inflammatory properties. Isolated from the medicinal mushroom Fomes fomentarius, this comprehensive technical guide delves into the origins of this compound, its proposed biosynthesis, and its mechanisms of action. This document provides a detailed overview of the experimental protocols for its isolation and biological evaluation, presents quantitative data on its enzymatic inhibition, and visualizes key molecular pathways, offering a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a bioactive secondary metabolite derived from the fungus Fomes fomentarius, a species with a long history in traditional medicine.[1] First isolated in 1974, recent research has illuminated its potential as a therapeutic agent.[2] Specifically, this compound has demonstrated notable inhibitory activity against key enzymes implicated in type 2 diabetes, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][3] Furthermore, it exhibits anti-inflammatory effects through the modulation of critical signaling pathways.[1] This guide aims to provide an in-depth technical overview of this compound, consolidating current knowledge to facilitate further research and development.

Origin and Proposed Biosynthesis

This compound is a natural product of the bracket fungus Fomes fomentarius, commonly known as the tinder fungus, which is found across Europe, Asia, Africa, and North America.[4] This fungus grows on various tree species and has been used for centuries for medicinal purposes.[4]

While the complete enzymatic pathway for this compound biosynthesis has yet to be fully elucidated, a plausible model has been proposed. This model suggests that this compound is formed through the oxidation of a precursor molecule, trans-trihydroxycinnamyl alcohol. Experimental evidence has shown that the oxidation of this precursor, either with potassium iodate (KIO3) or with an extract from Fomes fomentarius itself, yields this compound. This suggests a biosynthetic pathway likely involving oxidative enzymes present in the fungus.

This compound Biosynthesis Precursor trans-Trihydroxycinnamyl Alcohol This compound This compound Precursor->this compound Oxidation (Fungal Enzymes)

Caption: Proposed biosynthetic pathway of this compound.

Pharmacological Activity and Mechanism of Action

This compound has been shown to possess both anti-diabetic and anti-inflammatory properties, which are attributed to its interaction with specific molecular targets.

Anti-Diabetic Activity

The anti-diabetic effects of this compound are primarily linked to its ability to inhibit α-glucosidase and DPP-4, two enzymes that play crucial roles in glucose homeostasis.[1][3]

  • α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, this compound slows the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

  • DPP-4 Inhibition: this compound's inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The inhibitory concentrations of this compound against these enzymes are summarized in the table below.

EnzymeIC50 (µM)ComparatorComparator IC50
α-Glucosidase1.3Acarbose0.5 µM
DPP-42.4Sitagliptin18 nM
Anti-Inflammatory Activity

This compound has been observed to exert anti-inflammatory effects by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical mediator of inflammatory responses. The proposed mechanism involves the inhibition of STAT3 phosphorylation, a key step in its activation.

This compound Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: this compound's inhibition of the STAT3 signaling pathway.

Experimental Protocols

Isolation and Purification of this compound

A simplified and efficient method for the isolation of this compound from Fomes fomentarius involves a single-step extraction followed by semi-preparative high-performance liquid chromatography (HPLC).[3]

Workflow for this compound Isolation

This compound Isolation Workflow Start Fomes fomentarius Fruiting Body Chop Chop Fungal Material Start->Chop Extract Ethanol Extraction (24h, room temperature) Chop->Extract Filter Filter Extract Extract->Filter Evaporate Evaporate Solvent Filter->Evaporate Reconstitute Reconstitute in Acetonitrile/Water Evaporate->Reconstitute HPLC Semi-preparative HPLC Purification Reconstitute->HPLC End Pure this compound HPLC->End

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Sample Preparation: The fruiting bodies of Fomes fomentarius are chopped into small pieces.

  • Extraction: The chopped fungal material is macerated in absolute ethanol at room temperature for 24 hours.

  • Filtration and Concentration: The ethanolic extract is filtered, and the solvent is evaporated to yield a dry extract.

  • Reconstitution: The dry extract is reconstituted in a solution of acetonitrile and water.

  • Purification: The reconstituted extract is subjected to semi-preparative HPLC for the isolation of pure this compound.

α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase can be determined using a fluorometric assay.[3]

Detailed Methodology:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in phosphate buffer (pH 6.8). The substrate, 4-methylumbelliferyl-α-D-glucopyranoside (MUG), is also dissolved in the same buffer.

  • Reaction Mixture: The enzyme solution is pre-incubated with varying concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of the MUG substrate.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of sodium carbonate.

  • Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the sample with that of a control reaction without the inhibitor.

DPP-4 Inhibition Assay

The inhibitory effect of this compound on DPP-4 activity can be assessed using a fluorometric assay.[5][6]

Detailed Methodology:

  • Reagent Preparation: A solution of recombinant human DPP-4 and the substrate Gly-Pro-AMC are prepared in a Tris-HCl buffer (pH 8.0).

  • Incubation with Inhibitor: The DPP-4 enzyme is pre-incubated with different concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is started by adding the Gly-Pro-AMC substrate.

  • Incubation: The reaction is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear range of the fluorescence versus time plot, and the percentage of inhibition is calculated.

Anti-Inflammatory Activity Assay

The anti-inflammatory properties of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Detailed Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in appropriate media.

  • Cell Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): The levels of these cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Western Blot Analysis for STAT3 Phosphorylation:

    • Cell Lysis: The treated cells are lysed to extract total proteins.

    • SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Detection: The protein bands are visualized using a chemiluminescence detection system to determine the level of STAT3 phosphorylation relative to the total STAT3.

Conclusion

This compound, a natural compound from Fomes fomentarius, presents a compelling profile for further investigation in the context of drug discovery. Its dual action as an anti-diabetic and anti-inflammatory agent, coupled with a well-defined origin and plausible biosynthetic pathway, makes it an attractive lead compound. The detailed experimental protocols provided herein offer a practical framework for researchers to explore its therapeutic potential. Future studies should focus on elucidating the complete biosynthetic pathway, conducting in-vivo efficacy and safety studies, and exploring the synthesis of this compound analogues to optimize its pharmacological properties.

References

Bioactive Compounds in Fomes fomentarius: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Fomes fomentarius, commonly known as the tinder fungus or hoof fungus, is a polypore mushroom with a long history of use in traditional medicine across Europe and Asia.[1][2] Modern scientific inquiry has identified a diverse array of bioactive compounds within this fungus, attributing to its wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the key bioactive compounds found in F. fomentarius, their associated biological activities, detailed experimental protocols for their study, and insights into the molecular pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The fruiting bodies of F. fomentarius are rich in a variety of bioactive molecules, including polysaccharides (notably β-glucans), triterpenoids, phenolic compounds, and steroids.[2][3] These compounds have been demonstrated to possess potent antioxidant, anti-inflammatory, anticancer, immunomodulatory, antimicrobial, and antiviral properties.[1][2][4][5] This guide will delve into the quantitative analysis of these compounds, present methodologies for their extraction and evaluation, and visualize their mechanisms of action at the cellular level.

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Fomes fomentarius can vary depending on factors such as the geographical origin of the mushroom, the host tree, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Phenolic and Flavonoid Content in Fomes fomentarius Extracts

Extract TypeTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg CE/g extract)Reference
Methanolic75.8337.62[1]
Ethanolic82.5476.8 (µg RE/g)[6]
Aqueous--
Hot Water--

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; RE: Rutin Equivalents

Table 2: Concentration of Specific Phenolic Compounds in Fomes fomentarius

CompoundConcentration (µg/g dry weight)Analytical MethodReference
Isorhamnetin2734.00LC-MS[1]
p-Hydroxybenzoic acid409.00LC-MS[1]
Kaempferol351.10LC-MS[1]
Apigenin295.10LC-MS[1]
Chlorogenic acid150.80LC-MS[1]
Quinic acid58.99 - 996.78LC-MS/MS[3]
Scopoletin23.63 - 853.07LC-MS/MS[3]

Table 3: Biological Activity of Fomes fomentarius Extracts

ActivityAssayExtract TypeIC50 / EC50 ValueReference
AntioxidantDPPH Radical ScavengingMethanolic114.40 µg/mL[1]
AntioxidantDPPH Radical ScavengingEthanolic~10.7 µg/mL[6]
Antioxidantβ-carotene Bleaching InhibitionMethanolic174.50 µg/mL[1]
AntioxidantFerric Ion-Reducing PowerMethanolic250.70 µg/mL[1]
AnticancerCytotoxicity (MDA-MB-231 cells)Ethanolic~100 µg/mL (at 72h)[4]
AnticancerCytotoxicity (A549 cells)Polysaccharide (MFKF-AP1β)25-100 µg/mL[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of bioactive compounds from Fomes fomentarius.

Extraction Protocols

This method is commonly used for the extraction of water-soluble polysaccharides, such as β-glucans.

  • Preparation: The dried fruiting bodies of F. fomentarius are ground into a fine powder.

  • Extraction: The powder is mixed with deionized water, typically at a solid-to-liquid ratio of 1:10 to 1:50 (w/v).[8]

  • Heating: The mixture is heated to 80-100°C for 2-8 hours with continuous stirring.[6][8]

  • Filtration: The extract is filtered through gauze or filter paper to remove solid residues.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Precipitation: The concentrated extract is precipitated by adding 3-4 volumes of absolute ethanol and allowing it to stand overnight at 4°C.[7]

  • Collection and Drying: The precipitated polysaccharides are collected by centrifugation, washed with ethanol, and then freeze-dried or vacuum-dried.[7]

Ethanol is an effective solvent for extracting a broad range of polar and non-polar compounds.

  • Preparation: Air-dried and powdered F. fomentarius fruiting bodies are used as the starting material.

  • Extraction: The powder is subjected to extraction with ethanol (typically 70-95%) using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[4][9] For maceration, the powder is soaked in ethanol for a specified period (e.g., 72 hours) with occasional shaking. Soxhlet extraction provides a more exhaustive extraction.

  • Filtration and Concentration: The extract is filtered and the solvent is evaporated under vacuum to obtain the crude ethanol extract.

UAE can enhance extraction efficiency and reduce extraction time.

  • Setup: A powdered sample of F. fomentarius is suspended in the chosen solvent (e.g., aqueous methanol) in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.

  • Parameter Optimization: Key parameters such as solvent concentration, temperature, extraction time, and ultrasonic power/frequency are optimized for maximum yield.[10]

  • Post-Extraction: The mixture is centrifuged or filtered, and the supernatant is collected and concentrated.

Purification Protocol: Column Chromatography of Polysaccharides

Crude polysaccharide extracts can be purified to isolate specific fractions.

  • Deproteinization: The crude polysaccharide solution is treated with a deproteinizing agent like Sevag reagent (chloroform:n-butanol, 4:1 v/v) to remove proteins.[11]

  • Column Preparation: An anion-exchange chromatography column (e.g., DEAE-cellulose or DEAE-Sepharose) is packed and equilibrated with a suitable buffer (e.g., Tris-HCl).[7][12]

  • Sample Loading and Elution: The polysaccharide solution is loaded onto the column. Elution is performed using a stepwise or linear gradient of increasing salt concentration (e.g., NaCl).[7][12]

  • Fraction Collection and Analysis: Fractions are collected and monitored for carbohydrate content using a method like the phenol-sulfuric acid assay.

  • Further Purification: Fractions of interest can be further purified using gel filtration chromatography (e.g., Sephadex G-100) to separate polysaccharides based on molecular weight.[11]

Biological Activity Assays

These are common spectrophotometric assays to evaluate the free radical scavenging ability of extracts.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in methanol is prepared.

    • The F. fomentarius extract (at various concentrations) is added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm.[13] A decrease in absorbance indicates radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at around 734 nm.

    • The extract is added to the diluted ABTS•+ solution.

    • The absorbance is measured after a short incubation period (e.g., 6 minutes).[13][14] A decrease in absorbance indicates scavenging of the radical.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549) are seeded in a 96-well plate and allowed to adhere overnight.[4][15]

  • Treatment: The cells are treated with various concentrations of the F. fomentarius extract or isolated compound for a specific duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours).[15][16]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.[15][17]

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.[17] Cell viability is calculated relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

Bioactive compounds from Fomes fomentarius exert their effects by modulating key cellular signaling pathways. This section provides diagrams of these pathways created using the DOT language.

PI3K/AKT Signaling Pathway Inhibition

Ethanol extracts of F. fomentarius have been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and motility.[1][4][18] This inhibition leads to the induction of apoptosis in cancer cells.

PI3K_AKT_Pathway Fomes_fomentarius Fomes fomentarius Extract (FFE) AKT AKT (p-AKT) Fomes_fomentarius->AKT inhibits phosphorylation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PIP3->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) AKT->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-9, -3) Apoptosis->Caspase_Activation

Caption: Inhibition of the PI3K/AKT signaling pathway by Fomes fomentarius extract.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of bioactive compounds from Fomes fomentarius.

Experimental_Workflow Start Fomes fomentarius Fruiting Body Extraction Extraction (e.g., Hot Water, Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Fractions Isolated Fractions/ Compounds Purification->Fractions Antioxidant Antioxidant Assays (DPPH, ABTS) Fractions->Antioxidant Anticancer Anticancer Assays (MTT on cell lines) Fractions->Anticancer Immunomodulatory Immunomodulatory Assays (e.g., Cytokine production) Fractions->Immunomodulatory Analysis Data Analysis & Interpretation Antioxidant->Analysis Anticancer->Analysis Immunomodulatory->Analysis

Caption: A generalized experimental workflow for bioactivity screening.

Conclusion

Fomes fomentarius represents a rich and underexplored source of bioactive compounds with significant potential for the development of novel pharmaceuticals and nutraceuticals. This technical guide has provided a consolidated overview of the current knowledge on the quantitative composition, experimental evaluation, and mechanisms of action of these compounds. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this promising area. Future studies should focus on the isolation and characterization of novel compounds, elucidation of their synergistic effects, and in-depth investigation of their mechanisms of action in various disease models.

References

Fomentariol: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, is emerging as a compound of significant interest in pharmaceutical research.[1][2] Its potential as an antidiabetic agent, coupled with anti-inflammatory and antioxidant properties, positions it as a promising candidate for further investigation and drug development.[1][3][4] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical Structure and Properties

This compound (IUPAC Name: 2,3,4,6-tetrahydroxy-1,7-bis[(E)-3-hydroxyprop-1-enyl]benzo[5]annulen-5-one) is a moderately polar substance.[1][6] Its molecular structure is characterized by a benzotropolone core.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₇[5]
Molecular Weight 332.3 g/mol [5]
Exact Mass 332.08960285 Da[1][5]
Monoisotopic Mass 332.08960285 Da[5]
CAS Number 53948-12-2[5]
Appearance Not specified in results
Melting Point Not specified in results
Solubility Soluble in methanol-d4[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource
¹H NMR (in methanol-d4) Signal at 4.35 ppm is well-separated and can be used for quantification.[1]
UPLC-HRMS Detected as [M-H]⁻ ion with an exact mass of m/z 331.0820 in negative ionization mode.[1][6]
UV-Vis Detection performed at 326 nm.[1]

Experimental Protocols

Extraction of this compound from Fomes fomentarius

This protocol describes a rapid, single-step extraction method using ethanol.[1][6]

  • Sample Preparation: The fungal material of Fomes fomentarius is first chopped into smaller pieces.[1]

  • Extraction: The chopped fungal material is added to ethanol (99.5%) and incubated for 24 hours at room temperature.[1] For larger scale extraction, 1 gram of fungal material can be mixed with 15 mL of absolute ethanol and shaken continuously for 12 hours at room temperature.[3]

  • Filtration: The resulting extract is then filtered through paper to remove solid fungal debris.[1]

  • Solvent Evaporation: The solvent is evaporated from the filtrate, which can be done by leaving it overnight at room temperature or using a rotary evaporator to obtain a dry extract.[1][3]

  • Reconstitution: The dry extract is reconstituted in a solvent mixture of acetonitrile and water (50:50, v/v) and filtered through a 0.22 µm nylon filter before analysis or purification.[1]

Isolation and Purification by Semipreparative HPLC

This method is used for the isolation and purification of this compound from the ethanolic extract.[1][2]

  • HPLC System: A Dionex Ultimate 3000 HPLC system equipped with a PDA detector is utilized.[1]

  • Column: A Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) is used for separation.[1]

  • Mobile Phase: The mobile phase consists of two solvents: Acetonitrile (A) and 0.1% formic acid in water (B).[1]

  • Gradient Elution: The gradient starts with 95% B, which is decreased to 5% B over 13 minutes. It is then returned to the initial 95% B in 0.05 minutes, followed by a re-equilibration period, making the total run time 15 minutes.[1]

  • Flow Rate: The flow rate is maintained at 2 mL·min⁻¹.[1]

  • Injection Volume: An injection volume of 100 μL is used.[1]

  • Detection: Detection is performed at 326 nm, and UV-Vis spectra of the major peaks are recorded.[1]

  • Fraction Collection: Fractions containing this compound are collected between 9.3 and 10 minutes.[1]

Characterization and Quantification

High-resolution mass spectrometry is used to confirm the presence and determine the exact mass of this compound.[1]

  • Instrumentation: A UPLC system coupled with a high-resolution mass spectrometer.

  • Ionization Mode: Higher signal intensity for this compound is obtained in the negative ionization mode.[1]

  • Mass Analysis: The exact mass of the [M-H]⁻ ion is measured. For this compound, this is m/z 331.0820.[1][6] Collision-induced dissociation at 15 V can be used to generate product ion spectra for structural confirmation.[1]

Quantitative NMR (qNMR) is employed to determine the purity and amount of isolated this compound.[1]

  • Sample Preparation: The purified this compound fraction is dried (e.g., using a Rotavapor) and the dry sample is dissolved in methanol-d4 (99.9%).[1]

  • Internal Standard: A known amount of an internal standard, such as toluene, is added.[1]

  • NMR Spectrometer: Spectra are recorded on a 400 MHz NMR spectrometer.[1]

  • Quantification: The amount of this compound is calculated by comparing the integral of a specific, well-separated proton signal of this compound (at 4.28–4.36 ppm) to the integral of a signal from the internal standard (e.g., toluene at 2.29–2.35 ppm).[1]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the context of metabolic diseases and inflammation.

Antidiabetic Effects

Recent studies have highlighted this compound as a potent inhibitor of key enzymes involved in carbohydrate metabolism, suggesting its potential as an antidiabetic agent.[3][4]

  • α-Glucosidase Inhibition: this compound has been shown to be a potent inhibitor of α-glucosidase, with a higher inhibitory activity than the established drug acarbose.[3][4] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. Its inhibition slows down glucose absorption, thereby reducing postprandial hyperglycemia.

  • DPP-4 Inhibition: this compound also inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1.[3][4] By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties by suppressing the activation of the signal transducer and activator of transcription 3 (STAT3).[4] It has also been shown to modulate inflammatory responses induced by lipopolysaccharides in macrophages.[7]

Visualizations

experimental_workflow start Fomes fomentarius (Fungal Material) extraction Ethanol Extraction (24h, Room Temp) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotavapor) filtration->evaporation dry_extract Dry Ethanolic Extract evaporation->dry_extract reconstitution Reconstitution (Acetonitrile/Water) dry_extract->reconstitution hplc Semipreparative HPLC reconstitution->hplc fraction_collection Fraction Collection (9.3-10 min) hplc->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound qnmr Quantitative NMR pure_this compound->qnmr hrms UPLC-HRMS pure_this compound->hrms quantification Quantification qnmr->quantification characterization Structural Confirmation hrms->characterization

Caption: Experimental workflow for the extraction, isolation, and characterization of this compound.

antidiabetic_pathway cluster_intestine Small Intestine cluster_bloodstream Bloodstream & Systemic Effects This compound This compound alpha_glucosidase α-Glucosidase (Intestinal) This compound->alpha_glucosidase Inhibits dpp4 DPP-4 This compound->dpp4 Inhibits glucose Glucose alpha_glucosidase->glucose glp1_active Active GLP-1 dpp4->glp1_active Inactivates carbs Complex Carbohydrates carbs->alpha_glucosidase Substrate glucose_absorption ↓ Glucose Absorption glucose->glucose_absorption glp1_inactive Inactive GLP-1 pancreas Pancreas glp1_active->pancreas insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon blood_glucose ↓ Blood Glucose insulin->blood_glucose glucagon->blood_glucose glucose_absorption->blood_glucose

Caption: Proposed signaling pathway for the antidiabetic effects of this compound.

References

Pharmacological Potential of Fomentariol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomentariol is a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius. This fungus has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigation has begun to validate these traditional uses, identifying this compound as a key bioactive constituent with significant pharmacological potential. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological activities, focusing on its anti-diabetic, anti-inflammatory, antioxidant, and potential anti-cancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and drug development efforts.

Pharmacological Activities

This compound has demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include its potential as an anti-diabetic, anti-inflammatory, and antioxidant agent. Emerging evidence also suggests a possible role in cancer therapy.

Anti-Diabetic Activity

This compound has been identified as a promising candidate for the management of diabetes mellitus due to its inhibitory effects on key enzymes involved in glucose metabolism.[2] Specifically, it has been shown to inhibit α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[2]

Table 1: Anti-Diabetic Activity of this compound

Target EnzymeThis compound IC50Positive ControlPositive Control IC50Reference
α-glucosidase1.3 µMAcarbose0.5 µM[3]
DPP-42.4 µMSitagliptin18 nM[3]

The inhibitory activity of this compound against α-glucosidase can be determined using a method adapted from previously described protocols.[3][4]

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of this compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The DPP-4 inhibitory activity of this compound can be assessed using a fluorometric assay.[3][5][6][7][8][9]

  • Reagent Preparation: Prepare a solution of human recombinant DPP-4 in a Tris-HCl buffer (e.g., 100 mM, pH 8.0). The substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), is also dissolved in the same buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of this compound solution at various concentrations.

    • Add 20 µL of the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100 The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[10][11] It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells).[10][11]

Table 2: Anti-Inflammatory Activity of this compound

ActivityCell LineStimulantEffect of this compoundReference
Nitric Oxide (NO) ProductionRAW264.7LPSInhibition[10][11]
Interleukin-1β (IL-1β) ProductionRAW264.7LPSSuppression[10][11]
Interleukin-6 (IL-6) ProductionRAW264.7LPSSuppression[10][11]
Tumor Necrosis Factor-α (TNF-α) ProductionRAW264.7LPSNo significant effect[10][11]
  • Cell Culture and Treatment:

    • Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the levels of IL-1β and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations in the treated samples are compared to the LPS-stimulated control.

This compound's anti-inflammatory effects are mediated through the downregulation of specific signaling cascades.

This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[10][11] This pathway is crucial for transducing extracellular signals to the nucleus to regulate gene expression, including that of pro-inflammatory mediators.[12]

ERK_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 AP1 AP-1 p_ERK1_2->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6) AP1->Pro_inflammatory_Genes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->p_ERK1_2

Caption: this compound inhibits the phosphorylation of ERK1/2 in the MAPK pathway.

This compound has also been reported to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] The STAT3 pathway is another critical regulator of inflammatory responses.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK p_JAK p-JAK JAK->p_JAK STAT3 STAT3 p_JAK->STAT3 p_STAT3 p-STAT3 (Dimerization) STAT3->p_STAT3 STAT3_dimer_nuc p-STAT3 Dimer p_STAT3->STAT3_dimer_nuc Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression STAT3_dimer_nuc->Inflammatory_Genes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->p_STAT3

Caption: this compound suppresses the activation of STAT3 signaling.

Antioxidant Activity

Extracts of Fomes fomentarius have demonstrated significant antioxidant activity, and this compound is considered a contributor to this effect.[1] Quantitative data for isolated this compound is still emerging, but studies on related extracts provide a strong indication of its potential. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Fomes fomentarius Extracts

ExtractAssayIC50 / ActivityReference
Ethanolic ExtractDPPHIC50: 0.8 mg/mL[13]
Dry Milled SampleDPPHIC50: 0.02-0.04% w/v[13]
Wet Milled SampleDPPHIC50: 0.04% w/v[13]
Dry Milled SampleABTSIC50: 0.04% w/v[13]
Wet Milled SampleABTSIC50: 0.005% w/v[13]
Ethyl Acetate FractionDPPHIC50: 515.6 ± 100.5 µg/mL[3][14]
Ethanol FractionDPPHIC50: 751.2 ± 19.3 µg/mL[3][14]
Ethyl Acetate FractionABTSIC50: 229.7 ± 9.6 µg/mL[3][14]
Ethanol FractionABTSIC50: 423.3 ± 0.66 µg/mL[3][14]
  • Reagent Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of this compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from the dose-response curve.

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of this compound solution at various concentrations.

    • Add 190 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-Cancer Activity

While research on the specific anti-cancer effects of isolated this compound is in its early stages, ethanol extracts of Fomes fomentarius, which contain this compound, have shown cytotoxic and anti-proliferative effects against various cancer cell lines.[5][13][15] These effects are thought to be mediated, in part, through the inhibition of the PI3K/Akt signaling pathway.[5][15][16][17]

Table 4: Cytotoxic Activity of Fomes fomentarius Ethanol Extract (FFE) on Cancer Cell Lines

Cell LineCancer TypeEffect of FFEReference
MDA-MB-231Breast CancerDecreased cell viability[5][13][15]
MCF-7Breast CancerDecreased cell viability[5][13][15]
A549Lung CancerDecreased cell viability[5][13][15]
H460Lung CancerDecreased cell viability[5][13][15]
DU145Prostate CancerDecreased cell viability[5][13][15]
PC-3Prostate CancerDecreased cell viability[5][13][15]

Note: Specific IC50 values for isolated this compound on these cell lines require further investigation.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[17][18] Extracts of Fomes fomentarius have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt Phosphorylates Akt Akt Akt Cell_Survival Cell Survival, Proliferation, and Growth p_Akt->Cell_Survival This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->p_Akt

Caption: this compound is hypothesized to inhibit the PI3K/Akt signaling pathway.

Neuroprotective Potential

The neuroprotective effects of this compound have not yet been extensively studied. However, the known anti-inflammatory and antioxidant properties of the compound suggest a potential therapeutic role in neurodegenerative diseases, where neuroinflammation and oxidative stress are key pathological features. Further research is warranted to explore this potential.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Fomes fomentarius involves solvent extraction followed by chromatographic separation.[1][16]

Isolation_Workflow Start Fomes fomentarius Fruiting Body Grinding Grinding and Pulverization Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Ethanolic Extract Evaporation->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Crude_Extract->Fractionation HPLC Semi-preparative HPLC Fractionation->HPLC Fomentariol_Pure Pure this compound HPLC->Fomentariol_Pure Analysis Structural Elucidation (NMR, MS) Fomentariol_Pure->Analysis

Caption: General workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound, a natural compound from Fomes fomentarius, demonstrates significant pharmacological potential, particularly in the areas of diabetes and inflammation management. Its mechanisms of action, involving the inhibition of key metabolic enzymes and the modulation of critical inflammatory signaling pathways, make it a compelling candidate for further drug development. While its antioxidant and potential anti-cancer activities are promising, more research is needed to quantify these effects for the isolated compound and to elucidate the precise molecular targets. The neuroprotective potential of this compound represents an exciting and unexplored avenue for future investigation. This technical guide provides a solid foundation for researchers to build upon in unlocking the full therapeutic promise of this compound.

References

Fomentariol: A Comprehensive Technical Guide to its Alpha-Glucosidase Inhibitory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate for the management of type 2 diabetes. This technical guide provides an in-depth analysis of its potent alpha-glucosidase inhibitory activity. This compound's ability to modulate carbohydrate metabolism, coupled with its dual action on other key enzymes, positions it as a significant molecule for further investigation in the development of novel anti-diabetic therapeutics. This document consolidates the current scientific knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to facilitate advanced research and development.

Introduction

Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes mellitus.[1][2] A key therapeutic strategy to manage this condition is the inhibition of alpha-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][3][4] By delaying carbohydrate digestion, alpha-glucosidase inhibitors effectively reduce the rate of glucose absorption and lower postprandial blood glucose levels.[1][5] this compound, a styrylpyrone derivative, has been identified as a potent inhibitor of alpha-glucosidase, demonstrating significant potential as a natural anti-diabetic agent.[6][7][8] This guide delves into the core scientific data and methodologies related to this compound's action on alpha-glucosidase.

Quantitative Inhibition Data

Recent in vitro studies have quantified the inhibitory efficacy of this compound against alpha-glucosidase, often in comparison to the well-established drug, acarbose. The data highlights this compound's potent and comparable activity.

CompoundTarget EnzymeIC50 Value (μM)Reference
This compound Alpha-glucosidase1.3[6]
AcarboseAlpha-glucosidase0.5[6]
This compound DPP-42.4[6]
SitagliptinDPP-40.018[6]

Table 1: Comparative IC50 values of this compound and standard inhibitors.

Mechanism of Action: Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors function by competitively and reversibly binding to the active site of the alpha-glucosidase enzyme in the small intestine. This action hinders the breakdown of complex carbohydrates, such as starch and sucrose, into simpler sugars like glucose. The delayed digestion of carbohydrates leads to a slower and more controlled absorption of glucose into the bloodstream, thereby mitigating sharp spikes in postprandial blood glucose levels.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase Alpha-Glucosidase (Intestinal Brush Border) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia This compound This compound This compound->AlphaGlucosidase      Inhibition Inhibition

Figure 1: Mechanism of this compound in inhibiting alpha-glucosidase to reduce postprandial hyperglycemia.

Experimental Protocols

Isolation and Purification of this compound from Fomes fomentarius

A reliable method for obtaining high-purity this compound is crucial for accurate in vitro and subsequent in vivo studies.[9][10][11]

a) Extraction:

  • Air-dried and powdered fungal material of Fomes fomentarius is subjected to extraction with absolute ethanol.[9]

  • The mixture is typically agitated for a specified period to ensure efficient extraction of bioactive compounds.

  • The resulting ethanolic extract is filtered to remove solid fungal debris.[6]

b) Purification:

  • The crude ethanolic extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to semipreparative High-Performance Liquid Chromatography (HPLC) for purification.[9][10]

  • A gradient reversed-phase method is commonly employed, using a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[9][10]

  • Fractions corresponding to the this compound peak are collected.

  • The purity and identity of the isolated this compound are confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Fomentariol_Isolation_Workflow Start Fomes fomentarius (Dried, Powdered) Extraction Ethanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration HPLC Semipreparative HPLC Concentration->HPLC Analysis Purity & Identity Confirmation (HRMS, NMR) HPLC->Analysis End Purified this compound Analysis->End

Figure 2: Workflow for the isolation and purification of this compound.
In Vitro Alpha-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory activity of this compound.

a) Reagents and Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-α-D-glucopyranoside (MUG)[6]

  • Phosphate buffer (pH 6.8)[6]

  • This compound (test compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) to stop the reaction[6]

  • 96-well microplate

  • Microplate reader

b) Assay Procedure:

  • Prepare solutions of alpha-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.

  • In a 96-well plate, add the alpha-glucosidase enzyme solution to wells containing various concentrations of this compound or acarbose. A control well should contain only the enzyme and buffer.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).[12][13][14]

  • Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-120 minutes).[6][13]

  • Terminate the reaction by adding sodium carbonate solution.[6][13]

  • Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.[12][13]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition_Assay_Workflow Preparation Reagent Preparation (Enzyme, Substrate, Inhibitor) PreIncubation Pre-incubation (Enzyme + Inhibitor @ 37°C) Preparation->PreIncubation Reaction_Start Reaction Initiation (Add Substrate) PreIncubation->Reaction_Start Incubation Incubation (@ 37°C) Reaction_Start->Incubation Reaction_Stop Reaction Termination (Add Na2CO3) Incubation->Reaction_Stop Measurement Absorbance Measurement (405 nm) Reaction_Stop->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis

Figure 3: Experimental workflow for the in vitro alpha-glucosidase inhibition assay.

Future Directions and Conclusion

The potent alpha-glucosidase inhibitory activity of this compound, with an IC50 value of 1.3 μM, underscores its significant therapeutic potential.[6] While in vitro data is compelling, further research is necessary to fully elucidate its clinical utility. Key future directions include:

  • Enzyme Kinetics Studies: Detailed kinetic analyses are required to determine the precise mode of inhibition (e.g., competitive, non-competitive, or mixed-type).

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in animal models of diabetes are essential to evaluate the anti-hyperglycemic effects, pharmacokinetic profile, and safety of this compound.[6]

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogues could lead to the design of even more potent and selective alpha-glucosidase inhibitors.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the efficacy and safety of this compound in human subjects for the management of type 2 diabetes.

References

The Anti-inflammatory Potential of Fomentariol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a molecule of interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anti-inflammatory mechanisms, supported by available data and experimental methodologies.

Core Anti-inflammatory Activity

This compound has been demonstrated to exert its anti-inflammatory effects in vitro, primarily in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7).[1][2] The core activities observed include the inhibition of key inflammatory mediators such as nitric oxide (NO) and intracellular reactive oxygen species (ROS).[1][2]

A notable characteristic of this compound is its differential modulation of pro-inflammatory cytokines. It effectively suppresses the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6), while not affecting the levels of tumor necrosis factor-α (TNF-α).[1][2] This selective inhibition suggests a specific mechanism of action that could be advantageous in therapeutic applications, potentially avoiding the broader immunosuppressive effects of less targeted anti-inflammatory agents.

Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW264.7 Cells

Inflammatory MediatorThis compound Concentration% InhibitionReference
Nitric Oxide (NO)Not SpecifiedInhibited[1][2]
Intracellular ROS20 µg/mLLowered to near control levels[2]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

CytokineThis compound ConcentrationEffectReference
Interleukin-1β (IL-1β)Not SpecifiedSuppressed[1][2]
Interleukin-6 (IL-6)Not SpecifiedSuppressed[1][2]
Tumor Necrosis Factor-α (TNF-α)Not SpecifiedNo significant effect[1][2]

Mechanism of Action: Signaling Pathways

The anti-inflammatory action of this compound is primarily attributed to its modulation of specific intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Current evidence strongly suggests that this compound's inhibitory effects on NO, IL-1β, and IL-6 production are mediated through the downregulation of the extracellular signal-regulated kinase (ERK) signaling pathway, a key component of the MAPK cascade.[1][2]

fomentariol_mapk_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK ERK TLR4->ERK This compound This compound This compound->ERK Inhibits TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Proinflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, iNOS) TranscriptionFactors->Proinflammatory_Genes Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response

This compound's Inhibition of the ERK/MAPK Signaling Pathway.
Signal Transducer and Activator of Transcription 3 (STAT3)

Some studies have also indicated that this compound can suppress the activation of STAT3, another important transcription factor involved in inflammatory responses.[3][4]

Nuclear Factor-kappa B (NF-κB) Pathway

Notably, this compound does not appear to influence the activation of the NF-κB pathway in LPS-stimulated macrophages.[2] This further highlights the specificity of its mechanism of action.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This experimental workflow is central to assessing the anti-inflammatory properties of this compound.

experimental_workflow start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture pretreatment Pre-treat with this compound (for 2 hours) cell_culture->pretreatment stimulation Stimulate with LPS (for 24 hours) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysate Prepare Cell Lysates stimulation->cell_lysate ros_assay Intracellular ROS Assay stimulation->ros_assay viability_assay Cell Viability Assay (MTT) stimulation->viability_assay no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay cytokine_elisa Cytokine Measurement (ELISA for IL-1β, IL-6, TNF-α) supernatant_collection->cytokine_elisa western_blot Western Blot Analysis (p-ERK, total ERK) cell_lysate->western_blot end End viability_assay->end

General Experimental Workflow for In Vitro Anti-inflammatory Assays.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7.[1]

  • Culture Conditions: Cells are cultured in a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[2]

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS) for an additional 24 hours to induce an inflammatory response.[2]

2. Measurement of Nitric Oxide (NO) Production:

  • NO levels in the culture supernatant are determined using the Griess reagent, which measures the accumulation of nitrite, a stable metabolite of NO.

3. Cytokine Quantification:

  • The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the cell culture supernatants are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]

4. Western Blot Analysis for Signaling Pathways:

  • To investigate the effect on signaling pathways, cells are treated with this compound and LPS for a shorter duration.

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Specific antibodies are used to detect the phosphorylated (activated) and total forms of key signaling proteins, such as ERK, to determine the extent of pathway activation.

5. Cell Viability Assay:

  • The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This ensures that the observed anti-inflammatory effects are not due to a general toxic effect on the cells.

Conclusion and Future Directions

The available evidence indicates that this compound is a promising natural compound with specific anti-inflammatory properties. Its ability to selectively inhibit the production of certain pro-inflammatory cytokines through the downregulation of the ERK/MAPK signaling pathway, without affecting the NF-κB pathway, makes it an interesting candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the components of the ERK pathway.

  • Conducting in vivo studies in animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.

  • Investigating the bioavailability, pharmacokinetics, and safety profile of this compound.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel anti-inflammatory agent.

References

Fomentariol: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth examination of the antioxidant properties of this compound, consolidating current research findings to support further investigation and potential therapeutic development. This document details the quantitative antioxidant capacity of this compound and its parent extracts, outlines the experimental protocols for key antioxidant assays, and elucidates the molecular signaling pathways implicated in its antioxidant and cytoprotective effects.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound, a secondary metabolite from Fomes fomentarius, has been identified as a promising natural antioxidant. Early research by Seo et al. demonstrated the antioxidant potential of isolated this compound, laying the groundwork for further exploration of its mechanisms of action. This guide aims to provide a comprehensive technical overview of the antioxidant properties of this compound for the scientific community.

Quantitative Antioxidant Data

While specific quantitative data for purified this compound in direct radical scavenging assays is not extensively available in the current literature, studies on various extracts of Fomes fomentarius provide valuable context for its antioxidant potential. The following tables summarize the available data from key in vitro antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Fomes fomentarius Extracts

Extract TypeIC50 Value (mg/mL)Reference
Methanolic0.463
Ethanolic0.8
Dry Milled Suspension0.02 - 0.04 (% w/v)
Wet Milled Suspension0.04 (% w/v)
Ethyl Acetate Fraction0.516

Table 2: ABTS Radical Scavenging Activity of Fomes fomentarius Extracts

Extract TypeIC50 ValueReference
Wet Milled Suspension0.005 (% w/v)
Dry Milled Suspension0.04 (% w/v)
Ethyl Acetate Fraction0.230 mg/mL
Ethanolic Fraction0.423 mg/mL

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Fomes fomentarius Extracts

Extract TypeIC50 Value (% w/v)Reference
Dry Milled Suspension<0.02
Wet Milled Suspension0.04

Note: The antioxidant activity of this compound itself has been demonstrated through the inhibition of nitric oxide and intracellular ROS production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. However, specific IC50 values from direct radical scavenging assays for the purified compound are yet to be widely reported.

Molecular Mechanisms and Signaling Pathways

This compound exerts its antioxidant and cytoprotective effects through the modulation of key cellular signaling pathways.

MAPK/ERK Pathway

Research has shown that this compound can suppress the inflammatory response in LPS-stimulated macrophages by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade. By inhibiting ERK phosphorylation, this compound can reduce the production of pro-inflammatory mediators that are often linked to oxidative stress.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEK MEK TLR4->MEK Activates ERK ERK MEK->ERK Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression ERK->Inflammatory_Genes Promotes This compound This compound This compound->ERK Inhibits Phosphorylation

This compound's inhibition of the MAPK/ERK signaling pathway.
Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of the cellular antioxidant response. While direct modulation of the Nrf2 pathway by this compound has not been explicitly demonstrated, many phenolic compounds are known to activate this pathway, leading to the upregulation of a suite of antioxidant and detoxifying enzymes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Proteasome Proteasome Nrf2->Proteasome Degradation ARE ARE Nrf2->ARE Translocates & Binds Cul3->Nrf2 Ubiquitinates Phenolic_Compound Phenolic Compound (e.g., this compound) Phenolic_Compound->Keap1 Inactivates Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates Transcription CAA_Workflow cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A Seed HepG2 cells in 96-well plate B Incubate with DCFH-DA A->B C Wash cells B->C D Treat with This compound C->D E Induce oxidative stress (AAPH) D->E F Measure fluorescence E->F

Fomentariol: A Potential Antidiabetic Agent - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate for the development of novel antidiabetic therapies. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound as an antidiabetic agent. The primary mechanism of action identified to date is the dual inhibition of two key enzymes in glucose metabolism: α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][2][3] This dual-action suggests a potential for effective management of postprandial hyperglycemia. While in vitro studies have demonstrated significant inhibitory activity, in vivo data for the isolated compound are currently lacking. This document summarizes the available quantitative data, details relevant experimental protocols, and presents hypothetical signaling pathways to guide future research and development efforts.

Introduction

Diabetes mellitus is a global health crisis demanding the development of new and effective therapeutic strategies. Natural products represent a rich source of novel bioactive compounds with therapeutic potential. This compound, a constituent of the fungus Fomes fomentarius, has been identified as a molecule of interest due to its demonstrated in vitro antidiabetic activities.[1][2][3] This whitepaper consolidates the existing knowledge on this compound, focusing on its core antidiabetic properties and laying the groundwork for further investigation.

Quantitative Data on In Vitro Efficacy

The primary antidiabetic activity of this compound identified in the literature is its ability to inhibit α-glucosidase and DPP-4. The following table summarizes the key quantitative data from in vitro studies.

Target EnzymeThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀Reference
α-Glucosidase1.3Acarbose0.5 µM[1]
DPP-42.4Sitagliptin18 nM (0.018 µM)[1]

Table 1: In Vitro Inhibitory Activity of this compound

Potential Mechanisms of Action and Signaling Pathways

Dual Inhibition of α-Glucosidase and DPP-4

This compound's primary established mechanism of action is the simultaneous inhibition of α-glucosidase and DPP-4.[1]

  • α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, this compound can delay the breakdown of complex carbohydrates into absorbable monosaccharides. This action can lead to a reduction in postprandial blood glucose spikes, a key therapeutic goal in managing type 2 diabetes.[4][5][6]

  • DPP-4 Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release.[7][8][9]

Fomentariol_Dual_Inhibition This compound This compound alpha_Glucosidase α-Glucosidase This compound->alpha_Glucosidase DPP4 DPP-4 This compound->DPP4 Carbohydrates Complex Carbohydrates Glucose_Absorption Glucose Absorption Carbohydrates->Glucose_Absorption α-Glucosidase GLP1_Active Active GLP-1 GLP1_Inactive Inactive GLP-1 GLP1_Active->GLP1_Inactive DPP-4

Figure 1: this compound's dual inhibitory action.
Hypothetical Downstream Signaling: AMPK Pathway Activation

While direct evidence for this compound's effect on the 5' AMP-activated protein kinase (AMPK) pathway is lacking, literature suggests that DPP-4 inhibitors can activate AMPK signaling.[10][11][12][13][14] Activation of AMPK is a key mechanism for improving insulin sensitivity and glucose metabolism.[10][11][12][13][14] Therefore, it is plausible that this compound, through its inhibition of DPP-4, could indirectly lead to the activation of the AMPK pathway.

Fomentariol_AMPK_Pathway This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibition GLP1 GLP-1 (active) DPP4->GLP1 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R AMPK AMPK Activation GLP1R->AMPK Potential Activation Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis

Figure 2: Hypothetical activation of AMPK pathway.

In Vivo Studies on Fomes fomentarius Extracts

While no in vivo studies on isolated this compound have been reported, research on aqueous and methanolic extracts of Fomes fomentarius in streptozotocin (STZ)-induced diabetic rats has shown promising results. These studies provide a rationale for investigating the in vivo efficacy of pure this compound.

Animal ModelExtractDosageKey FindingsReference
STZ-induced diabetic ratsWater extract100 mg/kg BW/day for 2 weeksLowered serum glucose; Suppressed increase in serum insulin, total cholesterol, and triglycerides.[15]
STZ-induced diabetic ratsWater and Methanol extracts200 mg/kg BW/day for 14 daysLowered blood glucose; Suppressed increase in total cholesterol and triglycerides.[16]
Experimentally induced diabetic miceMethanol extractNot specified31.35% reduction in blood glucose.[17]

Table 2: Summary of In Vivo Studies with Fomes fomentarius Extracts

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays relevant to the evaluation of this compound's antidiabetic potential.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃) solution

    • Test compound (this compound)

    • Positive control (Acarbose)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the α-glucosidase solution to each well containing the test compound and incubate.

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at 37°C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

DPP-4 Inhibition Assay

This assay evaluates the inhibitory potential of a compound against the DPP-4 enzyme.

  • Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), which releases the fluorescent product AMC. The fluorescence intensity is proportional to the enzyme activity.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (Gly-Pro-AMC)

    • Tris-HCl buffer (pH 8.0)

    • Test compound (this compound)

    • Positive control (Sitagliptin)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • In a 96-well black plate, add the test compound at various concentrations.

    • Add the DPP-4 enzyme solution to each well and incubate.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening and characterization of potential antidiabetic compounds like this compound.

Experimental_Workflow Start Start: Compound Isolation/Synthesis In_Vitro In Vitro Screening Start->In_Vitro Alpha_Glucosidase α-Glucosidase Assay In_Vitro->Alpha_Glucosidase DPP4 DPP-4 Assay In_Vitro->DPP4 PTP1B PTP1B Assay (Hypothetical) In_Vitro->PTP1B Mechanism Mechanism of Action Studies Alpha_Glucosidase->Mechanism DPP4->Mechanism PTP1B->Mechanism AMPK AMPK Activation Assay Mechanism->AMPK PPARG PPARγ Agonist Assay Mechanism->PPARG In_Vivo In Vivo Efficacy (Diabetic Animal Models) AMPK->In_Vivo PPARG->In_Vivo Toxicity Toxicology and Safety Studies In_Vivo->Toxicity End Lead Optimization and Preclinical Development Toxicity->End

Figure 3: General experimental workflow.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound warrants further investigation as a potential antidiabetic agent. Its dual inhibitory action on α-glucosidase and DPP-4 is a compelling feature for a multifaceted approach to glycemic control.[1] However, to advance this compound towards clinical application, several critical research gaps need to be addressed:

  • In Vivo Efficacy: Studies using isolated this compound in animal models of diabetes are essential to confirm its glucose-lowering effects and to establish a dose-response relationship.

  • Mechanism of Action: Further research is required to elucidate the downstream signaling effects of this compound, particularly its potential to modulate the AMPK and PPARγ pathways.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are necessary to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

  • Structure-Activity Relationship (SAR): SAR studies could lead to the design and synthesis of more potent and selective analogs of this compound.

References

Fomentariol: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a naturally occurring styrylpyrone, has garnered significant scientific interest due to its promising pharmacological activities, including anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural source of this compound, the fungus Fomes fomentarius. It details the methodologies for its extraction and purification, presents quantitative data on yields, and elucidates its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound is a bioactive secondary metabolite belonging to the styrylpyrone class of compounds. It is primarily known for its presence in the medicinal mushroom Fomes fomentarius, a wood-decaying fungus with a long history of use in traditional medicine[1][2]. Recent scientific investigations have begun to unravel the therapeutic potential of this compound, particularly its role as an anti-diabetic and anti-inflammatory agent[3][4]. This guide aims to consolidate the current knowledge on the natural sourcing, isolation, and biological functions of this promising compound.

Natural Sources of this compound

The principal and most well-documented natural source of this compound is the fruiting body of the fungus Fomes fomentarius[1][2][3]. This fungus, commonly known as the tinder fungus, hoof fungus, or ice man fungus, is a plant pathogen found across Europe, Asia, Africa, and North America[5]. It typically grows on hardwood trees and is characterized by its large, hoof-shaped polypore fruit bodies[5].

While other fungi from the Hymenochaetaceae family, such as those from the genera Phellinus and Inonotus, are known to produce a variety of styrylpyrone compounds, Fomes fomentarius remains the only confirmed significant natural source of this compound to date[5][6][7]. In fact, a chemical spot test using potassium hydroxide can differentiate Fomes fomentarius from the visually similar Phellinus igniarius. The solution turns a dark blood-red in the presence of this compound, indicating its absence in P. igniarius[8][9].

Extraction and Isolation of this compound

The extraction and isolation of this compound from Fomes fomentarius have been successfully achieved through various laboratory protocols. A simplified and efficient single-step extraction method using ethanol has been reported, which avoids the complexities of multi-solvent extractions[1][2].

Experimental Protocol: Ethanolic Extraction

A detailed protocol for the ethanolic extraction of this compound from Fomes fomentarius is as follows[1]:

  • Sample Preparation: The fungal material of Fomes fomentarius is first chopped into smaller pieces to increase the surface area for extraction.

  • Extraction: The chopped fungal material is added to 99.5% ethanol. For instance, a study utilized 50 mL of ethanol for an unspecified amount of fungal material[1]. Another study used a ratio of 1 gram of fungal material to 15 mL of absolute ethanol[4]. The mixture is then incubated for 24 hours at room temperature[1].

  • Filtration: After incubation, the extract is filtered through paper to remove the solid fungal debris[1].

  • Solvent Evaporation: The solvent is evaporated from the filtrate. This can be achieved by leaving the extract overnight at room temperature or by using a rotary evaporator for faster results[1].

  • Reconstitution: The resulting dry extract is reconstituted in a solvent mixture of acetonitrile and water (50:50, v/v) and filtered through a 0.22 µm nylon filter to prepare it for further purification[1].

Experimental Protocol: Semipreparative HPLC Purification

Following extraction, this compound is purified from the crude extract using semipreparative High-Performance Liquid Chromatography (HPLC)[1][2].

  • HPLC System: A Dionex Ultimate 3000 HPLC system equipped with a PDA detector is suitable for this purpose[1].

  • Column: A Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) is used for chromatographic separation[1].

  • Mobile Phase: A gradient mobile phase consisting of acetonitrile (A) and 0.1% formic acid in water (B) is employed[1].

  • Gradient Program: The gradient starts with 95% B, which is decreased to 5% over 13 minutes, and then returned to the initial conditions[2].

  • Injection and Fraction Collection: An injection volume of 100 μL is used. Fractions corresponding to the this compound peak are collected. In one study, the retention time for this compound was between 9.3 and 10.0 minutes[1].

  • Post-Purification: The collected fractions are then evaporated to dryness to yield purified this compound[1].

Quantitative Data

The yield of this compound from Fomes fomentarius can vary depending on the specific fungal strain, growth conditions, and extraction methodology.

ParameterValueSource
High-Purity this compound Yield 6.5 mg[1][2]
Ethanol (99.5%) Extract Yield from 50g of F. fomentarius 6.8 ± 1.0% (of total extract)[10]
Hot Water Extract Yield from 50g of F. fomentarius 10.4 ± 3.4% (of total extract)[10]

Note: The 6.5 mg yield of high-purity this compound was obtained from an unspecified amount of initial fungal material.

Biosynthesis of this compound

This compound is a member of the styrylpyrone class of fungal metabolites[7]. The biosynthesis of styrylpyrones is believed to be derived from the phenylpropanoid pathway[7]. While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a plausible pathway involves the condensation of a phenylpropanoid precursor with a polyketide chain, followed by cyclization and subsequent modifications.

G Hypothetical Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Styrylpyrone scaffold Styrylpyrone scaffold p-Coumaric acid->Styrylpyrone scaffold Condensation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide chain Polyketide chain Malonyl-CoA->Polyketide chain Polyketide chain->Styrylpyrone scaffold This compound This compound Styrylpyrone scaffold->this compound Cyclization & Modifications

Caption: Hypothetical biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, primarily as an anti-inflammatory and anti-diabetic agent.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to downregulate the extracellular signal-regulated kinase (ERK) signaling pathway and suppress the activation of the signal transducer and activator of transcription 3 (STAT3)[2][4].

G Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Inflammatory Cytokines Inflammatory Cytokines STAT3->Inflammatory Cytokines Transcription This compound This compound This compound->ERK This compound->STAT3

Caption: this compound's inhibition of inflammatory pathways.

Anti-diabetic Activity

The anti-diabetic properties of this compound are attributed to its ability to inhibit key enzymes involved in glucose metabolism, namely alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4)[3][4].

G Anti-diabetic Mechanism of this compound Carbohydrates Carbohydrates alpha-Glucosidase alpha-Glucosidase Carbohydrates->alpha-Glucosidase Digestion Glucose Glucose alpha-Glucosidase->Glucose GLP-1 (active) GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 Inactivation GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) This compound This compound This compound->alpha-Glucosidase This compound->DPP-4

Caption: this compound's inhibition of key diabetic enzymes.

Conclusion

This compound, a styrylpyrone predominantly found in Fomes fomentarius, presents a compelling case for further investigation as a therapeutic agent. Its well-defined natural source and established extraction protocols provide a solid foundation for its procurement. The elucidation of its anti-inflammatory and anti-diabetic mechanisms of action opens avenues for targeted drug development. This technical guide serves as a foundational resource to aid researchers in harnessing the potential of this remarkable natural compound.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Fomes fomentarius

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical composition, and pharmacological activities of the medicinal mushroom Fomes fomentarius. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its therapeutic potential.

Traditional and Ethnobotanical Uses

Fomes fomentarius, commonly known as the tinder fungus or hoof fungus, has a long and rich history of use in traditional medicine across various cultures.[1][2] Its applications are diverse, ranging from a styptic agent to a remedy for a variety of ailments. In Transylvania, Romania, it has been traditionally used for wound healing and as a hemostatic agent.[3][4] The fungus was also a key component of the "Iceman's" medical kit, dating back over 5,000 years, presumably for its fire-starting and medicinal properties.[2]

Traditional pharmacopoeias of China, India, Korea, and Hungary list F. fomentarius for treating conditions such as gastrointestinal disorders, cirrhosis, inflammation, and various types of cancer.[2][5] It has also been used to address bladder disorders, dysmenorrhea, and hemorrhoids.[2][5][6] In some cultures, it was used in ceremonial smoking rituals and as an insect repellent.[2] In Serbian traditional medicine, it is consumed as a preventative tea.[2]

Chemical Constituents

The medicinal properties of Fomes fomentarius are attributed to its rich and diverse chemical composition. The fruiting bodies and mycelia contain a wide array of bioactive compounds.[1][7] These include polysaccharides (like β-glucans), triterpenoids, sterols (including ergosterol), phenolic compounds, benzofurans, and coumarins.[1][2][7][8]

Spectrophotometric and chromatographic analyses have identified numerous specific compounds. For instance, a Moroccan specimen was found to be rich in total phenolics and flavonoids, with isorhamnetin, p-hydroxybenzoic acid, and kaempferol being the most abundant phenolic compounds identified via LC-MS.[9] GC-MS analysis of the same specimen revealed the presence of sugars, fatty acids, alcohols, organic acids, and terpenoids.[9] A study on Balkan strains identified quinic acid and scopoletin as predominant phenolic compounds.[7]

Table 1: Quantitative Analysis of Bioactive Compounds in Fomes fomentarius

Compound ClassSpecific CompoundConcentrationSource/ExtractReference
Total Phenolics -75.83 mg GAE/g dmeMethanolic extract (Morocco)[9]
-10,300 mg/L GAEMethanolic extract[10]
Total Flavonoids -37.62 mg CE/g dmeMethanolic extract (Morocco)[9]
Phenolic Compounds Isorhamnetin2734.00 µg/g dwMethanolic extract (Morocco)[9]
p-Hydroxybenzoic acid409.00 µg/g dwMethanolic extract (Morocco)[9]
Kaempferol351.10 µg/g dwMethanolic extract (Morocco)[9]
Quinic Acid996.78 ± 99.68 μg/g d.w.Methanolic extract (Balkan - FB strain)[7]
Scopoletin853.07 ± 68.25 μg/g d.w.Ethanolic extract (Balkan - FS strain)[7]
Polyamines Spermidine (SPD)899.96 to 2910.09 nmol/g d.w.Balkan strains[2][6]
Microelements Iron (Fe)48.07 ± 0.54 mg/kg d.w.Croatian strain[6]

Pharmacological Activities and Supporting Data

Fomes fomentarius exhibits a broad spectrum of pharmacological activities, which have been validated through numerous in vitro and in vivo studies. These include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][11]

The antioxidant properties of F. fomentarius are primarily attributed to its high content of phenolic compounds and polysaccharides.[12] Various antioxidant assays have demonstrated the potent radical scavenging and reducing power of its extracts.

Table 2: Antioxidant Activity of Fomes fomentarius Extracts

AssayExtractIC50 / EC50 ValueReference
DPPH Radical Scavenging Methanolic (Morocco)114.40 µg/mL (EC50)[9]
Methanolic0.463 mg/mL (IC50)[10]
ABTS Radical Scavenging Wet Milled Sample~0.005% w/v (IC50)[13]
Ferric Reducing Antioxidant Power (FRAP) Methanolic (Morocco)250.70 µg/mL (EC50)[9]

The anti-inflammatory effects of F. fomentarius are well-documented.[14] Methanolic extracts have been shown to reduce acute paw edema in rats and exhibit analgesic activity in mice.[14] The mechanism of action involves the inhibition of key inflammatory mediators. Specifically, extracts have been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[14] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the suppression of NF-κB activation.[14] Furthermore, a compound isolated from the mushroom, methyl 9-oxo-(10E,12E)-octadecadienoate, has been shown to attenuate the inflammatory response by blocking the phosphorylation of STAT3.[15]

Fomes fomentarius extracts have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[16][17][18] An aqueous alkali extract showed dose-dependent cytotoxicity against murine fibroblasts and human cutaneous melanoma cells.[16] Ethanol extracts have been found to suppress the viability of human breast cancer (MDA-MB-231, MCF-7), lung cancer (A549, H460), and prostate cancer (DU145, PC-3) cells in a time- and dose-dependent manner.[17][18] The anticancer mechanism in MDA-MB-231 cells involves the inhibition of cell growth and motility, and the induction of apoptosis via targeting the AKT signaling pathway.[17]

Table 3: Cytotoxic Activity of Fomes fomentarius Extracts

Cell LineExtractIC50 ValueReference
Murine Fibroblasts (L929)Aqueous Alkali0.44 mg/mL[16]
Human Breast Cancer (MCF-7/Vinc)Methanolic1.08 - 1.80 mg/mL[19]
Human Breast Cancer (MCF-7/Pac)Methanolic1.11 - 2.83 mg/mL[19]

Experimental Protocols

Fruiting bodies of F. fomentarius are typically air-dried and powdered.[2] For extraction, a specific ratio of powdered mushroom to solvent (e.g., 1:10) is used.[2] Solvents commonly employed include hot water, ethanol, methanol, and chloroform.[2][20] The mixture is often macerated for a set period (e.g., 8 hours), followed by centrifugation and filtration to separate the extract from the solid residue.[2] The resulting extract can then be concentrated using a rotary vacuum evaporator.[20]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.[13]

  • An aliquot of the mushroom extract at different concentrations is added to the DPPH solution.[13]

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[2][13]

  • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 515 nm or 517 nm).[2][13]

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark for 12-16 hours.[2][13]

  • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to achieve a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).[13]

  • The mushroom extract is added to the diluted ABTS•+ solution, and the mixture is incubated for a short period (e.g., 5 minutes).[2]

  • The decrease in absorbance is measured at 734 nm.[2][13]

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.[13]

  • The mushroom extract is added to the FRAP reagent.

  • The mixture is incubated, and the absorbance is measured at a specific wavelength (e.g., 593 nm).

  • The reducing power is determined by comparing the absorbance change to that of a standard (e.g., FeSO4).

Nitric Oxide (NO) Production Inhibition Assay in Macrophages:

  • Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • The cells are seeded in plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the F. fomentarius extract for a specific duration.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[2]

  • The absorbance is read at a specific wavelength (e.g., 546 nm), and the percentage of NO inhibition is calculated.[2]

  • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and incubated to allow for cell attachment.[17][18]

  • The cells are treated with different concentrations of the F. fomentarius extract and incubated for various time points (e.g., 24, 48, 72 hours).[17][18]

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The bioactive compounds in Fomes fomentarius have been shown to modulate key signaling pathways involved in inflammation and cancer.

anti_inflammatory_pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus translocates I_kappa_B IκB IKK->I_kappa_B phosphorylates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes iNOS_COX2 iNOS, COX-2 Gene_Expression->iNOS_COX2 Fomes_fomentarius Fomes fomentarius Extract Fomes_fomentarius->NF_kB inhibits jak_stat_pathway LPS LPS Receptor Receptor LPS->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes FF_Compound Methyl 9-oxo- (10E,12E)-octadecadienoate FF_Compound->STAT3 inhibits phosphorylation experimental_workflow start Fomes fomentarius Fruiting Body powder Drying and Powdering start->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction filtration Filtration & Concentration extraction->filtration extract Crude Extract filtration->extract assays Biological Assays extract->assays antioxidant Antioxidant (DPPH, ABTS) assays->antioxidant anti_inflammatory Anti-inflammatory (NO inhibition) assays->anti_inflammatory anticancer Anticancer (MTT assay) assays->anticancer end Data Analysis (IC50) antioxidant->end anti_inflammatory->end anticancer->end

References

Fomentariol: A Technical Guide to its Role in Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, is emerging as a molecule of significant interest in cellular signaling research. This technical guide provides an in-depth exploration of this compound's mechanisms of action, focusing on its roles in key cellular pathways related to diabetes and inflammation. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of signaling cascades to facilitate further investigation and drug development efforts.

Introduction to this compound

This compound is a styrylpyrone-like compound that has been identified as a key bioactive constituent of Fomes fomentarius.[1] Traditionally, extracts of this mushroom have been used in folk medicine for various ailments. Modern scientific investigations have begun to elucidate the molecular basis for these therapeutic effects, with this compound demonstrating notable anti-diabetic and anti-inflammatory properties. Its ability to modulate specific enzymatic activities and signaling pathways makes it a promising candidate for further preclinical and clinical investigation.

Anti-Diabetic Effects of this compound: Targeting Key Enzymes

This compound has been shown to exert anti-diabetic effects by inhibiting enzymes crucial to carbohydrate metabolism, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1]

Quantitative Data: Enzyme Inhibition

The inhibitory activity of this compound against α-glucosidase and DPP-4 has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:

EnzymeThis compound IC50Acarbose IC50 (Reference)Sitagliptin IC50 (Reference)
α-glucosidase1.3 µM[1]0.5 µM[1]N/A
DPP-42.4 µM[1]N/A18 nM[1]
Signaling Pathway: Inhibition of α-glucosidase and DPP-4

This compound's anti-diabetic action involves the direct inhibition of α-glucosidase in the small intestine, which delays carbohydrate digestion and reduces postprandial glucose levels. Concurrently, its inhibition of DPP-4 increases the bioavailability of incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release.

This compound This compound Alpha_Glucosidase α-glucosidase This compound->Alpha_Glucosidase DPP4 DPP-4 This compound->DPP4 Carbohydrates Dietary Carbohydrates Glucose_Absorption Glucose Absorption Incretins Incretins (GLP-1, GIP) DPP4->Incretins Inactivation Carbohydrates->Glucose_Absorption Insulin_Secretion Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion Glucagon Secretion Incretins->Glucagon_Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases JAK JAK TLR4->JAK MEK MEK Upstream_Kinases->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Inflammatory_Response Inflammatory Response (NO, IL-1β, IL-6) pERK->Inflammatory_Response STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Inflammatory_Response This compound This compound This compound->pERK This compound->pSTAT3

References

In Vitro Bioactivity of Fomentariol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-diabetic, anti-inflammatory, and anticancer agent. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, presenting key quantitative data, detailed experimental protocols for major assays, and visual representations of the underlying molecular mechanisms and workflows.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro studies on this compound's bioactivity, providing a comparative overview of its efficacy in various experimental models.

Table 1: Anti-diabetic Activity of this compound

Enzyme TargetIC50 (µM)Positive ControlPositive Control IC50 (µM)Reference
Alpha-glucosidase1.3Acarbose0.5[1][2]
Dipeptidyl peptidase-4 (DPP-4)2.4Sitagliptin0.018[1][2]

Table 2: Cytotoxic Activity of this compound and Fomes fomentarius Extracts

Cell LineCompound/ExtractAssayIC50 (µg/mL)Incubation Time (h)Reference
MDA-MB-231 (Breast Cancer)F. fomentarius Ethanolic ExtractMTT~10072
MCF-7 (Breast Cancer)F. fomentarius Ethanolic ExtractMTT>10072
A549 (Lung Cancer)F. fomentarius Ethanolic ExtractMTT>10072
H460 (Lung Cancer)F. fomentarius Ethanolic ExtractMTT>10072
DU145 (Prostate Cancer)F. fomentarius Ethanolic ExtractMTT>10072
PC-3 (Prostate Cancer)F. fomentarius Ethanolic ExtractMTT>10072
L929 (Murine Fibroblast)F. fomentarius Aqueous Alkali ExtractTotal Adherent Cells440Not Specified[3]
COLO-818 (Cutaneous Melanoma)F. fomentarius Aqueous Alkali ExtractCell ImpedanceDose-dependent effectNot Specified[3]
Caco-2 (Colorectal Adenocarcinoma)F. fomentarius Aqueous Alkali ExtractCell ImpedanceNo significant effectNot Specified[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the bioactivity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • 96-well microplate

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as for the cytotoxicity assay.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[1][7][8]

Materials:

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Assays

This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9][10][11]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50-100 µL of the cell culture supernatant.

  • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.[12][13][14][15]

Materials:

  • ELISA kits for the specific cytokines of interest

  • Cell culture supernatants from this compound- and LPS-treated cells

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody for the target cytokine and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme-conjugated secondary antibody.

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17][18]

Materials:

  • DCFH-DA solution

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture and treat cells with this compound and an ROS inducer (e.g., LPS or H₂O₂).

  • Load the cells with DCFH-DA solution (e.g., 10-20 µM) and incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the described experimental procedures.

Signaling Pathways

Fomentariol_Anti_Inflammatory_Pathway cluster_LPS LPS Stimulation cluster_this compound This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds ERK ERK STAT3 STAT3 This compound This compound p_ERK p-ERK This compound->p_ERK Inhibits p_STAT3 p-STAT3 This compound->p_STAT3 Inhibits ERK->p_ERK Phosphorylation NO Nitric Oxide (NO) p_ERK->NO IL1b IL-1β p_ERK->IL1b IL6 IL-6 p_ERK->IL6 STAT3->p_STAT3 Phosphorylation Cytotoxicity_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (% Viability) read->analyze end End analyze->end Apoptosis_Workflow start Start treat Treat Cells with this compound start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

Fomentariol: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a naturally occurring bioactive compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its therapeutic potential, particularly in the context of diabetes and inflammation. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details a streamlined, single-step ethanol-based extraction and purification protocol using semi-preparative high-performance liquid chromatography (HPLC), a significant improvement over previous multi-solvent methods. This document presents key quantitative data, in-depth experimental methodologies, and visual representations of the isolation workflow and associated signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

Fomes fomentarius, commonly known as the tinder fungus, has a long history in traditional medicine.[1][2][3] Modern analytical techniques have allowed for the identification of its bioactive constituents, with this compound emerging as a compound of particular interest.[1][2][3] Early isolation procedures were often complex and involved multiple solvent extractions.[1][2] However, recent advancements have led to the development of a more efficient, single-step ethanolic extraction method, making this compound more accessible for research and development.[1][2] This guide focuses on this modern approach to isolation and characterization.

Physicochemical Properties and Characterization

This compound's identity is confirmed through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is employed to determine its elemental composition and exact mass. In negative ionization mode, this compound exhibits an [M-H]⁻ ion at an m/z of 331.0820, corresponding to the molecular formula C17H16O7.[1] Further structural elucidation and quantification are achieved using nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C17H16O7[1]
Theoretical Mass 332.0896 Da[1]
Exact Mass [M-H]⁻ 331.0820 m/z[1]
¹H NMR Signal for Quantification 4.35 ppm[1]
Purity (Post-Purification) ~90%[1]

Experimental Protocols: Isolation and Purification

The following protocols detail a simplified and efficient method for the extraction and isolation of high-purity this compound from Fomes fomentarius.

Single-Step Ethanolic Extraction

This method provides a rapid and efficient means of extracting this compound, avoiding the complexities of multi-solvent systems.[1][2]

Materials:

  • Dried and chopped fungal material of Fomes fomentarius

  • 99.5% Ethanol

  • Filter paper

  • Acetonitrile

  • Purified water

  • 0.22 µm nylon filter

Procedure:

  • Submerge the chopped fungal material in 99.5% ethanol (e.g., a 1:30 w/v ratio).

  • Incubate the mixture for 24 hours at room temperature with continuous shaking.[4]

  • Filter the extract through paper to remove solid fungal material.

  • Evaporate the solvent from the filtrate. This can be achieved by leaving it overnight at room temperature or using a rotary evaporator.[1][4]

  • Reconstitute the dry extract in a solution of acetonitrile and water (50:50, v/v).

  • Filter the reconstituted extract through a 0.22 µm nylon filter prior to HPLC analysis.[1]

Semi-Preparative HPLC Purification

This step is crucial for isolating this compound from the crude ethanolic extract.

Instrumentation and Conditions:

  • HPLC System: Dionex Ultimate 3000 or equivalent, equipped with a PDA detector.[1]

  • Column: Hypersil Gold semi-preparative HPLC column (5 µm, 150 × 10 mm).[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water[1][2]

  • Gradient: A gradient is run from 95% B to 5% B over 13 minutes, then returned to the initial conditions.[2]

  • Flow Rate: 2 mL/min[2]

  • Injection Volume: 100 µL[1]

  • Detection Wavelength: 326 nm[2]

Procedure:

  • Equilibrate the semi-preparative HPLC column with the initial mobile phase conditions.

  • Inject 100 µL of the filtered, reconstituted ethanolic extract.

  • Monitor the separation at 326 nm.

  • Collect the fractions corresponding to the this compound peak, which elutes between approximately 9.3 and 10.0 minutes under the specified conditions.[1]

  • Evaporate the solvent from the collected fractions to obtain purified this compound.

Quantification by ¹H NMR

Quantitative NMR (qNMR) is used to determine the exact amount of isolated this compound.

Materials:

  • Purified this compound

  • Methanol-d4 (as solvent)[1]

  • Toluene (as internal standard)[1]

Procedure:

  • Accurately weigh a known amount of the internal standard (toluene).

  • Dissolve the purified this compound and the internal standard in methanol-d4.

  • Acquire the ¹H NMR spectrum.

  • Integrate the well-separated signal for this compound (at 4.35 ppm) and a signal from the internal standard (e.g., the methyl protons of toluene at ~2.3 ppm).[1]

  • Calculate the amount of this compound based on the known amount of the internal standard and the ratio of the integrals.

Quantitative Data

The described isolation and purification procedure has been shown to yield high-purity this compound.

Table 2: Yield and Purity of Isolated this compound

ParameterResultSource
Yield of High-Purity this compound 6.5 mg[1][2][3]
Purity ~90%[1]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an anti-diabetic and anti-inflammatory agent.

Anti-Diabetic Activity

This compound has been shown to inhibit key enzymes involved in glucose metabolism.

Table 3: In Vitro Inhibitory Activity of this compound

Target EnzymeThis compound IC₅₀Acarbose IC₅₀Sitagliptin IC₅₀Source
Alpha-glucosidase 1.3 µM0.5 µM-[4]
DPP-4 2.4 µM-18 nM[4]
Anti-Inflammatory Signaling

This compound's anti-inflammatory effects are mediated through the modulation of specific signaling pathways. It has been shown to suppress the activation of the signal transducer and activator of transcription 3 (STAT3).[4] Additionally, its inhibitory effects on the production of inflammatory mediators like nitric oxide, interleukin-1β, and interleukin-6 are potentially mediated by the downregulation of the extracellular signal-regulated kinase (ERK) signaling pathway.[2]

Visualizations

Experimental Workflow

Fomentariol_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis start Fomes fomentarius (Dried, Chopped) extraction Ethanol Incubation (24h, Room Temp) start->extraction filtration1 Paper Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution (Acetonitrile/Water) evaporation->reconstitution filtration2 0.22 µm Filtration reconstitution->filtration2 hplc Semi-Preparative HPLC filtration2->hplc fraction_collection Fraction Collection (9.3-10.0 min) hplc->fraction_collection final_evaporation Solvent Evaporation fraction_collection->final_evaporation qnmr Quantitative NMR final_evaporation->qnmr end High-Purity this compound qnmr->end

Caption: Workflow for the isolation and purification of this compound.

Postulated Anti-Inflammatory Signaling Pathway

Fomentariol_Signaling_Pathway LPS Lipopolysaccharide (LPS) ERK ERK Pathway LPS->ERK Activates STAT3 STAT3 Pathway LPS->STAT3 Activates This compound This compound This compound->ERK Downregulates This compound->STAT3 Suppresses Inflammatory_Response Inflammatory Response (NO, IL-1β, IL-6) ERK->Inflammatory_Response Leads to STAT3->Inflammatory_Response Leads to

Caption: Modulation of inflammatory pathways by this compound.

Conclusion

The methodologies outlined in this guide represent a significant advancement in the study of this compound, providing a robust and efficient framework for its isolation and characterization. The quantitative data on its biological activities, particularly in relation to diabetes and inflammation, underscore its potential as a lead compound for drug development. The provided workflows and pathway diagrams offer a clear visual aid for researchers entering this exciting field of natural product chemistry. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.[4]

References

Fomentariol's Effect on Metabolic Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's effects on key metabolic enzymes. The primary focus of existing research has been on its inhibitory action on enzymes involved in carbohydrate metabolism, positioning it as a potential candidate for anti-diabetic drug development. This document summarizes the quantitative data on its enzyme inhibition, details the experimental protocols used in these assessments, and provides visual representations of its mechanism of action and experimental workflows. It is important to note that while the anti-diabetic potential of this compound is emerging, its effects on other critical metabolic enzyme systems, such as the cytochrome P450 family, remain largely unexplored in publicly available scientific literature.

Introduction

This compound is a benzotropolone derivative found in the fruiting bodies of Fomes fomentarius. Traditional medicine has utilized this mushroom for various ailments, and modern research is beginning to validate some of its purported benefits.[1][2] Of particular interest to drug development professionals is its targeted effect on metabolic enzymes, which are crucial regulators of physiological and biochemical processes. Understanding the interaction of novel compounds like this compound with these enzymes is a critical step in evaluating their therapeutic potential and safety profile.

This guide focuses on the documented inhibitory effects of this compound on α-glucosidase and dipeptidyl peptidase-4 (DPP-4), two enzymes with significant roles in glucose homeostasis.[1][3] Inhibition of these enzymes is a clinically validated strategy for managing type 2 diabetes mellitus.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound against α-glucosidase and DPP-4 has been quantified in vitro, with the half-maximal inhibitory concentration (IC50) being the key parameter reported. The following table summarizes the available data, providing a direct comparison with established clinical drugs.

Enzyme TargetThis compound IC50Acarbose IC50Sitagliptin IC50Reference
α-Glucosidase1.3 µM0.5 µMNot Applicable[1]
DPP-42.4 µMNot Applicable18 nM[1]

Note: A lower IC50 value indicates a higher inhibitory potency. While this compound shows potent inhibition of α-glucosidase, it is less potent than the standard drug Acarbose. Its inhibition of DPP-4 is notable, though significantly less potent than Sitagliptin.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the key enzyme inhibition assays cited in the literature concerning this compound.

α-Glucosidase Inhibition Assay

This in vitro assay is designed to measure the ability of a compound to inhibit the activity of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of this compound and Acarbose at various concentrations.

  • In a 96-well plate, add a solution of α-glucosidase to each well.

  • Add the test compound (this compound) or control (Acarbose) to the respective wells and pre-incubate the mixture.

  • Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol (a yellow product) at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay evaluates the potential of a compound to inhibit DPP-4, an enzyme that inactivates incretin hormones, which are involved in glucose-dependent insulin secretion.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as the fluorogenic substrate

  • This compound (test compound)

  • Sitagliptin (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare solutions of this compound and Sitagliptin at various concentrations.

  • In a 96-well black plate, add the DPP-4 enzyme solution to each well.

  • Add the test compound (this compound) or control (Sitagliptin) to the respective wells and pre-incubate the mixture.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorometric microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the inhibitory actions of this compound and the general workflow of the screening process.

Fomentariol_Inhibition_Pathway cluster_Carbohydrate_Metabolism Carbohydrate Metabolism cluster_Incretin_System Incretin System Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Glucose Glucose α-Glucosidase->Glucose Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins DPP-4 DPP-4 Active Incretins->DPP-4 Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound This compound This compound->α-Glucosidase This compound->DPP-4

Caption: Inhibitory action of this compound on key metabolic enzymes.

Experimental_Workflow start Start: Compound Screening enzyme_prep Prepare Enzyme Solution (e.g., α-Glucosidase or DPP-4) start->enzyme_prep compound_prep Prepare this compound dilutions start->compound_prep incubation Pre-incubate Enzyme with this compound enzyme_prep->incubation compound_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Enzyme Activity (Absorbance/Fluorescence) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General experimental workflow for enzyme inhibition assays.

Effects on Other Metabolic Enzymes: A Knowledge Gap

A critical aspect of drug development is understanding a compound's effect on a broad range of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes are central to the metabolism of most drugs and xenobiotics. Interactions with CYP enzymes can lead to altered drug efficacy, toxicity, and adverse drug-drug interactions.

Despite a thorough review of the scientific literature, there is currently no published data on the effects of this compound on cytochrome P450 enzymes or other major drug-metabolizing enzyme families. This represents a significant knowledge gap that needs to be addressed before this compound can be seriously considered for further clinical development. Future research should prioritize in vitro screening of this compound against a panel of key human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).

Conclusion and Future Directions

This compound has demonstrated promising in vitro inhibitory activity against α-glucosidase and DPP-4, suggesting its potential as a lead compound for the development of novel anti-diabetic agents. The data presented in this guide provides a solid foundation for researchers interested in pursuing this line of investigation.

However, the lack of information on its broader metabolic profile, particularly its interaction with cytochrome P450 enzymes, is a major hurdle. To advance the development of this compound, future research must focus on:

  • Comprehensive in vitro metabolic profiling: Evaluating the inhibitory and inductive potential of this compound on all major human CYP isoforms.

  • In vivo pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate in vitro findings with in vivo efficacy.

  • Mechanism of action studies: To elucidate the precise molecular interactions between this compound and its target enzymes.

  • Safety and toxicology studies: To assess its potential for off-target effects and toxicity.

By addressing these critical research areas, the scientific community can build a more complete picture of this compound's therapeutic potential and its viability as a future drug candidate.

References

Methodological & Application

Application Notes and Protocols for Fomentariol Extraction from Fomes fomentarius

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fomes fomentarius, a mushroom commonly known as the tinder fungus, has a long history in traditional medicine. Modern research has identified fomentariol as one of its key bioactive constituents, demonstrating potential antidiabetic, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Fomes fomentarius, as well as insights into its known signaling pathways. The methodologies described are based on established scientific literature to ensure reproducibility and accuracy.

I. Data Presentation

Table 1: Quantitative Data for this compound Extraction and Purity

ParameterValueMethod of DeterminationSource
Extraction Solvent Ethanol (99.5%)Single-step extraction[1][4][5]
Extraction Time 24 hoursIncubation at room temperature[1]
Purification Method Semipreparative HPLCGradient reversed-phase[1][2][4][5]
High-Purity this compound Yield 6.5 mgQuantitative NMR[1][2][4][5]
Reproducibility (n=3) 1.538 mg, 1.525 mg, 1.525 mgQuantitative NMR[1]
Relative Standard Deviation (RSD) <1%Calculation from reproducibility data[1]
Molecular Formula C17H16O6High-Resolution Mass Spectrometry[1]
Exact Mass [M-H]⁻ m/z 331.0820High-Resolution Mass Spectrometry[1][4]

II. Experimental Protocols

A. Protocol for this compound Extraction

This protocol details a simple and efficient single-step method for extracting this compound from Fomes fomentarius fungal material.[1][4][5]

1. Materials and Reagents:

  • Fruiting bodies of Fomes fomentarius

  • Ethanol (99.5%)[1][6]

  • Acetonitrile (HPLC grade)[1]

  • Formic acid (98%)[1]

  • Purified water (HPLC grade)[1][6]

  • Dichloromethane (99.8%)[1]

  • Methanol-d4 (99.9%)[1]

  • Toluene (99.5%) (for quantitative NMR)[1]

  • Grinder or mill

  • 50 mL conical tubes or flasks

  • Filter paper

  • 0.22 µm nylon filter[1][6]

  • Rotary evaporator (optional)

2. Sample Preparation:

  • Obtain dried fruiting bodies of Fomes fomentarius. If fresh, dry at 40°C until a constant weight is achieved.[7]

  • Chop or grind the fungal material into a fine powder to increase the surface area for extraction.[1]

3. Extraction Procedure:

  • Weigh a desired amount of the powdered fungal material (e.g., 1 gram).[6]

  • Add the powder to a 50 mL tube or flask.

  • Add 50 mL of 99.5% ethanol to the fungal material.[1]

  • Incubate the mixture for 24 hours at room temperature, with occasional shaking.[1]

  • After incubation, filter the mixture through filter paper to separate the ethanolic extract from the solid fungal residue.[1]

  • To obtain a dry extract, evaporate the ethanol overnight at room temperature or by using a rotary evaporator at a controlled temperature.[1]

  • Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v).[1]

  • Filter the reconstituted extract through a 0.22 µm nylon filter before HPLC analysis.[1][6]

B. Protocol for this compound Purification using Semipreparative HPLC

This protocol outlines the purification of this compound from the crude ethanolic extract using a semipreparative High-Performance Liquid Chromatography (HPLC) system.[1][2][4]

1. Instrumentation and Columns:

  • Semipreparative HPLC system with a PDA detector

  • Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) or equivalent[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water[1][4]

3. Chromatographic Conditions:

  • Injection Volume: 100 µL[1]

  • Flow Rate: Appropriate for the semipreparative column (to be optimized)

  • Gradient Elution:

    • The gradient starts with 95% B, which is decreased to 5% over 13 minutes.

    • The gradient is then returned to the initial 95% B and the column is re-equilibrated.

    • Total run time is approximately 15 minutes.[1][2][4][5]

  • Detection: PDA detector, monitoring for the characteristic UV-Vis spectrum of this compound.

4. Fraction Collection:

  • Inject the filtered ethanolic extract onto the semipreparative HPLC column.

  • Monitor the chromatogram for the peak corresponding to this compound. The peak should have a flat-top shape at high concentrations, indicating column saturation, which is desirable for preparative work.[1]

  • Collect the fractions corresponding to the this compound peak.

  • Combine the collected fractions for subsequent analysis and quantification.

C. Protocol for this compound Quantification using Quantitative NMR (qNMR)

This protocol describes the determination of the amount of high-purity this compound in the collected HPLC fractions using qNMR.

1. Materials:

  • Collected this compound fractions

  • Toluene (as internal standard)[1]

  • Methanol-d4 (as NMR solvent)[1]

  • NMR spectrometer

2. Sample Preparation:

  • Evaporate the solvent from the collected HPLC fractions to obtain pure this compound.

  • Accurately weigh a known amount of the isolated this compound.

  • Accurately weigh a known amount of toluene (internal standard).

  • Dissolve both the this compound and toluene in methanol-d4.

3. NMR Analysis:

  • Acquire the ¹H NMR spectrum of the sample.

  • Integrate the signal corresponding to a specific proton of this compound (e.g., 4.28–4.36 ppm).[1]

  • Integrate the signal corresponding to the methyl protons of toluene (internal standard, e.g., 2.29–2.35 ppm).[1]

  • Calculate the amount of this compound based on the integral values, the number of protons for each signal, and the known amount of the internal standard.

III. Mandatory Visualizations

A. Experimental Workflow for this compound Extraction and Purification

Fomentariol_Extraction_Workflow Workflow for this compound Extraction and Purification Fomes Fomes fomentarius (Fruiting Body) Grinding Grinding/Chopping Fomes->Grinding Extraction Ethanol Extraction (24h, RT) Grinding->Extraction Filtration1 Paper Filtration Extraction->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Reconstitution Reconstitution (Acetonitrile/Water) Evaporation->Reconstitution Filtration2 0.22 µm Filtration Reconstitution->Filtration2 HPLC Semipreparative HPLC Purification Filtration2->HPLC This compound High-Purity This compound HPLC->this compound qNMR Quantitative NMR (Quantification) This compound->qNMR FinalProduct Quantified this compound (e.g., 6.5 mg) qNMR->FinalProduct

Caption: Workflow for this compound Extraction and Purification from Fomes fomentarius.

B. Signaling Pathway of this compound in Macrophages

Fomentariol_Signaling_Pathway Inhibitory Effect of this compound on LPS-Induced Inflammatory Response LPS Lipopolysaccharides (LPS) Macrophage Macrophage (e.g., RAW264.7 cells) LPS->Macrophage stimulates ERK ERK Signaling Pathway Macrophage->ERK activates Inflammation Production of: - Nitric Oxide - Interleukin-1β - Interleukin-6 ERK->Inflammation leads to This compound This compound This compound->ERK inhibits

References

Quantitative Analysis of Fomentariol Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-diabetic and anti-inflammatory effects.[1][2] Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural product extracts, and the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a powerful and direct method for the determination of this compound concentration. This document provides detailed application notes and protocols for the quantitative analysis of this compound using ¹H-NMR.

Principle of Quantitative NMR (qNMR)

Quantitative ¹H-NMR relies on the principle that the integrated area of a specific proton signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal and, consequently, to the molar concentration of the analyte in the sample. By comparing the integral of a well-resolved this compound signal to that of a known amount of an internal standard, the absolute quantity of this compound can be determined with high accuracy and precision, without the need for a this compound-specific calibration curve.

Experimental Protocols

Isolation and Purification of this compound

Prior to quantitative analysis, this compound must be isolated and purified from its natural source, typically Fomes fomentarius. A simplified and efficient method involves a single-step ethanolic extraction followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

Protocol for this compound Isolation:

  • Extraction:

    • Grind dried Fomes fomentarius fruiting bodies into a fine powder.

    • Macerate the powder in 99.5% ethanol at room temperature for 24 hours.

    • Filter the extract to remove solid fungal material.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain a dry extract.

  • Semi-preparative HPLC Purification:

    • Dissolve the dry extract in a suitable solvent (e.g., acetonitrile:water 50:50, v/v).

    • Purify the this compound from the extract using a reversed-phase semi-preparative HPLC system. A gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water is effective.[2]

    • Collect the fractions containing this compound, identified by its characteristic retention time and UV absorbance.

    • Evaporate the solvent from the collected fractions to yield purified this compound.

Quantitative NMR (qNMR) Analysis

Materials and Reagents:

  • Purified this compound

  • Deuterated methanol (Methanol-d₄, 99.9% D)

  • Internal Standard: Toluene (high purity, ≥99.5%)

  • NMR tubes (5 mm, high precision)

  • Calibrated analytical balance

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance III 400 or equivalent)

Sample Preparation Protocol:

  • Accurately weigh a precise amount of the purified, dry this compound (e.g., 1-5 mg) into a clean vial.

  • Accurately weigh a precise amount of the internal standard, toluene (e.g., 1-2 mg), and add it to the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of methanol-d₄.

  • Vortex the vial until both the this compound and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Protocol:

The following are recommended starting parameters for a 400 MHz NMR spectrometer. It is crucial to optimize these parameters, particularly the relaxation delay (D1), for the specific instrument and sample being analyzed.

ParameterRecommended Value/SettingRationale
Pulse Programzg30A standard 30° pulse sequence is recommended to ensure full relaxation between scans.
Spectrometer Frequency400 MHz for ¹HStandard for high-resolution NMR.
SolventMethanol-d₄This compound is polar and soluble in methanol.
Temperature298 K (25 °C)For consistency and to match reference data.
Spectral Width (SW)~12 ppmTo encompass all relevant proton signals.
Number of Scans (NS)16 - 64 (or more)To achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).
Relaxation Delay (D1)15 - 30 secondsCrucial for quantification. Should be at least 5-7 times the longest T₁ of the signals of interest (both this compound and internal standard). An inversion-recovery experiment should be performed to determine the T₁ values accurately.
Acquisition Time (AQ)~3-4 secondsTo ensure good digital resolution.

Data Processing and Quantification:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the well-resolved signal of this compound at approximately 4.35 ppm.[2]

  • Integrate the signal of the internal standard, toluene, at approximately 2.34 ppm (methyl protons).

  • Calculate the concentration of this compound using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * (mIS / mthis compound) * PIS

    Where:

    • Cthis compound = Concentration of this compound

    • Ithis compound = Integral of the this compound signal

    • Nthis compound = Number of protons for the integrated this compound signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the integrated internal standard signal (3 for the methyl group of toluene)

    • Mthis compound = Molar mass of this compound (332.29 g/mol )

    • MIS = Molar mass of the internal standard (92.14 g/mol for toluene)

    • mthis compound = Mass of this compound

    • mIS = Mass of the internal standard

    • PIS = Purity of the internal standard

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Quantitative Analysis of this compound using ¹H-NMR

Sample IDMass of this compound (mg)Mass of Toluene (IS) (mg)Integral of this compound (at 4.35 ppm)Integral of Toluene (at 2.34 ppm)Calculated Amount of this compound (mg)Purity (%)
Fom-0011.501.25[Integral Value][Integral Value][Calculated Value][Calculated Value]
Fom-0021.551.23[Integral Value][Integral Value][Calculated Value][Calculated Value]
Fom-0031.481.26[Integral Value][Integral Value][Calculated Value][Calculated Value]

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of this compound can be visualized as follows:

Fomentariol_qNMR_Workflow cluster_extraction Extraction & Purification cluster_qnmr qNMR Analysis start Fomes fomentarius extraction Ethanolic Extraction start->extraction hplc Semi-preparative HPLC extraction->hplc purified Purified this compound hplc->purified sample_prep Sample Preparation (with Toluene IS) purified->sample_prep nmr_acq NMR Data Acquisition (400 MHz) sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc quant Quantification data_proc->quant result result quant->result Quantitative Data

Caption: Workflow for the quantitative analysis of this compound.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] The following diagram illustrates the simplified JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Fomentariol_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerization dna DNA dimer->dna translocates to nucleus and binds This compound This compound This compound->p_stat3 inhibits phosphorylation gene_exp Gene Expression (e.g., Cyclin D1, Bcl-2) dna->gene_exp promotes transcription inflammation Inflammation gene_exp->inflammation cytokine Cytokine (e.g., IL-6) cytokine->receptor binds

Caption: this compound's inhibition of the STAT3 signaling pathway.

Conclusion

Quantitative NMR is a robust and reliable method for the determination of this compound in purified samples. The protocols outlined in this document provide a comprehensive guide for researchers to accurately quantify this promising natural product. Adherence to optimized experimental parameters, particularly a sufficiently long relaxation delay, is critical for obtaining high-quality, reproducible results. The provided visualizations of the experimental workflow and the targeted signaling pathway offer a clear conceptual framework for the application of qNMR in the study of this compound.

References

Application Note: Isolation of Fomentariol Using Semipreparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fomentariol, a natural compound found in the Fomes fomentarius mushroom, has demonstrated significant potential as an antidiabetic agent.[1][2][3] This application note provides a detailed protocol for the efficient isolation and purification of this compound from a crude ethanolic extract of F. fomentarius using a semipreparative High-Performance Liquid Chromatography (HPLC) method. The described methodology facilitates the acquisition of high-purity this compound suitable for further pharmacological studies.

Introduction

This compound is a bioactive compound that has garnered interest for its therapeutic potential, particularly its antidiabetic properties.[1][3][4] It has been shown to inhibit key enzymes in carbohydrate metabolism, such as alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).[5][6] Additionally, this compound exhibits anti-inflammatory and antioxidant activities.[1][2] To enable detailed investigation of its biological mechanisms and potential as a drug candidate, a robust and efficient method for its isolation is crucial. Traditional methods often involve complex, multi-step extractions.[1][2] This protocol details a simplified single-step ethanol extraction followed by a gradient reversed-phase semipreparative HPLC method for the successful isolation of this compound.[1][2][3]

Experimental Protocols

Extraction of this compound from Fomes fomentarius

This protocol describes a rapid, single-step extraction process to obtain a this compound-rich crude extract.

Materials:

  • Dried and powdered Fomes fomentarius mushroom.

  • Ethanol (Analytical Grade).

  • Shaker or sonicator.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Macerate the dried, powdered fungal material in ethanol at a 1:10 (w/v) ratio.

  • Agitate the mixture for 24 hours at room temperature using a mechanical shaker or sonicate for 1 hour.

  • Filter the mixture through filter paper to separate the ethanolic extract from the solid fungal biomass.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Store the crude extract at 4°C until further purification.

Semipreparative HPLC Purification of this compound

The following protocol was developed for the isolation of this compound from the crude ethanolic extract.[1]

Instrumentation and Conditions:

  • HPLC System: Dionex Ultimate 3000 or equivalent system equipped with a Photodiode Array (PDA) detector.[1]

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition to a final concentration suitable for injection (e.g., 50-100 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the semipreparative column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject 100 µL of the filtered sample solution onto the column.[1]

  • Run the gradient HPLC method as detailed in Table 1.

  • Monitor the chromatogram at the detection wavelength. This compound is expected to elute between 9.3 and 10.0 minutes under these conditions.[1]

  • Collect the fraction corresponding to the this compound peak. A flat-top peak shape may be observed, indicating desired column saturation for preparative purposes.[1]

  • Pool the collected fractions from multiple runs.

  • Evaporate the solvent (acetonitrile) from the pooled fractions, and lyophilize the remaining aqueous solution to obtain pure this compound.

  • Confirm the purity and identity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[1]

Data Presentation

The quantitative parameters for the semipreparative HPLC method and the expected results are summarized below.

Table 1: Semipreparative HPLC Method Parameters for this compound Isolation

Parameter Value
Column Hypersil Gold (150 x 10 mm, 5 µm)[1]
Mobile Phase A Acetonitrile[1]
Mobile Phase B 0.1% Formic Acid in Water[1]
Gradient A gradient composition of acetonitrile and 0.1% formic acid in water was used.[1]
Total Run Time 15 minutes[1][3]
Injection Volume 100 µL[1]

| Detector | PDA[1] |

Table 2: this compound Isolation Results

Parameter Result Source
Retention Time 9.3 - 10.0 min [1]
Yield 6.5 mg (from the study) [1][3]

| Purity Analysis | High-purity, confirmed by qNMR |[1][3] |

Mandatory Visualizations

Diagram 1: Experimental Workflow

Fomentariol_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Fungus Fomes fomentarius (Dried, Powdered) Ethanol Ethanol Extraction Fungus->Ethanol Filtration Filtration Ethanol->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Ethanolic Extract Evaporation->Crude_Extract Injection Sample Injection (100 µL) Crude_Extract->Injection Dissolve & Filter HPLC Semipreparative HPLC Injection->HPLC Fraction_Collection Fraction Collection (9.3-10.0 min) HPLC->Fraction_Collection Drying Solvent Evaporation & Lyophilization Fraction_Collection->Drying Pure_this compound High-Purity This compound Drying->Pure_this compound

Caption: Workflow for the isolation of this compound.

Diagram 2: Antidiabetic Mechanism of this compound

Fomentariol_Mechanism cluster_carbohydrate_metabolism Carbohydrate Metabolism cluster_outcome Therapeutic Outcome This compound This compound Alpha_Glucosidase α-Glucosidase This compound->Alpha_Glucosidase Inhibits (IC50 = 1.3 µM) DPP4 DPP-4 This compound->DPP4 Inhibits (IC50 = 2.4 µM) Result Modulation of Postprandial Hyperglycemia

Caption: Inhibition of key enzymes by this compound.

References

Fomentariol: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius. Detailed protocols for various cell-based assays are outlined to enable researchers to investigate its therapeutic potential.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and cytotoxic effects. These properties make it a compound of interest for further investigation in drug discovery and development.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's activity from various cell-based assays.

Table 1: Anti-Diabetic Activity of this compound

AssayTarget EnzymeIC50 (µM)Positive ControlPositive Control IC50
Alpha-glucosidase Inhibition AssayAlpha-glucosidase1.3[1]Acarbose0.5 µM[1]
DPP-4 Inhibition AssayDipeptidyl peptidase-42.4[1]Sitagliptin18 nM[1]

Table 2: Cytotoxic Activity of this compound (from Fomes fomentarius extracts)

Cell LineAssayExtract/FractionIC50 (µg/mL)Incubation Time
SW742 (Colon Adenocarcinoma)MTT AssayEthyl acetate fraction61.124 hours
SW742 (Colon Adenocarcinoma)MTT AssayChloroform fraction158.824 hours
SW742 (Colon Adenocarcinoma)MTT AssayAqueous fraction289.824 hours

Experimental Protocols

Detailed methodologies for key cell-based assays to evaluate this compound's activity are provided below.

Cytotoxicity Assay

3.1.1. MTT Assay Protocol

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow for MTT Assay

cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution (0.5 mg/mL) to each well C->D E Incubate for 4 hours at 37°C D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., SW742)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Anti-inflammatory Assays

3.2.1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Workflow for Nitric Oxide Assay

cluster_workflow Nitric Oxide Assay Workflow A Seed RAW264.7 cells in a 96-well plate B Pre-treat cells with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G cluster_pathway ERK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Inflammation Inflammatory Response (NO, IL-6, IL-1β production) ERK1_2->Inflammation This compound This compound This compound->ERK1_2 Inhibition

References

Application Notes and Protocols for In Vivo Efficacy Testing of Fomentariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has demonstrated promising therapeutic potential in preclinical in vitro studies. Evidence suggests its involvement in key biological pathways related to inflammation and metabolic diseases. Specifically, this compound has been shown to exhibit anti-inflammatory activity by suppressing the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Furthermore, it has displayed anti-diabetic effects through the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4), crucial enzymes in carbohydrate metabolism.[1][2][3]

These application notes provide detailed protocols for in vivo models designed to evaluate the efficacy of this compound in living organisms. The following sections outline experimental procedures for assessing its anti-inflammatory and anti-diabetic properties, along with methodologies for data collection and analysis.

I. Anti-Inflammatory Efficacy of this compound

Based on its in vitro inhibition of STAT3, a key mediator of inflammation, the following in vivo models are proposed to assess the anti-inflammatory potential of this compound.

A. Carrageenan-Induced Paw Edema Model

This widely used model is a hallmark for screening acute anti-inflammatory activity.[4][5][6][7][8]

Experimental Protocol:

  • Animal Selection: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • This compound-Treated Groups: Receive this compound at different doses (e.g., 10, 25, 50 mg/kg) orally.

    • Positive Control: Receives a standard anti-inflammatory drug like Indomethacin or Diclofenac sodium (e.g., 10 mg/kg) orally.

  • Procedure:

    • The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.

    • The respective treatments (vehicle, this compound, or positive control) are administered orally.

    • After 60 minutes, 0.1 ml of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[4][7]

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[4]

  • Endpoint Analysis:

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis (e.g., cytokine levels, histological examination).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (ml) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427.1
This compound250.45 ± 0.0347.1
This compound500.31 ± 0.0263.5
Indomethacin100.25 ± 0.0270.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.[9][10][11][12][13]

Experimental Protocol:

  • Animal Selection: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Grouping: Animals are divided into groups (n=6-8 per group) similar to the carrageenan model.

  • Procedure:

    • Animals are pre-treated with vehicle, this compound (e.g., 10, 25, 50 mg/kg, orally), or a positive control (e.g., Dexamethasone, 1 mg/kg, intraperitoneally) 1 hour before LPS administration.

    • LPS (from E. coli, serotype O111:B4) is injected intraperitoneally at a dose of 1-5 mg/kg.[13]

    • Animals are monitored for signs of sickness behavior.

  • Endpoint Analysis:

    • At 2, 6, and 24 hours post-LPS injection, blood is collected via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • Tissues such as the liver and lungs can be harvested for histological examination and measurement of inflammatory markers.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/ml) at 2hSerum IL-6 (pg/ml) at 6h
Vehicle Control + Saline-50 ± 1080 ± 15
Vehicle Control + LPS-1200 ± 1502500 ± 300
This compound + LPS25750 ± 1001400 ± 200
This compound + LPS50400 ± 80800 ± 150
Dexamethasone + LPS1200 ± 50300 ± 70

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Anti-Diabetic Efficacy of this compound

Given the in vitro evidence of this compound's inhibitory effects on α-glucosidase and DPP-4, the following model is proposed to assess its anti-diabetic potential.[1]

A. Streptozotocin (STZ)-Induced Diabetic Model

This is a widely accepted model for inducing type 1-like diabetes in rodents.[1][14][15][16][17]

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g) are used.

  • Induction of Diabetes:

    • Animals are fasted overnight.

    • A single intraperitoneal injection of STZ (dissolved in cold 0.1 M citrate buffer, pH 4.5) is administered at a dose of 50-65 mg/kg for rats or a multi-low dose of 40-50 mg/kg for 5 consecutive days for mice.[15][17]

    • Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dl are considered diabetic and included in the study.

  • Grouping: Diabetic animals are randomly divided into the following groups (n=6-8 per group):

    • Diabetic Control: Receives the vehicle.

    • This compound-Treated Groups: Receive this compound at different doses (e.g., 25, 50, 100 mg/kg) orally, once daily for 4-8 weeks.

    • Positive Control: Receives a standard anti-diabetic drug like Glibenclamide (e.g., 5 mg/kg) or a DPP-4 inhibitor like Sitagliptin (e.g., 10 mg/kg) orally.

    • Normal Control: Non-diabetic animals receiving only the vehicle.

  • Endpoint Analysis:

    • Fasting Blood Glucose: Measured weekly from tail vein blood using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a glucose load (2 g/kg) is administered orally, and blood glucose is measured at 0, 30, 60, 90, and 120 minutes.

    • HbA1c: Measured at the end of the study from whole blood.

    • Serum Insulin and DPP-4 Activity: Measured from serum collected at the end of the study using ELISA kits.

    • Pancreatic Histology: Pancreas is collected for histological examination of islet integrity and beta-cell mass.

Data Presentation:

Table 1: Effect of this compound on Fasting Blood Glucose (mg/dl)

Treatment GroupDose (mg/kg)Week 0Week 4Week 8
Normal Control-95 ± 598 ± 696 ± 5
Diabetic Control-350 ± 25410 ± 30450 ± 35
This compound50345 ± 28280 ± 20210 ± 18
This compound100355 ± 30220 ± 15150 ± 12
Sitagliptin10340 ± 25180 ± 12130 ± 10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on OGTT (AUC0-120 min)

Treatment GroupDose (mg/kg)AUC (mg/dl·min)
Normal Control-15000 ± 1200
Diabetic Control-55000 ± 4500
This compound5042000 ± 3800
This compound10031000 ± 2900
Sitagliptin1025000 ± 2200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Signaling Pathways and Experimental Workflows

A. Putative Signaling Pathway of this compound in Inflammation

Fomentariol_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: Putative anti-inflammatory mechanism of this compound via STAT3 inhibition.

B. Experimental Workflow for Carrageenan-Induced Paw Edema Model

Carrageenan_Workflow start Acclimatize Rats/Mice grouping Randomly Group Animals (n=6-8) start->grouping initial_measurement Measure Initial Paw Volume grouping->initial_measurement treatment Oral Administration (Vehicle, this compound, Positive Control) initial_measurement->treatment induction Inject Carrageenan (0.1 ml, 1%) into Right Hind Paw treatment->induction 60 min paw_measurement Measure Paw Volume at 1, 2, 3, 4 hours induction->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis end Endpoint Analysis data_analysis->end

Caption: Workflow for assessing anti-inflammatory efficacy of this compound.

C. Putative Signaling Pathway of this compound in Diabetes

Fomentariol_Diabetes_Pathway Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Monosaccharide Formation Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Hyperglycemia GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Insulin_Secretion->Hyperglycemia Reduces Glucagon_Secretion->Hyperglycemia Reduces This compound This compound This compound->Alpha_Glucosidase Inhibits This compound->DPP4 Inhibits STZ_Workflow start Acclimatize Rats/Mice diabetes_induction Induce Diabetes with STZ start->diabetes_induction confirmation Confirm Diabetes (Blood Glucose > 250 mg/dl) diabetes_induction->confirmation 72 hours grouping Randomly Group Diabetic Animals confirmation->grouping treatment Daily Oral Treatment for 4-8 weeks (Vehicle, this compound, Positive Control) grouping->treatment monitoring Weekly Monitoring of Fasting Blood Glucose treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt End of Study end_analysis Measure HbA1c, Insulin, DPP-4 Activity & Pancreatic Histology ogtt->end_analysis end Data Analysis and Conclusion end_analysis->end

References

Application Notes and Protocols for the Analytical Characterization of Fomentariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Fomentariol, a bioactive compound isolated from the medicinal mushroom Fomes fomentarius. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways are included to facilitate research and development efforts.

Chromatographic Analysis: HPLC and UPLC-HRMS

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) are essential for the separation, identification, and quantification of this compound.

Application Note:

Reverse-phase chromatography is the method of choice for this compound analysis, utilizing its moderate polarity. UPLC-HRMS provides a rapid and sensitive method for identification by confirming the exact mass and elemental composition. Semi-preparative HPLC is employed for the isolation and purification of this compound for further studies.

Experimental Protocols:

Protocol 1: UPLC-HRMS for this compound Identification [1][2]

  • Instrumentation: Waters Acquity UPLC system coupled to a Q-TOF Premier mass spectrometer with an ESI interface.[1][2]

  • Column: Luna® Omega C18 (1.6 µm, 100 × 2.1 mm i.d.).[1][2]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water

  • Gradient: A gradient is run to separate the compound of interest.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Centroid mode.

Protocol 2: Semi-Preparative HPLC for this compound Isolation [1][2]

  • Instrumentation: Dionex Ultimate 3000 HPLC system with a PDA detector.[1]

  • Column: Hypersil Gold C18 (5 µm, 150 × 10 mm i.d.).[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water

  • Gradient: A gradient starting with 5% A, increasing to 95% A over 13 minutes, and then returning to initial conditions.[2]

  • Flow Rate: 2 mL/min.[2]

  • Detection: UV-Vis at 326 nm.[2]

  • Injection Volume: 100 µL.[2]

  • Fraction Collection: Fractions containing the this compound peak are collected for further analysis.

Data Presentation:

Table 1: Chromatographic and Mass Spectrometric Data for this compound

ParameterValueReference
UPLC Retention Time 3.13 min[1]
[M-H]⁻ ion (m/z) 331.0820[1]
Molecular Formula C17H14O7[1]
Theoretical Mass 332.0896 Da[1]

Experimental Workflow:

G cluster_extraction Sample Preparation cluster_analysis Analytical Characterization Fomes_fomentarius Fomes fomentarius fruiting body Ethanol_Extraction Ethanol Extraction Fomes_fomentarius->Ethanol_Extraction Filtration Filtration & Evaporation Ethanol_Extraction->Filtration Reconstitution Reconstitution in Acetonitrile/Water Filtration->Reconstitution UPLC_HRMS UPLC-HRMS Analysis Reconstitution->UPLC_HRMS Identification Semi_Prep_HPLC Semi-Preparative HPLC Reconstitution->Semi_Prep_HPLC Isolation qNMR Quantitative NMR Semi_Prep_HPLC->qNMR Quantification FTIR FT-IR Spectroscopy Semi_Prep_HPLC->FTIR Structural Elucidation

Caption: Workflow for this compound extraction and analysis.

Spectroscopic Analysis: qNMR and FT-IR

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for the structural elucidation and quantification of this compound.

Application Note:

Quantitative ¹H NMR (qNMR) is a precise method for determining the purity and amount of isolated this compound using an internal standard. FT-IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for identification.

Experimental Protocols:

Protocol 3: Quantitative ¹H NMR (qNMR) of this compound [1][2]

  • Instrumentation: Bruker Ascend 400 (400 MHz) spectrometer.[1]

  • Solvent: Methanol-d4.[1]

  • Internal Standard: Toluene of known purity.[1][2]

  • Procedure:

    • Accurately weigh the isolated this compound and the internal standard.

    • Dissolve the mixture in a known volume of Methanol-d4.

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals corresponding to this compound (e.g., 4.28–4.36 ppm) and the internal standard (e.g., toluene at 2.29–2.35 ppm).[1][2]

    • Calculate the amount of this compound based on the integral ratios and the known amount of the internal standard.

Protocol 4: FT-IR Spectroscopy of this compound

  • Instrumentation: FT-IR spectrometer with a DTGS detector.

  • Sample Preparation: Mix a small amount of purified this compound with KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 64 scans.

  • Data Processing: Baseline correction and normalization of the resulting spectrum.

Data Presentation:

Table 2: Quantitative ¹H NMR Data for this compound

ParameterValueReference
This compound Signal Integration Region 4.28–4.36 ppm[1][2]
Internal Standard (Toluene) Signal 2.29–2.35 ppm[1][2]
Calculated Amount (Example) 6.5 mg[3]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-diabetic and anti-inflammatory properties by modulating key signaling pathways.

Application Note:

This compound acts as an inhibitor of α-glucosidase and dipeptidyl peptidase-4 (DPP-4), two key enzymes in glucose metabolism.[1] Its anti-inflammatory effects are mediated through the downregulation of the STAT3 and ERK signaling pathways.[1][4]

Signaling Pathway Diagrams:

1. This compound Inhibition of α-Glucosidase and DPP-4

G This compound This compound Alpha_Glucosidase α-Glucosidase This compound->Alpha_Glucosidase Inhibits DPP4 DPP-4 This compound->DPP4 Inhibits Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Promotes Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase Incretins->DPP4 Insulin_Secretion Insulin Secretion Incretins->Insulin_Secretion Stimulates

Caption: this compound's dual inhibition of α-glucosidase and DPP-4.

2. This compound's Anti-Inflammatory Mechanism via STAT3 and ERK Pathways

G This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->STAT3 Inflammatory_Stimuli->ERK pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) pSTAT3->Pro_inflammatory_Cytokines Upregulates pERK p-ERK (Active) ERK->pERK Phosphorylation pERK->Pro_inflammatory_Cytokines Upregulates NO_Production Nitric Oxide Production pERK->NO_Production Upregulates

Caption: this compound's modulation of STAT3 and ERK pathways.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Fomentariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomentariol, a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest within the scientific community.[1] This interest stems from its promising pharmacological activities, including anti-diabetic, antioxidant, and anti-inflammatory properties.[1][2] As a potential therapeutic agent, detailed structural characterization and sensitive quantification are paramount. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for the unambiguous identification and in-depth structural elucidation of this compound in complex biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC-QTOF) Mass Spectrometry.

Chemical and Biological Profile of this compound

This compound's biological efficacy is linked to its ability to modulate key signaling pathways. Its anti-inflammatory effects are attributed to the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and downregulation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[2][3] Furthermore, its potential as an anti-diabetic agent is demonstrated by its inhibitory action on α-glucosidase and Dipeptidyl peptidase-4 (DPP-4), enzymes crucial in carbohydrate metabolism.[3]

High-Resolution Mass Spectrometry Analysis of this compound

HRMS analysis of this compound provides high-accuracy mass measurements, enabling the determination of its elemental composition and aiding in its structural confirmation. The following table summarizes the key mass spectrometric data for this compound.

ParameterValueReference
Molecular Formula C₁₇H₁₆O₆[1]
Theoretical Mass 332.0896 Da[1]
Ionization Mode Negative Electrospray Ionization (ESI)[1]
Observed Ion [M-H]⁻[1]
Observed m/z 331.0820[1]

Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the characteristic fragmentation pattern of the parent ion. The product ion spectrum of this compound, obtained at a collision energy of 15 V, reveals key structural fragments.

Precursor Ion (m/z)Collision Energy (V)Product Ions (m/z)
331.082015Further research is needed to identify specific product ions. The product ion spectrum has been generated and is available in the cited literature.[1]

Experimental Protocols

A detailed, step-by-step methodology for the extraction and HRMS analysis of this compound is provided below. This protocol is adapted from established methods for the analysis of this compound and other fungal metabolites.

Sample Preparation: Ethanolic Extraction of this compound

This protocol describes a rapid, single-step extraction of this compound from fungal material.[1]

Materials:

  • Fruiting bodies of Fomes fomentarius

  • Ethanol (analytical grade)

  • Filter paper

  • 0.22 µm nylon syringe filter

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Obtain and dry the fruiting bodies of Fomes fomentarius.

  • Grind the dried fungal material into a fine powder.

  • Accurately weigh a portion of the powdered material.

  • Suspend the powder in ethanol in a suitable flask.

  • Incubate the mixture for 24 hours at room temperature with occasional shaking.

  • Filter the extract through filter paper to remove solid debris.

  • Evaporate the ethanol from the filtrate under reduced pressure or in a fume hood to obtain the crude extract.

  • Reconstitute the dried extract in an appropriate volume of acetonitrile/water (50:50, v/v).

  • Filter the reconstituted solution through a 0.22 µm nylon syringe filter prior to UPLC-HRMS analysis.

UPLC-QTOF-MS Analysis Protocol

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • UPLC system coupled to a QTOF mass spectrometer.

UPLC Conditions:

ParameterSetting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of this compound
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

QTOF-MS Conditions:

ParameterSetting
Ionization Mode Negative ESI
Capillary Voltage 2.5 - 3.5 kV
Sampling Cone 20 - 40 V
Source Temperature 100 - 120 °C
Desolvation Temp. 350 - 450 °C
Desolvation Gas Nitrogen
Collision Gas Argon
Acquisition Range m/z 50 - 1000
MS/MS Collision Energy 15 V (for fragmentation analysis)
Data Processing and Analysis
  • Acquire data using the instrument's software.

  • Process the raw data to identify the peak corresponding to this compound based on its retention time and accurate mass.

  • Extract the accurate mass of the [M-H]⁻ ion and compare it to the theoretical mass to confirm the elemental composition.

  • Analyze the MS/MS data to identify characteristic fragment ions, further confirming the structure of this compound.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Analysis FungalMaterial Fungal Material (Fomes fomentarius) Extraction Ethanolic Extraction FungalMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution & Syringe Filtration Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC QTOF QTOF-MS Detection UPLC->QTOF DataAcquisition Data Acquisition QTOF->DataAcquisition PeakIdentification Peak Identification (RT, m/z) DataAcquisition->PeakIdentification FormulaDetermination Elemental Composition PeakIdentification->FormulaDetermination FragmentationAnalysis Fragmentation Analysis PeakIdentification->FragmentationAnalysis

Caption: Experimental workflow for this compound analysis.

This compound's Inhibition of the STAT3 Signaling Pathway

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription This compound This compound This compound->STAT3 Inhibits Phosphorylation G GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription This compound This compound This compound->ERK Inhibits Phosphorylation

References

Application Notes & Protocols: Developing a Standardized Fomes fomentarius Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the extraction, standardization, and biological evaluation of extracts from Fomes fomentarius, a medicinal mushroom with a rich history of use in traditional medicine.[1][2][3] The protocols outlined below are intended to guide researchers in producing a well-characterized and reproducible extract for further investigation and drug development.

Introduction to Fomes fomentarius and the Need for Standardization

Fomes fomentarius, commonly known as the tinder fungus, has been recognized for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][4][5][6] These biological effects are attributed to a complex mixture of bioactive compounds, including polysaccharides (β-glucans), polyphenols, and triterpenoids.[1][7] A notable bioactive constituent is fomentariol, which has demonstrated potential antidiabetic effects.[8]

To ensure the reliability and comparability of research findings and to advance the therapeutic potential of Fomes fomentarius, the development of a standardized extract is crucial. Standardization involves the implementation of consistent manufacturing processes and the establishment of quality control parameters to guarantee the identity, purity, potency, and consistency of the extract.[9] This document provides detailed protocols for extraction, phytochemical analysis, and biological activity assessment to support the development of a standardized Fomes fomentarius extract.

Extraction Protocols for Fomes fomentarius

The choice of extraction solvent significantly influences the phytochemical profile and biological activity of the resulting extract.[1][10][11] Below are protocols for preparing hot water, ethanol, and methanol extracts.

2.1. General Preparation of Fungal Material

  • Obtain dried fruiting bodies of Fomes fomentarius.

  • Clean the material to remove any debris.

  • Grind the dried fruiting bodies into a fine powder using a laboratory mill.

  • Store the powder in an airtight container, protected from light and moisture, until extraction.

2.2. Protocol for Hot Water Extraction

  • Weigh 10 g of powdered Fomes fomentarius.

  • Add 200 mL of distilled water (1:20 solid-to-solvent ratio).

  • Heat the mixture to 80-90°C and maintain for 2 hours with continuous stirring.

  • Cool the mixture to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator.

  • Lyophilize the concentrated extract to obtain a dry powder.

  • Store the extract at -20°C.

2.3. Protocol for Ethanol Extraction

  • Weigh 10 g of powdered Fomes fomentarius.

  • Add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).[12]

  • Macerate at room temperature for 24 hours with occasional shaking.[8]

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Dry the concentrated extract completely.

  • Store the extract at -20°C.

2.4. Protocol for Methanol Extraction

  • Weigh 10 g of powdered Fomes fomentarius.

  • Add 200 mL of methanol (1:20 solid-to-solvent ratio).

  • Macerate at room temperature for 24 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and evaporate the solvent using a rotary evaporator.

  • Ensure complete removal of methanol.

  • Store the extract at -20°C.

Phytochemical Analysis and Standardization

A standardized extract should have a defined phytochemical profile. The following methods are recommended for the analysis and quality control of the Fomes fomentarius extract.

3.1. Determination of Total Phenolic Content (TPC)

The Folin-Ciocalteu method is a standard assay for quantifying total phenolic compounds.[12][13][14]

  • Prepare a stock solution of the extract in a suitable solvent (e.g., 70% ethanol).

  • Mix 100 µL of the extract solution with 2 mL of 2% sodium carbonate (Na₂CO₃) solution.

  • After 3 minutes, add 100 µL of 50% Folin-Ciocalteu reagent.[12]

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 750-760 nm using a spectrophotometer.[12][13]

  • Use gallic acid as a standard to construct a calibration curve.

  • Express the TPC as gallic acid equivalents (GAE) per gram of extract.

3.2. Quantification of Polysaccharides

The anthrone method can be used for the quantification of total polysaccharides.[9]

  • Prepare a stock solution of the extract in water.

  • To 1 mL of the extract solution, add 4 mL of anthrone reagent (0.2% anthrone in concentrated sulfuric acid).

  • Heat the mixture in a boiling water bath for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 620 nm.

  • Use glucose as a standard to create a calibration curve.

  • Express the total polysaccharide content as glucose equivalents per gram of extract.

3.3. High-Performance Liquid Chromatography (HPLC) Fingerprinting

HPLC analysis provides a chromatographic fingerprint of the extract, allowing for the identification and quantification of specific marker compounds like this compound.

  • Prepare the extract sample by dissolving it in a suitable solvent and filtering it through a 0.22 µm syringe filter.[8]

  • Use a C18 column for separation.

  • A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is often effective.[8]

  • Use a UV detector to monitor the elution profile.

  • Identify and quantify marker compounds by comparing retention times and peak areas with those of authentic standards.

Biological Activity Assays

The following protocols are for assessing the key biological activities of the standardized Fomes fomentarius extract.

4.1. Antioxidant Activity

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][15]

  • Prepare different concentrations of the extract in methanol.

  • Add 10 µL of each extract concentration to 190 µL of a methanolic DPPH solution (e.g., 90 µM).[1]

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 515 nm.[1]

  • Calculate the percentage of scavenging activity and determine the IC50 value.

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [1][15]

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and keeping the mixture in the dark for 16 hours.[1][15]

  • Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Add 10 µL of the extract at various concentrations to 290 µL of the diluted ABTS solution.[1]

  • Incubate for 5 minutes at room temperature.[1]

  • Measure the absorbance at 734 nm.[1]

  • Calculate the percentage of inhibition and the IC50 value.

4.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay [1][15]

  • The FRAP assay measures the ability of the extract to reduce Fe³⁺ to Fe²⁺.[15]

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Add a small volume of the extract to the FRAP reagent.

  • Incubate at 37°C.

  • Measure the absorbance at 593 nm.

  • Use a standard, such as Trolox, to create a calibration curve.

4.2. Anti-inflammatory Activity

This protocol uses RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the Fomes fomentarius extract for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant to measure inflammatory mediators.

  • Nitric Oxide (NO) Production: Measure NO levels using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[4][16]

4.3. Anticancer Activity (Cytotoxicity)

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay [5][16][17]

  • Seed cancer cells (e.g., MDA-MB-231, MCF-7, A549) in a 96-well plate and allow them to attach.[5][18]

  • Treat the cells with different concentrations of the extract for 24, 48, and 72 hours.[5][17]

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.[16]

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Antioxidant Activity of Fomes fomentarius Extracts (IC50 values)

Extract TypeDPPH (µg/mL)ABTS (µg/mL)FRAP (Trolox Equivalents µmol/g)Reference
Ethyl Acetate Fraction515.6 ± 100.5229.7 ± 9.6-[10][11]
Ethanol Fraction751.2 ± 19.3423.3 ± 0.66-[10][11]
Dry Milled Suspension200-400400<200 (% w/v)[15]
Wet Milled Suspension40050400 (% w/v)[15]

Table 2: Anti-inflammatory Effects of Fomes fomentarius Extracts

Extract/CompoundCell LineInflammatory MediatorInhibition (%) / IC50Reference
Methanol ExtractRAW 264.7NO, PGE2, TNF-αDose-dependent inhibition[6]
This compoundRAW 264.7NO, IL-1β, IL-6Dose-dependent inhibition[16]
FF-8 (Methyl 9-oxo-(10E,12E)-octadecadienoate)RAW 264.7NO, PGE2, TNF-α, IL-6Dose-dependent inhibition[4]

Table 3: Cytotoxic Activity of Fomes fomentarius Ethanol Extract on Cancer Cell Lines (Cell Viability % at 100 µg/mL after 72h)

Cell LineCell Viability (%)Reference
MDA-MB-231 (Breast)~38%[5]
MCF-7 (Breast)-[5][18]
A549 (Lung)-[5][18]
H460 (Lung)-[5]
DU145 (Prostate)-[5][18]
PC-3 (Prostate)-[5][18]

Visualization of Pathways and Workflows

Experimental Workflow for Standardization

G cluster_0 Extraction & Preparation cluster_1 Quality Control & Analysis Start Fomes fomentarius Fruiting Body Grinding Grinding to Powder Start->Grinding Extraction Solvent Extraction (Hot Water, Ethanol, or Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration & Drying Filtration->Concentration Final_Extract Standardized Extract Concentration->Final_Extract Phytochemical Phytochemical Analysis (TPC, Polysaccharides, HPLC) Final_Extract->Phytochemical Bioassay Biological Activity Assays (Antioxidant, Anti-inflammatory, Anticancer) Final_Extract->Bioassay

Caption: Workflow for the preparation and standardization of Fomes fomentarius extract.

Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JAK JAK TLR4->JAK IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Fomes Fomes fomentarius Extract Fomes->IKK inhibits STAT3 STAT3 Fomes->STAT3 inhibits phosphorylation JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus

Caption: Inhibition of NF-κB and STAT3 pathways by Fomes fomentarius extract.

Anticancer Signaling Pathway (PI3K/AKT)

G cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT CellGrowth Cell Growth & Proliferation pAKT->CellGrowth ApoptosisInhibition Inhibition of Apoptosis pAKT->ApoptosisInhibition Fomes Fomes fomentarius Extract Fomes->pAKT inhibits phosphorylation

Caption: Inhibition of the PI3K/AKT signaling pathway by Fomes fomentarius extract.

References

Application Notes and Protocols: Fomentariol in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic abnormalities, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease.[1][2][3] Emerging research has identified Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, as a promising candidate for therapeutic intervention in metabolic syndrome.[4][5][6] Its multifaceted mechanism of action, targeting key pathways in glucose metabolism and inflammation, suggests its potential to address multiple components of this complex disorder.[4][5]

These application notes provide a comprehensive overview of the current understanding of this compound's effects on metabolic syndrome, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this novel compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and Fomes fomentarius extracts.

Table 1: In Vitro Enzyme Inhibition by this compound

Enzyme TargetThis compound IC₅₀Positive ControlControl IC₅₀Source
α-GlucosidaseHigher activity than AcarboseAcarboseNot specified[4][5]
DPP-42.4 μMSitagliptin18 nM[4]

Table 2: Effects of Water Extract of Fomes fomentarius (WEFF) in Streptozotocin-Induced Diabetic Rats

ParameterDiabetic Control GroupWEFF-Supplemented Group (100 mg/kg BW)% Change vs. ControlSource
Serum GlucoseIncreasedLoweredSignificant reduction[7]
Serum InsulinIncreasedSuppressed increase-[7]
Serum Total CholesterolIncreasedSuppressed increaseSignificant reduction[7]
Serum TriglyceridesIncreasedSuppressed increaseSignificant reduction[7]
HDL CholesterolDecreasedHigherIncreased[7]
Liver Total CholesterolIncreasedSuppressed increaseSignificant reduction[7]
Liver TriglyceridesIncreasedSuppressed increaseSignificant reduction[7]
Superoxide Dismutase ActivityIncreasedSignificantly loweredReduction[7]
Catalase ActivityIncreasedSignificantly loweredReduction[7]
Glutathione Peroxidase ActivityDecreasedHigherIncreased[7]

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems from its ability to modulate several key signaling pathways.

Glucose Homeostasis Pathway

This compound directly influences glucose metabolism through the dual inhibition of α-glucosidase and Dipeptidyl peptidase-4 (DPP-4).[4][5]

  • α-Glucosidase Inhibition: By inhibiting this intestinal enzyme, this compound delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[4]

  • DPP-4 Inhibition: DPP-4 is an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-4, this compound increases the bioavailability of incretins, which in turn enhance insulin secretion and suppress glucagon release, leading to improved glycemic control.[4]

glucose_homeostasis This compound This compound Alpha_Glucosidase α-Glucosidase This compound->Alpha_Glucosidase inhibits DPP4 DPP-4 This compound->DPP4 inhibits Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption enables Incretins Incretins (GLP-1) DPP4->Incretins degrades Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase substrate Blood_Glucose Reduced Blood Glucose Glucose_Absorption->Blood_Glucose increases Pancreas Pancreas Incretins->Pancreas stimulates Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Suppression Pancreas->Glucagon decreases Insulin->Blood_Glucose Glucagon->Blood_Glucose

Figure 1: this compound's dual inhibition of α-glucosidase and DPP-4 for improved glucose control.

Inflammatory Signaling Pathway

Chronic low-grade inflammation is a key contributor to insulin resistance and the progression of metabolic syndrome.[1][8][9] While direct studies on this compound are limited, extracts of Fomes fomentarius have demonstrated anti-inflammatory properties.[7] this compound has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of inflammatory responses.[5]

inflammatory_pathway This compound This compound STAT3 STAT3 This compound->STAT3 suppresses activation Inflammation Inflammation STAT3->Inflammation promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Pro_inflammatory_Cytokines->STAT3 activates Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance contributes to

Figure 2: Proposed anti-inflammatory mechanism of this compound via STAT3 suppression.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in metabolic syndrome research.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the sample (this compound or Acarbose) or buffer (negative control) to each well.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 2: In Vivo Evaluation in a Diet-Induced Metabolic Syndrome Rodent Model

Objective: To assess the effects of this compound on the key parameters of metabolic syndrome in a relevant animal model.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3] A high-fat, high-fructose diet is effective in inducing metabolic syndrome.[2][3]

Experimental Design:

  • Acclimatization: Acclimatize animals for one week with standard chow and water ad libitum.

  • Induction of Metabolic Syndrome: Feed the rats a high-fat, high-fructose diet for 8-12 weeks to induce metabolic syndrome. Monitor body weight and food intake weekly.

  • Grouping: Divide the animals into the following groups (n=8-10 per group):

    • Normal Control (standard diet)

    • Metabolic Syndrome Control (high-fat, high-fructose diet)

    • This compound-treated groups (e.g., 25, 50, 100 mg/kg body weight, administered orally)

    • Positive Control (e.g., Metformin)

  • Treatment: Administer this compound or vehicle daily for 4-8 weeks.

  • Parameter Measurement:

    • Weekly: Body weight, food and water intake.

    • Bi-weekly: Fasting blood glucose and insulin levels.

    • End of study:

      • Oral Glucose Tolerance Test (OGTT).

      • Blood pressure measurement (tail-cuff method).

      • Collection of blood samples for lipid profile analysis (total cholesterol, triglycerides, HDL-C, LDL-C).

      • Collection of adipose tissue and liver for histological analysis and gene expression studies.

experimental_workflow start Start: Acclimatization (1 week) induction Induction of Metabolic Syndrome (High-Fat, High-Fructose Diet, 8-12 weeks) start->induction grouping Animal Grouping (Normal, MetS Control, this compound, Positive Control) induction->grouping treatment Daily Treatment (4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake) treatment->monitoring biweekly_monitoring Bi-weekly Monitoring (Fasting Glucose, Insulin) treatment->biweekly_monitoring end_of_study End of Study Measurements treatment->end_of_study ogtt OGTT end_of_study->ogtt bp Blood Pressure end_of_study->bp lipid Lipid Profile end_of_study->lipid histology Tissue Collection & Histology end_of_study->histology

Figure 3: Experimental workflow for in vivo evaluation of this compound.

Future Directions

While the initial findings are promising, further research is required to fully establish the therapeutic utility of this compound in metabolic syndrome. Key areas for future investigation include:

  • Comprehensive in vivo studies: Evaluating the long-term efficacy and safety of isolated this compound in well-established animal models of metabolic syndrome.

  • Mechanism of action: Elucidating the detailed molecular mechanisms underlying this compound's effects on lipid metabolism, insulin signaling, and inflammation.

  • Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to confirm the safety and efficacy of this compound in humans with metabolic syndrome.[4][5]

Conclusion

This compound presents a novel and promising natural compound for the management of metabolic syndrome. Its dual inhibitory action on α-glucosidase and DPP-4, coupled with its potential anti-inflammatory effects, positions it as a multi-target therapeutic agent. The provided data and protocols offer a solid foundation for researchers to further explore and validate the role of this compound in combating this global health challenge.

References

Fomentariol: A Versatile Tool for Investigating Enzyme Inhibition in Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fomentariol, a natural compound isolated from the fungus Fomes fomentarius, has emerged as a valuable tool compound for in vitro studies of enzyme inhibition.[1][2] This styrylpyrone derivative exhibits inhibitory activity against key enzymes involved in carbohydrate metabolism and inflammatory signaling pathways. Its ability to modulate the activity of multiple enzymes makes it a compound of interest for researchers investigating diabetes, inflammation, and related disorders. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition studies, focusing on its effects on α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

Target Enzymes and Biological Relevance

This compound has been demonstrated to inhibit the following enzymes:

  • α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3] Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[4] This makes it a key target in the management of type 2 diabetes.

  • Dipeptidyl Peptidase-4 (DPP-4): Also known as CD26, DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]

Quantitative Data Summary

The inhibitory potency of this compound against its target enzymes is summarized in the table below. This data provides a basis for designing experiments and comparing its efficacy to other known inhibitors.

EnzymeThis compound IC50Standard InhibitorStandard Inhibitor IC50Reference
α-Glucosidase1.3 µMAcarbose0.5 µM[1]
DPP-42.4 µMSitagliptin18 nM[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by the inhibition of α-glucosidase and DPP-4, as well as a general workflow for an enzyme inhibition assay.

alpha_glucosidase_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Blood_Glucose Increased Blood Glucose Glucose->Blood_Glucose Absorption This compound This compound This compound->Alpha_Glucosidase Inhibition

α-Glucosidase Inhibition by this compound.

dpp4_pathway cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Release Beta_Cells β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells α-Cells Incretins->Alpha_Cells Inhibits DPP4 DPP-4 Incretins->DPP4 Degradation Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Blood_Glucose Decreased Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Increases Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Inhibition

DPP-4 Inhibition Pathway.

experimental_workflow Prep 1. Prepare Reagents (Enzyme, Substrate, this compound) Incubate 2. Pre-incubate Enzyme with this compound Prep->Incubate React 3. Initiate Reaction with Substrate Incubate->React Measure 4. Measure Product Formation (e.g., Absorbance/Fluorescence) React->Measure Analyze 5. Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze

General Enzyme Inhibition Assay Workflow.

Experimental Protocols

The following are detailed protocols for performing α-glucosidase and DPP-4 inhibition assays using this compound as the test compound.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from a spectrophotometric method to determine the inhibitory activity of this compound on α-glucosidase.[7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • This compound (test inhibitor)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase (0.5 U/mL) in phosphate buffer (pH 6.8).

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in phosphate buffer to achieve final concentrations ranging from, for example, 0.1 µM to 10 µM in the assay.

    • Prepare a stock solution of acarbose for use as a positive control.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of varying concentrations of this compound solution and 490 µL of phosphate buffer.

    • Positive Control Wells: Add 10 µL of acarbose solution at a known inhibitory concentration and 490 µL of phosphate buffer.

    • Negative Control (100% enzyme activity): Add 10 µL of the solvent used for this compound and 490 µL of phosphate buffer.

    • Blank (0% enzyme activity): Add 500 µL of phosphate buffer.

  • Pre-incubation:

    • Add 250 µL of 5 mM pNPG to all wells except the blank.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 250 µL of the α-glucosidase solution (0.4 U/mL) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 200 µL of 200 mM Na₂CO₃ solution to all wells.

  • Measurement:

    • Measure the absorbance of each well at 400 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test well.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Protocol 2: DPP-4 Inhibition Assay

This protocol describes a fluorometric method to assess the inhibitory effect of this compound on DPP-4 activity.[9]

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC (substrate)

  • This compound (test inhibitor)

  • Sitagliptin (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 (e.g., 1.73 mU/mL) in Tris-HCl buffer.

    • Prepare a 200 µM solution of the substrate Gly-Pro-AMC in Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Tris-HCl buffer to achieve final concentrations ranging from, for example, 0.1 µM to 10 µM in the assay.

    • Prepare a stock solution of sitagliptin for use as a positive control.

  • Assay Setup (in a 96-well black microplate):

    • Test Wells: Add 26 µL of varying concentrations of this compound solution.

    • Positive Control Wells: Add 26 µL of sitagliptin solution at a known inhibitory concentration.

    • Negative Control (100% enzyme activity): Add 26 µL of the solvent used for this compound.

    • Blank (Substrate only): Add 50 µL of Tris-HCl buffer.

  • Pre-incubation:

    • Add 24 µL of the DPP-4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) of each well using a fluorescence microplate reader. Kinetic readings can be taken every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Calculate the percentage of DPP-4 inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate of the negative control and Rate_sample is the reaction rate of the test well.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Conclusion

This compound serves as a potent and selective tool compound for the in vitro investigation of α-glucosidase and DPP-4, two enzymes with significant roles in metabolic regulation. The provided protocols offer a framework for researchers to utilize this compound in their studies to explore the mechanisms of enzyme inhibition and to screen for novel therapeutic agents for metabolic disorders. The dual inhibitory action of this compound presents a unique opportunity to study the synergistic effects of targeting multiple pathways involved in glucose homeostasis.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Fomentariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the antioxidant capacity of Fomentariol, a bioactive compound isolated from the medicinal mushroom Fomes fomentarius. The following protocols for DPPH, ABTS, and FRAP assays are established and widely used methods for determining antioxidant activity.[1][2]

Introduction to this compound and its Antioxidant Potential

This compound is a natural compound that has garnered interest for its potential therapeutic properties, including its antioxidant effects.[3][4] Antioxidants are crucial for protecting cells from damage induced by oxidative stress, which is implicated in numerous diseases.[5] Therefore, accurately quantifying the antioxidant capacity of this compound is a critical step in its evaluation as a potential therapeutic agent. Recent studies have demonstrated that extracts of F. fomentarius possess antioxidant activities, and this compound is a key contributor to these effects.[3][6]

Experimental Protocols

This section details the step-by-step procedures for three common antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay.

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method to assess the free radical scavenging ability of a compound.[7] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.[8] The discoloration is measured spectrophotometrically, and a lower absorbance indicates a higher radical scavenging activity.[9]

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Reagent Preparation dpph_sol Prepare 0.1 mM DPPH in Methanol fomentariol_sol Prepare this compound Stock and Serial Dilutions control_sol Prepare Positive Control (e.g., Ascorbic Acid) assay_setup Assay Setup (96-well plate) dpph_sol->assay_setup fomentariol_sol->assay_setup control_sol->assay_setup add_sample Add 100 µL of this compound or Control to wells add_dpph Add 100 µL of DPPH Solution to all wells add_sample->add_dpph incubation Incubation add_dpph->incubation dark_incubation Incubate in the dark for 30 minutes at RT measurement Measurement dark_incubation->measurement read_absorbance Measure Absorbance at 517 nm analysis Data Analysis read_absorbance->analysis calculate_inhibition Calculate % Inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark bottle.[10]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a positive control, such as ascorbic acid or Trolox, with the same serial dilutions.[10]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or positive control to respective wells.[8]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[8]

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:[8] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank.

      • A_sample is the absorbance of the this compound or positive control.

  • Data Presentation:

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ParameterValueReference
DPPH Concentration0.1 mM[10]
Wavelength517 nm[8]
Incubation Time30 minutes[10]
Positive ControlAscorbic Acid or Trolox[10]
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[12] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.[13]

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Reagent Preparation abts_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate fomentariol_sol Prepare this compound Stock and Serial Dilutions abts_radical Mix and incubate in dark for 12-16h to form ABTS•+ abts_stock->abts_radical abts_working Dilute ABTS•+ with ethanol to Abs of 0.70 ± 0.02 at 734 nm abts_radical->abts_working assay_setup Assay Setup (96-well plate) abts_working->assay_setup fomentariol_sol->assay_setup add_sample Add 10 µL of this compound or Control to wells add_abts Add 190 µL of ABTS•+ Working Solution add_sample->add_abts incubation Incubation add_abts->incubation dark_incubation Incubate in the dark for 6 minutes at RT measurement Measurement dark_incubation->measurement read_absorbance Measure Absorbance at 734 nm analysis Data Analysis read_absorbance->analysis calculate_inhibition Calculate % Inhibition determine_teac Determine TEAC Value calculate_inhibition->determine_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[12]

    • To generate the ABTS•+, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

    • Use Trolox as the standard for creating a calibration curve.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution or Trolox standard to the wells.[12]

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6 minutes.[12]

    • Measure the absorbance at 734 nm using a microplate reader.[14]

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition of absorbance is calculated as:[12] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the ABTS•+ solution without the sample.

      • A_sample is the absorbance of the reaction mixture with the this compound or Trolox.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ParameterValueReference
ABTS Concentration7 mM[12]
Potassium Persulfate Concentration2.45 mM[12]
Wavelength734 nm[12]
Incubation Time6 minutes[12]
StandardTrolox[15]
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex at 593 nm.[17] The intensity of the blue color is proportional to the antioxidant capacity of the sample.

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Reagent Preparation acetate_buffer 300 mM Acetate Buffer (pH 3.6) tptz_sol 10 mM TPTZ in 40 mM HCl fecl3_sol 20 mM FeCl3·6H2O fomentariol_sol Prepare this compound Stock and Serial Dilutions frap_reagent Mix Acetate buffer, TPTZ, and FeCl3 in 10:1:1 ratio acetate_buffer->frap_reagent tptz_sol->frap_reagent fecl3_sol->frap_reagent assay_setup Assay Setup (96-well plate) frap_reagent->assay_setup fomentariol_sol->assay_setup add_sample Add 10 µL of this compound or Standard to wells add_frap Add 190 µL of FRAP Reagent add_sample->add_frap incubation Incubation add_frap->incubation warm_incubation Incubate at 37°C for 30 minutes measurement Measurement warm_incubation->measurement read_absorbance Measure Absorbance at 593 nm analysis Data Analysis read_absorbance->analysis standard_curve Generate Standard Curve using FeSO4 or Trolox determine_frap Determine FRAP Value standard_curve->determine_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[16]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a stock solution of this compound and serial dilutions.

    • Prepare a standard curve using ferrous sulfate (FeSO₄) or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution or standard to the wells.[18]

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[18]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.[19]

    • Measure the absorbance at 593 nm.[16]

  • Calculation of FRAP Value:

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

ParameterValueReference
Acetate Buffer300 mM, pH 3.6[16]
TPTZ Solution10 mM in 40 mM HCl[16]
FeCl₃ Solution20 mM[16]
Wavelength593 nm[16]
Incubation Temperature37°C[19]
Incubation Time30 minutes[16]
StandardFeSO₄ or Trolox[16]

Potential Antioxidant Signaling Pathway of this compound

Antioxidants can exert their effects through various cellular signaling pathways. A key pathway in the cellular antioxidant response is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or antioxidants like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2-Keap1 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antioxidant) keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 inhibits ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation keap1 Keap1 (modified) nrf2_free Nrf2 keap1_nrf2->nrf2_free releases degradation Proteasomal Degradation keap1_nrf2->degradation leads to nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to are ARE (Antioxidant Response Element) nrf2_nucleus->are binds to antioxidant_genes Antioxidant Gene Transcription are->antioxidant_genes ho1 HO-1 antioxidant_genes->ho1 nqo1 NQO1 antioxidant_genes->nqo1 gcl GCL antioxidant_genes->gcl

Caption: Proposed antioxidant signaling pathway for this compound via Nrf2 activation.

References

Application Notes and Protocols for the Isolation of Fomentariol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fomentariol is a naturally occurring benzotropolone derivative found in the medicinal mushroom Fomes fomentarius. It has garnered significant interest within the scientific and drug development communities due to its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects.[1][2] Current research indicates that this compound modulates inflammatory responses, in part by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway. As a commercially available standard is not readily accessible and its chemical synthesis is considered challenging, the primary method for obtaining this compound for research purposes is through isolation from its natural source.[3]

These application notes provide a detailed protocol for the extraction and purification of this compound from Fomes fomentarius fungal material. The methodology is based on a simplified single-step ethanol extraction followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for purification.[1][2][3]

Target Audience: These protocols are intended for researchers, scientists, and professionals in the field of drug development who are interested in obtaining pure this compound for in vitro and in vivo studies.

Experimental Protocols

1. Extraction of this compound from Fomes fomentarius

This protocol outlines the procedure for the ethanolic extraction of this compound from dried fungal material.

  • Materials and Reagents:

    • Dried and chopped Fomes fomentarius fungal material

    • Ethanol (99.5%)[3]

    • Filter paper

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 0.22 µm nylon filter[3]

  • Equipment:

    • Incubator or shaker

    • Filtration apparatus

    • Rotary evaporator (optional, for solvent evaporation)

  • Procedure:

    • To 50 mL of ethanol, add the chopped fungal material.[3]

    • Incubate the mixture for 24 hours at room temperature with continuous shaking.[3]

    • After incubation, filter the extract through filter paper to remove the solid fungal material.[3]

    • Evaporate the solvent from the filtrate. This can be done by leaving the extract at room temperature overnight or by using a rotary evaporator for a more rapid process.[3]

    • Reconstitute the dried extract in a 50:50 (v/v) mixture of acetonitrile and water.[3]

    • Filter the reconstituted extract through a 0.22 µm nylon filter before proceeding to HPLC purification.[3]

2. Purification of this compound by Semi-Preparative HPLC

This protocol describes the purification of this compound from the ethanolic extract using a semi-preparative HPLC system.

  • Instrumentation:

    • Dionex Ultimate 3000 HPLC system (or equivalent) equipped with a photodiode array (PDA) detector.[3]

    • Hypersil Gold semi-preparative HPLC column (150 × 10 mm, 5 µm).[3]

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.1% formic acid in water[3]

  • Chromatographic Conditions:

    • Injection Volume: 100 µL[3]

    • Flow Rate: Not specified in the source, but typical for semi-preparative columns.

    • Gradient: A gradient elution is used, starting with a higher proportion of mobile phase B and increasing the proportion of mobile phase A over time to elute compounds of increasing hydrophobicity. The specific gradient profile should be optimized based on the analytical separation. The total run time mentioned is 15 minutes.[1][2][3]

    • Detection: Monitor the elution profile using the PDA detector. This compound can be identified based on its retention time and UV-Vis spectrum.

  • Procedure:

    • Equilibrate the semi-preparative HPLC column with the initial mobile phase composition.

    • Inject 100 µL of the filtered, reconstituted extract onto the column.[3]

    • Run the gradient elution program and collect the fractions corresponding to the this compound peak. The peak corresponding to this compound may show a flat-top shape, indicating column saturation for preparative purposes.[3]

    • Pool the collected fractions containing this compound.

3. Quantification of this compound by Quantitative NMR (qNMR)

This protocol details the determination of the amount of purified this compound using qNMR.

  • Materials and Reagents:

    • Collected this compound fractions

    • Methanol-d4 (99.9%)[3]

    • Toluene (as internal standard)[3]

  • Equipment:

    • Rotary evaporator

    • NMR spectrometer (e.g., Bruker Ascend 400, 400 MHz)[3]

  • Procedure:

    • Evaporate the solvent from the pooled this compound fractions to dryness using a rotary evaporator.[3]

    • Dissolve the dried sample in methanol-d4.[3]

    • Add a known amount of toluene as an internal standard.

    • Acquire the 1H NMR spectrum.

    • Calculate the amount of this compound by comparing the integral of a specific this compound proton signal (e.g., at 4.35 ppm) to the integral of a known proton signal of the toluene internal standard (e.g., at 2.316 ppm).[3]

Quantitative Data

The following table summarizes the quantitative data obtained from the isolation and purification of this compound as described in the literature.

ParameterValueReference
Yield and Purity
Amount of high-purity this compound isolated6.5 mg[1][3]
Purity of isolated this compound~90%[3]
qNMR Quantification
This compound 1H NMR signal for integration4.28–4.36 ppm[3]
Toluene (internal standard) 1H NMR signal for integration2.29–2.35 ppm[3]
Reproducibility of qNMR measurement (RSD)4%[3]

Visualizations

Diagram 1: Workflow for the Isolation and Purification of this compound

Fomentariol_Isolation_Workflow start Fomes fomentarius (Fungal Material) extraction Ethanol Extraction (24h at room temp) start->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution (Acetonitrile/Water 50:50) evaporation->reconstitution filtration2 Filtration (0.22 µm nylon filter) reconstitution->filtration2 hplc Semi-Preparative HPLC filtration2->hplc fraction_collection Fraction Collection hplc->fraction_collection solvent_evap_final Solvent Evaporation fraction_collection->solvent_evap_final qnmr Quantitative NMR (qNMR) solvent_evap_final->qnmr end Pure this compound qnmr->end

Caption: Workflow for this compound isolation.

Diagram 2: Proposed Signaling Pathway Modulation by this compound

Fomentariol_Signaling_Pathway lps Lipopolysaccharides (LPS) erk ERK Signaling Pathway lps->erk activates This compound This compound This compound->erk inhibits inflammatory_response Inflammatory Response (e.g., NO, IL-1β, IL-6 production) erk->inflammatory_response leads to

References

Application Notes and Protocols for Large-Scale Fomentariol Production from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production of Fomentariol, a promising bioactive compound, utilizing fungal cultures of Fomes fomentarius. The methodologies detailed herein are compiled from current scientific literature and are intended to guide researchers in the development and optimization of this compound production, from laboratory-scale cultivation to industrial-scale fermentation and purification.

Introduction

This compound, a benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and other bioactive properties. The increasing demand for this compound necessitates the development of robust and scalable production methods. Submerged fungal fermentation offers a promising alternative to the extraction from wild-harvested fruiting bodies, allowing for a controlled, consistent, and scalable supply of this compound.

This document outlines the essential protocols for the cultivation of Fomes fomentarius, optimization of culture conditions for secondary metabolite production, and downstream processing for the extraction and purification of this compound.

Fungal Strain and Culture Maintenance

The primary fungal source for this compound production is Fomes fomentarius. Strains can be isolated from wild fruiting bodies or obtained from fungal culture collections.

Protocol 2.1: Isolation and Maintenance of Fomes fomentarius

  • Isolation:

    • Aseptically excise a small piece of tissue from the fresh, inner context layer of a Fomes fomentarius fruiting body.

    • Place the tissue on a Potato Dextrose Agar (PDA) plate supplemented with an antibiotic (e.g., 50 mg/L chloramphenicol) to inhibit bacterial growth.

    • Incubate at 25-28°C in the dark until mycelial growth is observed.

  • Sub-culturing and Maintenance:

    • Aseptically transfer a small agar plug of the leading edge of the mycelial colony to a fresh PDA plate.

    • Incubate at 25-28°C for 7-14 days until the plate is fully colonized.

    • For long-term storage, mycelial plugs can be stored in sterile water at 4°C or cryopreserved in a suitable cryoprotectant (e.g., 15% glycerol) at -80°C or in liquid nitrogen.

Laboratory-Scale Submerged Cultivation for Biomass Production

Submerged cultivation in liquid media is the preferred method for producing large quantities of fungal biomass for this compound extraction. The following protocols are based on conditions optimized for biomass and exopolysaccharide production and serve as a starting point for this compound production optimization.

Protocol 3.1: Inoculum Preparation (Seed Culture)

  • Aseptically transfer several agar plugs (approximately 1 cm²) of a fully colonized PDA plate of Fomes fomentarius into a 250 mL Erlenmeyer flask containing 100 mL of seed culture medium (see Table 1).

  • Incubate the flask on a rotary shaker at 150 rpm and 25-28°C for 4-7 days.

  • The resulting mycelial suspension will serve as the inoculum for the main fermentation.

Protocol 3.2: Shake Flask Fermentation

  • Inoculate 500 mL Erlenmeyer flasks containing 200 mL of production medium (see Table 1) with 10% (v/v) of the seed culture.

  • Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 10-15 days.

  • Monitor biomass production by periodically harvesting a flask, filtering the contents, and determining the dry weight of the mycelium.

Table 1: Media Compositions for Submerged Cultivation of Fomes fomentarius

ComponentSeed Culture Medium (g/L)Production Medium (Optimized for Biomass) (g/L)
Glucose3040 - 60
Yeast Extract55 - 7.5
Peptone53
KH₂PO₄0.50.5
MgSO₄·7H₂O0.50.5
Initial pH 5.5 - 6.05.5 - 6.0

Note: The production medium composition is based on studies optimizing for biomass and exopolysaccharide production. Further optimization may be required to enhance this compound yield.

Large-Scale Production in a Bioreactor

Scaling up the fermentation process to a bioreactor is essential for industrial-scale production of this compound. The following is a general protocol that should be adapted and optimized for specific bioreactor configurations.

Protocol 4.1: Bioreactor Fermentation

  • Inoculum Train: Prepare a sufficient volume of seed culture to achieve a 5-10% (v/v) inoculum in the bioreactor. This may involve one or more intermediate seed culture stages in progressively larger flasks or seed bioreactors.

  • Bioreactor Preparation: Sterilize the bioreactor containing the production medium (Table 1).

  • Inoculation: Aseptically transfer the final seed culture to the sterilized bioreactor.

  • Fermentation Parameters:

    • Temperature: Maintain at 25-28°C.

    • pH: Control at 5.5-6.0 using automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).

    • Agitation: Start with a low agitation speed (e.g., 50-100 rpm) and increase as biomass density increases to ensure adequate mixing.

    • Aeration: Supply sterile air at a rate of 0.5-1.5 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Monitor and maintain DO levels above 20% saturation by adjusting agitation and/or aeration rate.

  • Harvesting: Harvest the fungal biomass when this compound production reaches its maximum, typically in the late stationary phase. The biomass can be separated from the culture broth by filtration or centrifugation.

Strategies for Enhancing this compound Production

The production of secondary metabolites like this compound is often enhanced by manipulating culture conditions to induce stress or by providing specific precursors.

  • Nutrient Limitation: After an initial phase of robust biomass growth, limiting key nutrients such as nitrogen or phosphate can trigger secondary metabolism. A fed-batch strategy, where a nutrient-limited feed is supplied during the stationary phase, could be explored.

  • Elicitation: The addition of elicitors (e.g., fungal cell wall fragments, jasmonic acid, salicylic acid) to the culture can induce defense responses and stimulate the production of secondary metabolites. The optimal type of elicitor, concentration, and timing of addition need to be determined experimentally.

  • Precursor Feeding: While the biosynthetic pathway of this compound is not fully elucidated, feeding potential precursors related to the biosynthesis of similar fungal tropolones (e.g., aromatic amino acids, acetate) could potentially increase yields.

Extraction and Purification of this compound

A simple and efficient single-step ethanolic extraction followed by semi-preparative HPLC is the recommended method for obtaining high-purity this compound.[1]

Protocol 6.1: Ethanolic Extraction

  • Lyophilize the harvested fungal biomass to obtain a dry powder.

  • Suspend the dried biomass in 95-100% ethanol (e.g., 1 g of biomass per 20 mL of ethanol).

  • Stir the suspension at room temperature for 24 hours.

  • Filter the mixture to separate the ethanolic extract from the biomass residue.

  • Evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 6.2: Purification by Semi-Preparative HPLC

  • Dissolve the crude extract in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the filtered solution onto a semi-preparative reversed-phase HPLC column (e.g., C18).

  • Elute with a gradient of acetonitrile and water, both containing 0.1% formic acid. An example gradient is a linear increase from 5% to 95% acetonitrile over a specified time.

  • Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

  • Combine the this compound-containing fractions and evaporate the solvent to obtain the purified compound.

Table 2: Summary of Quantitative Data for this compound Production

ParameterValueSource
Biomass Yield (Submerged Culture) Up to 23.74 g/L (dry weight)
This compound Yield (from Fruiting Body) 6.5 mg of high-purity this compound (from an unspecified amount of starting material)[1]
Extraction Yield (70% Ethanol from Fruiting Body) 6.8 ± 1.0%

Note: Data on this compound yield from submerged cultures is currently unavailable in the literature and requires experimental determination.

Putative Biosynthetic Pathway of this compound

While the specific biosynthetic pathway of this compound has not been elucidated, it is proposed to be a product of the polyketide pathway, similar to other fungal tropolones. The pathway likely involves the synthesis of a polyketide backbone from acetyl-CoA and malonyl-CoA, followed by cyclization, aromatization, and a key oxidative ring expansion to form the characteristic benzotropolone core.

Fomentariol_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization/ Aromatization polyketide_intermediate->cyclization aromatic_precursor Aromatic Precursor cyclization->aromatic_precursor oxidative_rearrangement Oxidative Ring Expansion aromatic_precursor->oxidative_rearrangement benzotropolone_core Benzotropolone Core oxidative_rearrangement->benzotropolone_core tailoring_enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) benzotropolone_core->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Putative biosynthetic pathway of this compound via the polyketide pathway.

Experimental Workflow for Large-Scale Production

The following diagram outlines the logical workflow for developing and scaling up this compound production from Fomes fomentarius cultures.

Fomentariol_Production_Workflow strain_selection Strain Isolation & Selection of F. fomentarius culture_optimization Shake Flask Culture Optimization (Biomass) strain_selection->culture_optimization production_enhancement Optimization for this compound (Elicitation, Nutrient Stress) culture_optimization->production_enhancement bioreactor_scaleup Bioreactor Scale-Up (Parameter Control) production_enhancement->bioreactor_scaleup harvesting Biomass Harvesting bioreactor_scaleup->harvesting extraction Ethanolic Extraction harvesting->extraction purification Semi-Preparative HPLC Purification extraction->purification analysis Analysis & Quantification (qNMR, LC-MS) purification->analysis final_product High-Purity this compound analysis->final_product

Caption: Experimental workflow for large-scale this compound production.

Conclusion

The protocols and data presented provide a solid foundation for the large-scale production of this compound from Fomes fomentarius cultures. While submerged fermentation for biomass production is well-established, further research is required to specifically optimize culture conditions for maximizing this compound yield. The development of such processes will be crucial for the sustainable and commercially viable production of this valuable bioactive compound for pharmaceutical and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fomentariol Yield from Fomes fomentarius

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Fomentariol production. This resource is designed for researchers, scientists, and drug development professionals working with Fomes fomentarius. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and quantification of this compound.

Issue: Low this compound Yield

  • Question: My extraction protocol is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low this compound yield can stem from several factors, ranging from the quality of the fungal material to the specifics of your extraction protocol.

    • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. This compound is a moderately polar substance.[1] While various solvents can be used, studies have shown that a single-step extraction with ethanol is highly efficient, avoiding the need for more complex, multi-solvent extractions.[1][2][3][4] Dichloromethane, for instance, has been shown to result in poor extraction.[1] The color of the ethanol extract can be a simple preliminary indicator; an orange to red color suggests the presence of this compound.[1]

    • Poor Quality of Fungal Material: The starting material is paramount. For optimal results, it is recommended to use fresh fungal material.[1] If immediate processing is not possible, the material should be kept frozen to preserve the active compounds.[1]

    • Inefficient Extraction Method: Traditional maceration for 24 hours at room temperature can be effective.[1] However, for potentially higher efficiency and shorter extraction times, consider advanced methods like Ultrasound-Assisted Extraction (UAE). UAE utilizes acoustic cavitation to disrupt the fungal cell walls, which are composed of chitin, enhancing the release of bioactive compounds like polysaccharides and this compound into the solvent.[5]

Issue: Inconsistent Results Between Batches

  • Question: I am observing significant variability in this compound yield across different experimental batches. How can I improve the consistency of my results?

  • Answer: Inconsistent yields are often due to variability in the raw material and a lack of stringent control over experimental parameters.

    • Variability in Fungal Material: Fomes fomentarius is a natural product, and its chemical composition can vary based on the substrate it grows on (e.g., beech or birch trees), its age, and the environmental conditions.[6][7] To minimize this, try to source your fungal material from a consistent location and host tree. Standardizing the pre-processing of the fruiting bodies, such as drying and milling procedures, is also crucial.[8]

    • Inconsistent Experimental Conditions: Strict adherence to the protocol is key. Ensure that parameters like solvent-to-solid ratio, extraction time, temperature, and agitation speed are precisely controlled and documented for each batch. For submerged cultivation, factors like media composition (carbon and nitrogen sources), pH, temperature, and agitation must be kept constant to ensure reproducible biomass and metabolite production.[9]

Issue: Difficulty in Isolating Pure this compound

  • Question: My extracts contain many impurities, making the purification of this compound challenging. What purification strategies are recommended?

  • Answer: Co-extraction of other fungal metabolites is common. A multi-step purification process is typically required to achieve high-purity this compound.

    • Chromatographic Purification: A highly effective method involves semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2][3][4] A gradient reversed-phase method using a C18 column with a mobile phase consisting of acetonitrile and 0.1% formic acid in water has been successfully used.[1][2][3] This allows for the isolation of high-purity this compound fractions from the crude ethanol extract.[1][10]

    • Confirmation of Purity: The identity and purity of the isolated this compound should be confirmed using complementary analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][10] Quantitative NMR (qNMR) can be used to determine the exact amount of this compound in the purified fractions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a natural compound found in the Fomes fomentarius mushroom.[1][2][3] It has garnered significant interest for its potential antidiabetic properties.[1][2][3] Research has shown that this compound can inhibit key enzymes involved in glucose metabolism, such as alpha-glucosidase and DPP-4.[10] Additionally, it has demonstrated anti-inflammatory and antioxidant activities.[2][4] These properties make it a promising candidate for the development of new drugs for diabetes and other inflammatory conditions.[1][4]

Q2: What are the key factors influencing this compound production in Fomes fomentarius?

A2: this compound is a secondary metabolite, and its production is influenced by both genetic and environmental factors. For wild-harvested fungi, these factors are largely uncontrolled. However, in a laboratory setting using submerged cultivation, several parameters can be optimized:

  • Nutrient Media: The composition of the culture medium, particularly the carbon source (e.g., glucose) and nitrogen source (e.g., yeast extract, peptone), significantly impacts biomass and secondary metabolite production.[9][11]

  • Cultivation Conditions: Parameters such as pH, temperature, and agitation speed must be optimized. For F. fomentarius mycelial growth, a temperature range of 26-28°C and a pH of 5.5 are often used.[9][12]

  • Cultivation Time: The duration of the cultivation is also a critical factor, as secondary metabolite production often occurs in the stationary phase of growth.[9]

Q3: What analytical methods are suitable for the quantification of this compound?

A3: Accurate quantification is essential for research and development. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or photodiode array (PDA) detector is a standard method for separating and quantifying this compound in extracts.[1][10]

  • Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS): This technique provides high sensitivity and specificity, confirming the presence and identity of this compound based on its accurate mass.[1][2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a this compound reference standard, which is not commercially available.[1] It allows for the precise determination of the amount of pure this compound in an isolated fraction using an internal standard like toluene.[1][2]

Data Summary Tables

Table 1: Comparison of this compound Extraction Efficiency by Solvent

SolventRelative Extraction EfficiencyObservationReference
EthanolHighResults in an orange to red colored extract, indicating the presence of this compound. Provides for a simple and rapid single-step extraction.[1]
DichloromethanePoorNot recommended for efficient this compound extraction.[1]
WaterLower than EthanolEthanolic extracts show superior inhibitory activity (related to this compound) compared to water extracts.[10]

Table 2: Optimized Parameters for Submerged Cultivation of Fomes fomentarius for Biomass Production

ParameterOptimized ValueReference
Dextrose Concentration6.36 - 60 g/L[9]
Yeast Extract Concentration0.8 - 7.5 g/L[9]
Cultivation Time5 - 15 days[9]
Temperature26°C[9]
Agitation Speed150 rpm[9]
pH5.5[9]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines a general procedure for extracting this compound from dried Fomes fomentarius fruiting bodies using UAE. Optimization may be required based on your specific equipment and material.

1. Material Preparation:

  • Dry the fresh Fomes fomentarius fruiting bodies in an oven at 60-70°C until a constant weight is achieved.[13]
  • Grind the dried material into a fine powder (e.g., using a ball mill) to increase the surface area for extraction.[8]

2. Extraction:

  • Weigh 1 gram of the fungal powder and place it into a suitable extraction vessel.
  • Add 15 mL of absolute ethanol (99.5%) to achieve a solid-to-liquid ratio of 1:15 (w/v).[10]
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Apply ultrasound at a specific frequency (e.g., 35 kHz) and power.[14] Set the extraction temperature (e.g., 40-60°C) and time (e.g., 10-30 minutes).[15] Note: These parameters should be optimized for maximum yield.
  • Continuous or pulsed sonication can be used. A 0.5 s⁻¹ cycle is a reasonable starting point.[15]

3. Post-Extraction Processing:

  • After extraction, separate the solid material from the liquid extract by paper filtration or centrifugation (e.g., 5 min at 8000 x g).[1][16]
  • To concentrate the extract, evaporate the ethanol using a rotary evaporator under vacuum.[10]
  • The resulting dry extract can be reconstituted in a suitable solvent (e.g., a mixture of acetonitrile and water) for further analysis or purification.[1]

Visualizations

Experimental Workflow and Logic Diagrams

Fomentariol_Optimization_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification Harvest Harvest F. fomentarius Dry Drying (60-70°C) Harvest->Dry Mill Milling to Powder Dry->Mill UAE Ultrasound-Assisted Extraction (Ethanol) Mill->UAE Filter Filtration / Centrifugation UAE->Filter Evaporate Solvent Evaporation Filter->Evaporate CrudeExtract Crude Extract Evaporate->CrudeExtract HPLC Semi-Preparative HPLC CrudeExtract->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Purity Analysis (HRMS, NMR) Fractions->Analysis Purethis compound High-Purity this compound Analysis->Purethis compound

Caption: General workflow for extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low this compound Yield Cause1 Suboptimal Extraction Solvent Problem->Cause1 Cause2 Poor Quality Fungal Material Problem->Cause2 Cause3 Inefficient Extraction Method Problem->Cause3 Sol1 Use Ethanol; Avoid Dichloromethane Cause1->Sol1 Sol2 Use Fresh or Frozen Material Cause2->Sol2 Sol3 Optimize Method (e.g., Implement UAE) Cause3->Sol3

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Fomentariol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fomentariol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward and effective method for a preliminary extraction of this compound?

A1: A single-solvent extraction with ethanol is a highly effective and simplified method for obtaining this compound from Fomes fomentarius, avoiding the need for more complex, multi-step extractions.[1][2][3][4] This method has been shown to yield a significant amount of this compound and is a good starting point for further purification.

Q2: How can I confirm the presence of this compound in my extract?

A2: The presence of this compound in an ethanol extract can be initially indicated by an orange to red color. For confirmation, high-resolution mass spectrometry (HRMS) is used to compare the mass-to-charge ratio (m/z) with the theoretical value.[2][3][4] Further confirmation and quantification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

Q3: What is the best way to purify crude this compound extract?

A3: Semipreparative High-Performance Liquid Chromatography (HPLC) is a robust method for the isolation and purification of this compound from a crude ethanol extract.[1][2][3][4] A gradient reversed-phase method is typically employed for effective separation.[1][2][3][4]

Q4: Are there more advanced extraction techniques that can improve efficiency?

A4: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer significant advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and potentially higher yields.[5][6][7][8]

Q5: What is the importance of the raw material quality?

A5: The quality of the fungal material is crucial. It is recommended to use fresh Fomes fomentarius. If immediate processing is not possible, the material should be kept frozen to preserve the activity of the bioactive compounds.

Troubleshooting Guides

Conventional Ethanol Extraction
IssuePossible CauseSuggested Solution
Low this compound Yield 1. Ineffective solvent penetration. 2. Insufficient extraction time. 3. Poor quality of fungal material.1. Ensure the fungal material is finely chopped or powdered to increase surface area. 2. Increase the incubation time (e.g., 24 hours at room temperature).[2] 3. Use fresh or properly frozen fungal material.
Extract Contamination Impurities co-extracted with this compound.Employ semipreparative HPLC for purification. A gradient mobile phase of acetonitrile and 0.1% formic acid in water is effective.[1][2][3][4]
Solvent Evaporation Issues Incomplete removal of ethanol.Use a rotary evaporator for efficient solvent removal. For smaller scales, leaving the extract in a well-ventilated area overnight can be effective.[2]
Ultrasound-Assisted Extraction (UAE)
IssuePossible CauseSuggested Solution
Low Yield 1. Suboptimal solvent-to-solid ratio. 2. Inadequate ultrasonic power or time. 3. Incorrect extraction temperature.1. Optimize the solvent-to-solid ratio; a higher ratio can improve diffusion but may dilute the extract.[9][10] 2. Increase the ultrasonic amplitude and/or extraction time. However, prolonged sonication can degrade compounds.[9] 3. Optimize the temperature. Higher temperatures can increase solubility but may cause degradation of thermolabile compounds like some phenolics.[9][11]
Compound Degradation 1. Excessive temperature. 2. Prolonged exposure to ultrasonic waves.1. Maintain the extraction temperature below 50°C for most phenolic compounds to ensure stability.[1][11] 2. Reduce the sonication time. Studies show that for some compounds, degradation can occur with prolonged exposure.[9]
Inconsistent Results Variations in particle size of the fungal material.Ensure a consistent and fine particle size of the fungal powder for reproducible extractions.
Microwave-Assisted Extraction (MAE)
IssuePossible CauseSuggested Solution
Low Yield 1. Inappropriate solvent choice. 2. Insufficient microwave power or time.1. Use a polar solvent with a high dielectric constant, such as ethanol or a mixture of ethanol and water.[7] 2. Optimize microwave power and extraction time. Higher power and longer times can increase yield but also risk degradation.[12]
Compound Degradation 1. "Hot spots" leading to localized overheating. 2. High microwave power.1. Ensure the sample is uniformly irradiated. Stirring the sample during extraction can help. 2. Use a lower microwave power for a slightly longer duration to prevent thermal degradation of this compound.[12]
Solvent Evaporation Solvent boiling and evaporating from the extraction vessel.Use a closed-vessel microwave system to prevent solvent loss and maintain pressure.
Supercritical Fluid Extraction (SFE)
IssuePossible CauseSuggested Solution
Low Yield 1. Incorrect pressure and temperature settings. 2. Low polarity of supercritical CO2.1. Optimize the pressure and temperature. Higher pressure generally increases the density and solvating power of the fluid.[13][14][15] 2. Add a polar co-solvent (modifier) like ethanol to the supercritical CO2 to increase its ability to extract moderately polar compounds like this compound.[16]
Co-extraction of Unwanted Compounds Lack of selectivity in the extraction conditions.Fine-tune the pressure and temperature to target the specific solubility of this compound. A step-wise extraction with varying conditions can fractionate the extract.
High Cost and Complexity The inherent nature of the SFE technique.For initial and small-scale extractions, simpler methods like ethanol maceration may be more practical. SFE is more suitable for larger-scale, optimized production.[17]

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical Solvent(s)Extraction TimeRelative YieldKey AdvantagesKey Disadvantages
Conventional Maceration Ethanol24 hours[2]ModerateSimple, low-cost setupTime-consuming, large solvent volume
Ultrasound-Assisted Extraction (UAE) Ethanol/Water mixtures20 - 40 minutes[9]HighFast, efficient, reduced solvent usePotential for compound degradation
Microwave-Assisted Extraction (MAE) Ethanol/Water mixtures5 - 15 minutes[18]Very HighVery fast, highly efficientRisk of thermal degradation, specialized equipment
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with ethanol co-solvent1 - 2 hoursModerate to High"Green" solvent, high purity extractHigh initial cost, complex setup

Relative yield is a qualitative comparison based on literature for similar phenolic compounds. Actual yields will vary based on specific experimental conditions.

Table 2: Influence of Key Parameters on this compound Extraction Yield (Qualitative)

ParameterEffect on YieldConsiderations
Solvent Polarity HighA solvent with polarity matching that of this compound (moderately polar) is crucial. Ethanol and ethanol/water mixtures are effective.[10][19][20]
Temperature Increases to an optimum, then decreasesHigher temperatures increase solubility and diffusion but can cause degradation. Optimal temperatures for UAE and MAE are often between 40-60°C.[9][12]
Extraction Time Increases to a plateauYield increases with time until equilibrium is reached. Advanced methods significantly shorten the required time.
Solid-to-Solvent Ratio Increases with higher ratiosA higher solvent volume enhances the concentration gradient, improving extraction.[20][21][22][23]
Particle Size Increases with smaller particle sizeSmaller particles have a larger surface area, facilitating better solvent penetration and mass transfer.

Experimental Protocols

Protocol 1: Conventional Ethanol Extraction of this compound
  • Sample Preparation: Chop fresh or frozen Fomes fomentarius fruiting bodies into small pieces.

  • Extraction:

    • Place a known weight of the chopped fungal material into a flask.

    • Add ethanol (99.5%) at a solid-to-solvent ratio of approximately 1:10 (w/v). For example, use 50 mL of ethanol for 5 g of fungal material.

    • Incubate the mixture at room temperature for 24 hours.[2]

  • Filtration: Filter the extract through paper to remove the solid fungal material.

  • Solvent Evaporation: Evaporate the ethanol from the filtrate. This can be done using a rotary evaporator or by leaving it in a fume hood overnight.[2]

  • Reconstitution: Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v) for further analysis or purification.[2]

  • Purification (Optional): Purify the reconstituted extract using semipreparative HPLC with a C18 column and a gradient mobile phase of acetonitrile and 0.1% formic acid in water.[1][2][3][4]

Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Fungal Phenolic Compounds
  • Sample Preparation: Mill the dried fungal material into a fine powder.

  • Extraction:

    • Place a known weight of the fungal powder (e.g., 1 g) into an extraction vessel.

    • Add an ethanol/water mixture (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30 minutes) and temperature (e.g., 40°C).

  • Post-Extraction:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant (the extract).

    • The extract can then be filtered and used for analysis or further processing.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction Stage cluster_purification Purification Stage cluster_analysis Analysis Stage fungal_material Fomes fomentarius Material (Fresh or Frozen) extraction_method Extraction (e.g., Ethanol Maceration, UAE, MAE) fungal_material->extraction_method crude_extract Crude this compound Extract extraction_method->crude_extract hplc Semipreparative HPLC crude_extract->hplc pure_this compound Purified this compound hplc->pure_this compound analysis Analysis (HPLC, UPLC-HRMS, NMR) pure_this compound->analysis characterization Identification & Quantification analysis->characterization

Caption: Experimental workflow for this compound extraction and analysis.

Signaling_Pathway cluster_carbohydrate_digestion Carbohydrate Digestion cluster_incretin_regulation Incretin Regulation carbohydrates Complex Carbohydrates alpha_glucosidase α-Glucosidase carbohydrates->alpha_glucosidase glucose Glucose Absorption alpha_glucosidase->glucose glp1_gip GLP-1 & GIP (Incretin Hormones) dpp4 DPP-4 Enzyme glp1_gip->dpp4 inactivated_incretins Inactivated Incretins dpp4->inactivated_incretins This compound This compound This compound->alpha_glucosidase This compound->dpp4

Caption: this compound's inhibitory action on α-glucosidase and DPP-4.

References

Challenges in Fomentariol purification and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fomentariol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract Inefficient extraction from the fungal matrix.Ensure the fungal material is properly chopped or milled to increase surface area before extraction.[1] Consider extending the incubation time with ethanol to 24 hours to maximize extraction efficiency.[1] While ethanol is an effective single-step solvent, ensure the solvent-to-sample ratio is adequate (e.g., 50 mL ethanol for a substantial amount of fungal material).[1]
Degradation of this compound during extraction.Perform the 24-hour extraction at room temperature to minimize potential thermal degradation.[1] Protect the extraction mixture from direct light, as phenolic compounds can be light-sensitive.
Poor Resolution/Peak Tailing in HPLC Inappropriate mobile phase composition.Use a gradient elution with acetonitrile and water containing 0.1% formic acid. The formic acid helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[1][2]
Column overload.For analytical UPLC-MS, ensure the injection volume is appropriate for the column dimensions. For semipreparative HPLC, a flat-top peak shape may indicate desired column saturation for maximizing yield per injection.[1] If resolution is compromised, reduce the injection volume or the concentration of the extract.
Contaminated or degraded column.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If performance does not improve, consider replacing the column.
Co-elution of Impurities with this compound Similar polarity of impurities to this compound.Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve the separation of closely eluting compounds.[2]
Complex matrix of the crude extract.Consider a preliminary sample clean-up step before HPLC. This could involve solid-phase extraction (SPE) with a suitable sorbent to remove highly polar or non-polar impurities.
Difficulty in Confirming this compound Identity Lack of appropriate analytical standards.Utilize high-resolution mass spectrometry (HRMS) to confirm the exact mass of the [M-H]⁻ ion (m/z 331.0820) and propose the molecular formula.[1]
Insufficient structural information.Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns characteristic of this compound.[2] Use 1H NMR and compare the spectrum with published data for unambiguous identification.[1]
Low Purity of Isolated this compound Incomplete separation from co-eluting compounds.Collect narrower fractions during semipreparative HPLC around the this compound peak.[2] Re-purify the collected fractions using the same or a modified HPLC method.
Presence of structurally related compounds.Employ orthogonal chromatographic techniques. If reversed-phase HPLC is insufficient, consider techniques like hydrophilic interaction liquid chromatography (HILIC) or size-exclusion chromatography.

Frequently Asked Questions (FAQs)

1. What is the recommended starting material for this compound extraction?

This compound is a natural product isolated from the medicinal mushroom Fomes fomentarius.[3] The fruiting bodies of the fungus are typically used as the starting material.[1]

2. What is the most efficient method for extracting this compound?

A rapid, single-step extraction with ethanol has been shown to be effective, avoiding the need for more complex, multi-step procedures involving several solvents.[2][3] The fungal material is typically chopped, incubated in ethanol for 24 hours at room temperature, and then filtered.[1]

3. What analytical techniques are essential for this compound purification and characterization?

A combination of chromatographic and spectroscopic methods is crucial:

  • High-Performance Liquid Chromatography (HPLC): Used for both the purification (semipreparative) and analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is commonly employed.[1]

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the identity of this compound by providing an accurate mass measurement.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and quantitative analysis (qNMR) to determine the purity and amount of the isolated compound.[1][2]

4. What are the expected yield and purity of this compound from this method?

Using the simplified ethanol extraction followed by semipreparative HPLC, a yield of 6.5 mg of this compound with a purity of around 90% has been reported.[1]

5. How can I quantify the amount of purified this compound?

Quantitative NMR (qNMR) is a reliable method for determining the amount of this compound without the need for an analytical standard of this compound itself.[1] This is achieved by comparing the integral of a specific this compound proton signal to the integral of a known amount of an internal standard, such as toluene.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative aspects of a published this compound purification protocol.

ParameterValueReference
Yield of High-Purity this compound 6.5 mg[2],[1]
Purity of Isolated this compound ~90%[1]
UPLC-MS Retention Time 3.13 min[1]
[M-H]⁻ Ion (m/z) 331.0820[1]
HPLC Detection Wavelength 326 nm[2]
qNMR Internal Standard Toluene[2],[1]

Experimental Protocols

Single-Step Ethanolic Extraction

This protocol describes the extraction of this compound from Fomes fomentarius.

  • Preparation: Chop the fungal material to increase the surface area for extraction.

  • Extraction: Immerse the chopped material in 50 mL of ethanol.

  • Incubation: Incubate the mixture for 24 hours at room temperature.

  • Filtration: Filter the extract using paper filtration to remove solid fungal material.

  • Drying: Evaporate the ethanol from the filtrate. A rotary evaporator can be used, or the extract can be left to dry overnight at room temperature.

  • Reconstitution: Reconstitute the dry extract in a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm nylon filter before HPLC analysis or purification.[1]

Semipreparative HPLC Purification

This protocol details the purification of this compound from the crude ethanolic extract.

  • HPLC System: Dionex Ultimate 3000 system equipped with a PDA detector.[1]

  • Column: Hypersil Gold semipreparative HPLC column (5 µm, 150 x 10 mm).[1]

  • Mobile Phase A: Acetonitrile.[1][2]

  • Mobile Phase B: 0.1% formic acid in water.[1][2]

  • Gradient Program:

    • Start with 5% A (95% B).

    • Linearly increase to 95% A (5% B) over 13 minutes.

    • Return to initial conditions (5% A) in 0.05 minutes.

    • Re-equilibrate the column.

  • Flow Rate: 2 mL/min.[2]

  • Injection Volume: 100 µL.[1]

  • Detection: Monitor at 326 nm.[2]

  • Fraction Collection: Collect the eluent corresponding to the this compound peak, typically observed between 9.3 and 10.0 minutes.[2]

Visualizations

This compound Purification Workflow

Fomentariol_Purification cluster_extraction Extraction cluster_prep Sample Preparation cluster_purification Purification & Analysis cluster_output Final Product FungalMaterial Fomes fomentarius (Chopped) EthanolExtraction Ethanol Incubation (24h, RT) FungalMaterial->EthanolExtraction Filtration1 Paper Filtration EthanolExtraction->Filtration1 Drying Solvent Evaporation Filtration1->Drying Crude Extract Reconstitution Reconstitute in ACN/H2O Drying->Reconstitution Filtration2 0.22 µm Filtration Reconstitution->Filtration2 HPLC Semipreparative HPLC Filtration2->HPLC Prepared Sample FractionCollection Fraction Collection HPLC->FractionCollection Analysis Purity & Identity Check (HRMS, qNMR) FractionCollection->Analysis Purethis compound High-Purity This compound Analysis->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship for this compound Analysis

Fomentariol_Analysis_Logic cluster_identity Identity Confirmation cluster_structure Structural & Quantitative Analysis PurifiedSample Purified this compound Fraction HRMS High-Resolution MS PurifiedSample->HRMS MSMS Tandem MS (MS/MS) PurifiedSample->MSMS NMR 1H NMR Spectroscopy PurifiedSample->NMR qNMR Quantitative NMR PurifiedSample->qNMR Identity Identity HRMS->Identity Provides Exact Mass (& Formula) MSMS->Identity Provides Fragmentation Pattern Structure Structure NMR->Structure Confirms Chemical Structure Quantity Quantity qNMR->Quantity Determines Purity & Amount

Caption: Analytical techniques for this compound characterization.

Signaling Pathway Inhibition by this compound

Fomentariol_Signaling cluster_diabetes Anti-Diabetic Action cluster_inflammation Anti-Inflammatory Action This compound This compound AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase Inhibits DPP4 DPP-4 This compound->DPP4 Inhibits STAT3 STAT3 This compound->STAT3 Suppresses Activation GlucoseHomeostasis Glucose Homeostasis AlphaGlucosidase->GlucoseHomeostasis Affects DPP4->GlucoseHomeostasis Regulation Carbohydrates Carbohydrate Metabolism Carbohydrates->AlphaGlucosidase Digestion Inflammation Inflammatory Response STAT3->Inflammation Promotes

Caption: Known inhibitory actions of this compound on signaling pathways.

References

Fomentariol Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and proper storage conditions for Fomentariol. The following information is designed to help you maintain the integrity of your samples and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific long-term stability data for purified this compound is not extensively published, based on handling procedures for extracts from Fomes fomentarius, it is recommended to store solid, purified this compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For extracts containing this compound, lyophilized (freeze-dried) powders should be stored frozen.[1][2] Dry milled powder of Fomes fomentarius is also suitable for longer-term storage.[3]

Q2: How should I store this compound in solution?

A2: For short-term storage (days to a week), solutions of this compound should be kept at 4°C. For long-term storage, it is advisable to prepare aliquots in a suitable solvent and store them at -80°C to minimize freeze-thaw cycles.

Q3: What solvents are suitable for dissolving and storing this compound?

A3: this compound has been successfully dissolved in several solvents for analytical and experimental purposes. The choice of solvent will depend on your specific application:

  • Ethanol: Used for the initial extraction of this compound.[4][5]

  • Dimethyl Sulfoxide (DMSO): Ethanolic extracts have been dissolved in purified water containing 25% (v/v) DMSO for biological assays.[1]

  • Acetonitrile/Water: A mixture of acetonitrile and water (50:50, v/v) has been used to reconstitute dry extracts for HPLC analysis.[4]

  • Methanol-d4: Used as a solvent for NMR analysis.[4]

It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage to prevent degradation.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in stored solutions 1. Solution concentration exceeds solubility at the storage temperature.2. Solvent evaporation.3. Degradation of the compound.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If so, consider storing at a lower concentration or at 4°C instead of frozen.2. Ensure vials are tightly sealed. Use paraffin film for extra security.3. Analyze the sample by HPLC to check for purity and the presence of degradation products.
Color change of the solution 1. Oxidation.2. pH shift.3. Contamination.1. If oxidation is suspected, consider degassing solvents before use or storing solutions under an inert atmosphere (e.g., argon or nitrogen).2. Measure the pH of the solution. Ensure that the solvent or any additives are not causing a pH change that could affect stability.3. Check for signs of microbial growth. If suspected, discard the solution and prepare a fresh stock using sterile techniques.
Loss of biological activity 1. Chemical degradation of this compound.2. Repeated freeze-thaw cycles.3. Interaction with the storage container.1. Assess the purity of your this compound stock by HPLC or LC-MS. Compare with a fresh sample or a reference standard if available.2. Prepare small-volume aliquots to avoid multiple freeze-thaw cycles.3. Ensure you are using appropriate storage vials (e.g., low-protein binding tubes for biological samples).
Inconsistent analytical results 1. Incomplete dissolution.2. Adsorption to surfaces.3. Instability in the analytical mobile phase.1. Ensure complete dissolution by vortexing and/or brief sonication.2. Consider using silanized glassware or low-adsorption plasticware.3. Evaluate the stability of this compound in the mobile phase over the duration of a typical analytical run.

Data on this compound Stability

Currently, there is a lack of published, quantitative long-term stability data for purified this compound. To assist researchers in their experimental design, the following table provides a template for conducting an in-house stability study.

Table 1: Template for this compound Stability Study

Storage Condition Time Point Appearance Purity by HPLC (%) Concentration (µg/mL) Notes
-80°C (Solid) 0White to off-white powder99.5N/AInitial analysis
3 months
6 months
12 months
-20°C (in DMSO) 0Clear, colorless solution99.51000Initial analysis
1 month
3 months
4°C (in DMSO) 0Clear, colorless solution99.51000Initial analysis
1 week
2 weeks
1 month
Room Temp (in DMSO) 0Clear, colorless solution99.51000Initial analysis
24 hours
48 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 2, 6, 12, and 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution and a sample of solid this compound in a calibrated oven at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of solid this compound to a photostability chamber with a light source equivalent to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at each time point by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to a control sample (this compound stock solution stored at -20°C).

  • Data Evaluation: Quantify the remaining this compound and any degradation products. Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation: A standard HPLC system with a PDA or UV detector.

Methodology (based on published methods for analysis[4][5]):

  • Column: Hypersil Gold C18 (150 x 10 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-13 min: 95% A to 5% A

    • 13-13.05 min: 5% A to 95% A

    • 13.05-15 min: Hold at 95% A

  • Flow Rate: 2 mL/min.

  • Injection Volume: 100 µL.

  • Detection Wavelength: 326 nm.

  • Column Temperature: 40°C.

System Suitability: Ensure adequate resolution between the this compound peak and any degradation product peaks.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the purity of this compound without a reference standard.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Methodology (based on published methods for quantification[4][5]):

  • Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., toluene) into an NMR tube.

  • Dissolution: Dissolve the mixture in a known volume of deuterated solvent (e.g., methanol-d4).

  • Acquisition: Acquire a 1H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Processing: Integrate a well-resolved, specific proton signal for this compound (e.g., at 4.35 ppm) and a signal from the internal standard (e.g., toluene at 2.316 ppm).

  • Calculation: Calculate the amount of this compound based on the integral ratios, the number of protons for each signal, and the known amount of the internal standard.

Visualizations

G Workflow for this compound Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Aliquot base Base Hydrolysis (0.1 N NaOH, RT) prep_stock->base Aliquot oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Aliquot thermal Thermal Degradation (80°C) prep_stock->thermal Aliquot photo Photolytic Degradation (ICH Q1B) prep_stock->photo Aliquot prep_solid Prepare Solid this compound Samples prep_solid->thermal Aliquot prep_solid->photo Aliquot sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data_eval Quantify Degradants & Assess Mass Balance hplc->data_eval

Caption: Workflow for a forced degradation study of this compound.

G Troubleshooting this compound Stability Issues cluster_solution Solutions cluster_no_degradation Other Issues start Stability Issue Observed (e.g., precipitation, activity loss) check_purity Analyze by HPLC/LC-MS start->check_purity degraded Degradation Products Detected? check_purity->degraded review_storage Review Storage Conditions: - Temperature - Light/Moisture Protection - Solvent Quality degraded->review_storage Yes check_solubility Check Solubility Limits at Storage Temperature degraded->check_solubility No prepare_aliquots Prepare Fresh Stock & Aliquot for Storage review_storage->prepare_aliquots forced_degradation Perform Forced Degradation Study to Understand Pathways prepare_aliquots->forced_degradation check_assay Verify Bioassay Protocol & Reagents check_solubility->check_assay check_container Investigate Container Interactions check_assay->check_container

Caption: Decision tree for troubleshooting this compound stability.

References

Overcoming low solubility of Fomentariol in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fomentariol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro and in vivo assays, with a particular focus on its low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a natural compound isolated from the medicinal mushroom Fomes fomentarius. It is a polar molecule with demonstrated anti-diabetic, anti-inflammatory, and antioxidant properties.[1] Key research applications include the investigation of its potential as a therapeutic agent for diabetes through the inhibition of enzymes like alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4), and the study of its anti-inflammatory effects by modulating cellular signaling pathways.[1]

Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is causing this?

A2: this compound has limited solubility in aqueous solutions. Precipitation upon addition to buffers is a common issue. This is due to the compound's polarity and its tendency to be more soluble in organic solvents. When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing this compound stock solutions. For NMR analysis, deuterated methanol (methanol-d4) has been used to ensure complete dissolution.[2] It is crucial to prepare a high-concentration stock solution in one of these organic solvents before making final dilutions into your aqueous assay medium.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To minimize solvent toxicity to cells, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance can vary between cell lines. It is advisable to perform a solvent toxicity control experiment to determine the optimal DMSO concentration for your specific cell type.

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Buffers

Cause: Low intrinsic aqueous solubility of this compound.

Solutions:

  • Co-solvent System: Prepare a stock solution in 100% DMSO and then dilute it in a co-solvent mixture before the final dilution in the aqueous buffer. For example, a dry ethanolic extract of this compound has been successfully dissolved in purified water containing 25% (v/v) DMSO for use in enzyme inhibition assays.[1]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous buffer. This gradual decrease in solvent polarity can help to keep the compound in solution.

  • Warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of other assay components.

  • pH Adjustment: Although no specific data is available for this compound, the solubility of some compounds can be influenced by pH. If your experimental design allows, you could test the solubility of Fomentari ol in buffers with slightly different pH values.

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay stock Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., to 10 mM) stock->dissolve intermediate Prepare Intermediate Dilution (e.g., 1:10 in DMSO) dissolve->intermediate final Add to Pre-warmed (37°C) Aqueous Assay Buffer intermediate->final Vortex gently perform_assay Perform Assay final->perform_assay

Caption: Workflow for preparing this compound solutions for assays.

Quantitative Data Summary

Solvent/SystemSolubility InformationSource
Ethanol Good solubility; used for extraction.[2][3]
Methanol-d4 Used for complete dissolution in NMR analysis.[2]
DMSO Recommended for preparing high-concentration stock solutions.[1]
Water Low solubility.
Acetonitrile/Water (50:50, v/v) Used to reconstitute dry extract.[2]
Purified Water with 25% (v/v) DMSO Used to dissolve dry ethanolic extract for assays.[1]
Phosphate-Buffered Saline (PBS) Expected to have low solubility, similar to water.

Key Experimental Protocols

Alpha-Glucosidase Inhibition Assay

This protocol is adapted from a study investigating the anti-diabetic effects of this compound.[1]

Materials:

  • This compound stock solution (in DMSO)

  • Alpha-glucosidase enzyme solution

  • Phosphate buffer (pH 6.8)

  • 4-methylumbelliferyl-α-D-glucopyranoside (MUG) substrate solution

  • 0.2 M Sodium Carbonate (Na₂CO₃)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in phosphate buffer containing a final DMSO concentration that is compatible with the assay.

  • In a 96-well black microplate, add 20 µL of the this compound dilution or control (buffer with DMSO).

  • Add 20 µL of the alpha-glucosidase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the MUG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to each well.

  • Measure the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 448 nm.

  • Calculate the percentage of inhibition relative to the control.

DPP-4 Inhibition Assay

This protocol is based on a study where this compound was identified as a DPP-4 inhibitor.[1]

Materials:

  • This compound stock solution (in DMSO)

  • DPP-4 enzyme solution

  • Tris-HCl buffer (pH 8.0)

  • Gly-Pro-AMC substrate solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer with a final DMSO concentration compatible with the assay.

  • In a 96-well black microplate, add 40 µL of the this compound dilution or control.

  • Add 10 µL of the DPP-4 enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition relative to the control.

Signaling Pathway Diagrams

This compound's Anti-inflammatory Effect via ERK Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Inflammation Pro-inflammatory Cytokine Production pERK->Inflammation This compound This compound This compound->ERK Inhibits G Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 GeneTranscription Inflammatory Gene Transcription pSTAT3->GeneTranscription This compound This compound This compound->STAT3 Inhibits Activation

References

Technical Support Center: Fomentariol Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fomentariol by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for the quantification of this compound?

A1: A commonly used method is a reversed-phase HPLC system. One documented method utilizes a C18 column with a gradient mobile phase consisting of acetonitrile and 0.1% formic acid in water. The total run time is typically around 15 minutes.[1] this compound is a moderately polar substance, making a reverse-phase column a suitable choice for the stationary phase.[1]

Q2: How can I prepare a this compound sample from fungal material for HPLC analysis?

A2: A single-step ethanol extraction has been shown to be effective, avoiding more complex multi-step procedures.[1] The general steps involve:

  • Chopping the fungal material (e.g., Fomes fomentarius).

  • Incubating the chopped material in ethanol for 24 hours at room temperature.

  • Filtering the extract.

  • Evaporating the solvent to obtain a dry extract.

  • Reconstituting the dry extract in a solvent mixture like acetonitrile and water (50:50, v/v).

  • Filtering the reconstituted sample through a 0.22 µm filter before injection into the HPLC system.[1]

Q3: Is a reference standard for this compound commercially available?

A3: this compound reference standards are not widely commercially available.[1] Therefore, it is often necessary to isolate and purify this compound from its natural source, such as the Fomes fomentarius mushroom, to use as a standard for quantification.[1]

Q4: How can the identity of the isolated this compound be confirmed?

A4: The identity of isolated this compound can be confirmed using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HRMS can confirm the molecular formula, while NMR provides structural information.[1]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC quantification of this compound.

Problem 1: No Peaks or Very Small Peaks

Possible Causes and Solutions:

CauseSolution
Detector lamp is off Ensure the detector lamp is turned on and has had sufficient time to warm up and stabilize.[3]
No mobile phase flow Check that the HPLC pump is on and that there is an adequate supply of mobile phase in the reservoirs.[3] Look for any leaks in the system.
Incorrect sample injection Verify that the sample is correctly loaded into the sample loop and that the injection is being made.[3] Check for any blockages in the injector or sample needle.
Sample degradation This compound stability in the prepared solution should be considered. If the sample has been stored for an extended period or under inappropriate conditions, degradation may have occurred. Prepare fresh samples and standards.
Detector settings too high Reduce the detector's attenuation or sensitivity settings.[3]
Problem 2: High Backpressure

Possible Causes and Solutions:

CauseSolution
Clogged column or guard column A common cause of high backpressure is a blockage in the column or guard column.[3][4] Try back-flushing the column with an appropriate solvent. If the pressure does not decrease, the column may need to be replaced.
Blocked inlet filter The inlet filter can become blocked with particulate matter from the sample or mobile phase.[3] Replace the inlet filter.
Air bubbles in the system Air bubbles can increase backpressure.[3] Degas the mobile phase thoroughly and prime the pump to remove any trapped air.
Precipitation in the system If the sample is not fully soluble in the mobile phase, it can precipitate and cause blockages.[3] Ensure the sample is completely dissolved in a solvent compatible with the mobile phase.
Problem 3: Peak Tailing or Fronting

Possible Causes and Solutions:

CauseSolution
Column overload Injecting too concentrated a sample can lead to peak distortion.[5] Dilute the sample and re-inject.
Secondary interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a competing base like triethylamine (TEA) to the mobile phase can sometimes mitigate this.[5]
Incompatible injection solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.
Column degradation Over time, the performance of the HPLC column can degrade, leading to poor peak shapes. Replace the column with a new one.[5]
Problem 4: Variable Retention Times

Possible Causes and Solutions:

CauseSolution
Leaks in the HPLC system Leaks can cause fluctuations in the mobile phase composition and flow rate, leading to inconsistent retention times.[3] Carefully inspect the system for any signs of leaks.
Changes in mobile phase composition Ensure the mobile phase is well-mixed and that the composition is consistent between runs.[3] For gradient elution, ensure the gradient program is running correctly.
Air trapped in the pump Air in the pump can cause flow rate fluctuations.[3] Degas the mobile phase and prime the pump.
Column temperature fluctuations Changes in column temperature can affect retention times.[3] Use a column oven to maintain a stable temperature.

Experimental Protocols

Semi-preparative HPLC Method for this compound Isolation

This protocol is based on the method described by Maljurić et al. (2018).[1]

1. Sample Preparation:

  • Chop fungal material (Fomes fomentarius).
  • Add the chopped material to 50 mL of ethanol and incubate for 24 hours at room temperature.
  • Filter the extract using paper filtration.
  • Evaporate the solvent at room temperature to obtain a dry extract.
  • Reconstitute the dry extract in a 50:50 (v/v) mixture of acetonitrile and water.
  • Filter the reconstituted sample through a 0.22 µm nylon filter before HPLC analysis.[1]

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.
  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).
  • Gradient Program: A suitable gradient should be developed to ensure the separation of this compound from other components in the extract.
  • Flow Rate: A typical flow rate for a semi-preparative column.
  • Detection: UV-Vis detector, with spectra recorded using a Photodiode Array (PDA) detector to aid in peak identification.
  • Total Run Time: Approximately 15 minutes.[1]

3. Fraction Collection:

  • Collect fractions corresponding to the this compound peak based on its retention time. In the cited study, fractions were collected between 9.3 and 10.0 minutes.[1]
  • The peak may appear as a flat-top shape, indicating column saturation, which is desirable for preparative isolation.[1]

4. Post-Collection Processing:

  • Evaporate the solvent from the collected fractions using a rotary evaporator.
  • The resulting high-purity this compound can be used for quantitative analysis or as a reference standard.[1]

Quantitative Data

The following table summarizes the quantitative results from the qNMR determination of isolated this compound as reported by Maljurić et al. (2018).[1]

MeasurementCalculated Amount of this compound (mg)
11.538
21.525
31.525
Standard Deviation (SD) 0.006128
Relative Standard Deviation (RSD) 4%

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Quantification Quantification & Identification FungalMaterial Fungal Material (Fomes fomentarius) Chopping Chopping FungalMaterial->Chopping Extraction Ethanol Extraction (24h, RT) Chopping->Extraction Filtration1 Paper Filtration Extraction->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Reconstitution Reconstitution (ACN:H2O, 50:50) Evaporation->Reconstitution Filtration2 0.22 µm Filtration Reconstitution->Filtration2 HPLC_Injection HPLC Injection Filtration2->HPLC_Injection Separation Reversed-Phase Separation Detection UV-Vis Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification Identification Identification (HRMS, NMR) Data_Analysis->Identification

Caption: Experimental workflow for the extraction and quantification of this compound.

Troubleshooting_Logic cluster_PeakIssues Peak-Related Issues cluster_SystemIssues System-Related Issues Start HPLC Problem Encountered NoPeaks No or Small Peaks? Start->NoPeaks PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape VariableRT Variable Retention Times? Start->VariableRT HighPressure High Backpressure? Start->HighPressure BaselineNoise Baseline Noise? Start->BaselineNoise CheckDetector Check Detector Lamp & Settings NoPeaks->CheckDetector Yes CheckFlow Verify Mobile Phase Flow NoPeaks->CheckFlow Yes CheckInjection Confirm Sample Injection NoPeaks->CheckInjection Yes CheckOverload Dilute Sample PeakShape->CheckOverload Yes CheckSolvent Check Injection Solvent PeakShape->CheckSolvent Yes CheckColumn Assess Column Health PeakShape->CheckColumn Yes CheckLeaks Inspect for System Leaks VariableRT->CheckLeaks Yes CheckTemp Ensure Stable Temperature VariableRT->CheckTemp Yes CheckMobilePhase Verify Mobile Phase Composition VariableRT->CheckMobilePhase Yes CheckBlockage Check for Blockages (Column/Tubing) HighPressure->CheckBlockage Yes CheckFilter Replace Inlet Filter HighPressure->CheckFilter Yes DegasMobilePhase Degas Mobile Phase BaselineNoise->DegasMobilePhase Yes CheckDetectorStability Allow Detector to Stabilize BaselineNoise->CheckDetectorStability Yes

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Avoiding column saturation in Fomentariol purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fomentariol. Our aim is to help you resolve common issues, including column saturation, to achieve high-purity this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a natural compound found in the Fomes fomentarius mushroom.[1][2] It has demonstrated potential as an antidiabetic, antioxidant, and anti-inflammatory agent, making it a compound of significant interest for drug development.[1][3] High-purity this compound is essential for accurate in vitro and in vivo studies to evaluate its therapeutic potential.

Q2: I read a paper that mentions "desired saturation of the column" for this compound purification. Isn't column saturation something to be avoided?

This is an excellent and important question. In a specific study on this compound isolation, the researchers intentionally saturated the column to achieve a "flat-top" peak shape for the this compound fraction during semi-preparative HPLC.[1] This is a specific technique used in preparative chromatography to maximize the collection of a highly concentrated target compound in each run.

However, in analytical chromatography, and in many preparative scenarios, column saturation (or overloading) is generally undesirable as it can lead to poor separation, peak broadening, and reduced resolution. This guide will focus on avoiding unwanted column saturation and other common purification issues.

Q3: What are the initial signs of unwanted column saturation or overloading?

Common indicators of unwanted column saturation include:

  • Peak distortion: Peaks may become asymmetrical, showing fronting or tailing.

  • Broadened peaks: The width of the peak increases, indicating a loss of efficiency.

  • Reduced retention time: As the stationary phase becomes saturated, the analyte may elute earlier than expected.

  • Loss of resolution: The separation between the target peak and impurities decreases.

  • Flat-topped peaks: In severe cases of overloading, the detector can be saturated, leading to flat-topped peaks.[4]

Troubleshooting Guide: Avoiding Unwanted Column Saturation

This guide will help you troubleshoot and prevent common issues related to column saturation during this compound purification.

Issue 1: Peak Tailing or Fronting
Possible Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent Ensure your sample is dissolved in a solvent that is as weak as or weaker than the mobile phase.[4]
Column Degradation Use a guard column to protect the analytical column from strongly retained impurities.[5]
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions between this compound and the stationary phase.
Issue 2: High Backpressure
Possible Cause Recommended Solution
Column Contamination Implement a column cleaning protocol. For reversed-phase columns, this may involve washing with progressively stronger organic solvents.
Precipitation of Sample Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[6]
Blocked Frit Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[6]
Microbial Growth in Mobile Phase Prepare fresh aqueous mobile phases daily or add a small percentage of organic solvent (e.g., >10%) to inhibit microbial growth.[6]
Issue 3: Poor Resolution
Possible Cause Recommended Solution
Sub-optimal Mobile Phase Composition Optimize the gradient profile (the ratio of organic solvent to aqueous buffer) to improve the separation between this compound and impurities.
Incorrect Flow Rate Adjust the flow rate. A lower flow rate generally improves resolution but increases run time.
Column Overload As with peak shape issues, reduce the amount of sample loaded onto the column.
Wrong Column Chemistry Ensure the column stationary phase (e.g., C18 for reversed-phase) is appropriate for this compound purification.

Experimental Protocols

Sample Preparation for this compound Purification

A simplified, single-step extraction method using ethanol has been shown to be effective for extracting this compound from Fomes fomentarius.[1][2]

  • Extraction:

    • Chop the fungal material.

    • Add the chopped material to 99.5% ethanol.[7]

    • Incubate for 24 hours at room temperature.[1]

    • Filter the extract using paper filtration.[1]

  • Solvent Evaporation:

    • Allow the solvent to evaporate from the filtered extract overnight at room temperature.[1]

  • Reconstitution:

    • Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v).[1]

    • Filter the reconstituted sample through a 0.22 µm nylon filter before injection.[1][7]

Semi-Preparative HPLC for this compound Purification

The following is a summary of a published method for this compound purification using semi-preparative HPLC.[1][2]

Parameter Value
HPLC System Dionex Ultimate 3000 or equivalent
Column Hypersil Gold semi-preparative HPLC column (5 µm, 150 x 10 mm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic Acid in Water
Gradient Start with 95% B, decrease to 5% B in 13 minutes, then return to initial conditions.
Injection Volume 100 µL
Detection PDA Detector
Fraction Collection 9.3 - 10.0 minutes

Visualizations

Troubleshooting Workflow for Column Saturation

G start Observe Peak Shape and Performance q1 Symmetrical Peak with Good Resolution? start->q1 good Continue Purification q1->good Yes bad Peak Tailing, Fronting, or Broadening q1->bad No q2 Reduce Sample Load? bad->q2 solution1 Decrease Injection Volume or Concentration q2->solution1 Yes q3 Check Sample Solvent? q2->q3 No solution1->start solution2 Dissolve Sample in Weaker Solvent q3->solution2 Yes q4 High Backpressure? q3->q4 No solution2->start solution3 Filter Sample/Mobile Phase, Clean Column q4->solution3 Yes solution3->start

Caption: Troubleshooting decision tree for column saturation issues.

General this compound Purification Workflow

G start Fomes fomentarius Mushroom extraction Ethanol Extraction (24h) start->extraction filtration1 Paper Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitute in ACN/H2O evaporation->reconstitution filtration2 0.22 µm Filtration reconstitution->filtration2 hplc Semi-Preparative HPLC filtration2->hplc collection Fraction Collection hplc->collection end High-Purity this compound collection->end

References

Fomentariol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the purity of isolated Fomentariol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction solvent for obtaining this compound?

A1: A single-step extraction with ethanol has been shown to be highly efficient for obtaining this compound from fungal material, avoiding the need for more complex, multi-solvent extraction processes.[1][2][3] This method is both rapid and robust, making it easily applicable for analysts.[1]

Q2: What is the recommended method for purifying the crude this compound extract?

A2: Semipreparative High-Performance Liquid Chromatography (HPLC) is the recommended method for the isolation and purification of this compound from the ethanol extract.[1][2][3] A gradient reversed-phase method is particularly effective.[1][2][3]

Q3: How can I assess the purity of my isolated this compound?

A3: A combination of analytical techniques is recommended for confirming the identity and purity of this compound. These include High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Quantitative NMR (qNMR) can be used to determine the exact amount of high-purity this compound.[1][3] Purity of around 90% has been reported using these methods.[4]

Q4: Is a reference standard for this compound commercially available?

Troubleshooting Guides

This section addresses common issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract Incomplete extraction from fungal material.- Ensure the fungal material is finely chopped or ground to increase surface area. - Extend the incubation time of the fungal material in ethanol to 24 hours or longer.[1] - Consider gentle agitation or stirring during incubation to enhance extraction efficiency.
Degradation of this compound during extraction.- Perform the extraction at room temperature and avoid exposure to high heat or direct sunlight.[1]
Poor Resolution or Peak Tailing in HPLC Inappropriate mobile phase composition.- Optimize the gradient elution program. A common mobile phase consists of acetonitrile and 0.1% formic acid in water.[1][2][3] - Ensure the mobile phase components are of high purity (HPLC grade) and are properly degassed.
Column overload.- Reduce the injection volume of the crude extract onto the semipreparative column. A flat-top peak shape can indicate column saturation.[1]
Column contamination or degradation.- Flush the column with a strong solvent to remove any adsorbed impurities. - If the problem persists, the column may need to be replaced.
Presence of Impurities in the Final Product Incomplete separation during HPLC.- Adjust the gradient profile of the mobile phase to better separate this compound from closely eluting impurities. - Collect narrower fractions around the this compound peak during HPLC.
Co-elution with other fungal metabolites.- Consider using a different stationary phase (column chemistry) for orthogonal separation.
Inaccurate Quantification by qNMR Poorly resolved peaks.- Ensure the sample is fully dissolved in a suitable deuterated solvent, such as methanol-d4, as this compound is a polar substance.[4] - Use a high-field NMR spectrometer for better signal dispersion.
Unsuitable internal standard.- Select an internal standard with a signal in a non-crowded region of the 1H NMR spectrum that does not overlap with this compound signals. Toluene has been successfully used for this purpose.[1][3]

Experimental Protocols

Single-Step Ethanol Extraction of this compound

This protocol describes a simplified and efficient method for extracting this compound from fungal material.[1]

Materials:

  • Fungal material (e.g., Fomes fomentarius)

  • Ethanol (99.5%)

  • Filter paper

  • Beaker or flask

  • Rotary evaporator or nitrogen stream

Procedure:

  • Finely chop the fungal material.

  • Add the chopped material to a beaker or flask and add ethanol (e.g., 50 mL for a small-scale extraction).

  • Incubate the mixture for 24 hours at room temperature.

  • After incubation, filter the extract through paper filter to remove solid fungal material.

  • Evaporate the solvent from the filtrate overnight at room temperature or using a rotary evaporator or a stream of nitrogen to obtain the dry extract.

  • Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v) for subsequent purification.

  • Filter the reconstituted extract through a 0.22 µm nylon filter before HPLC analysis.

Semipreparative HPLC Purification of this compound

This protocol outlines the purification of this compound from the ethanolic extract using a semipreparative HPLC system.[1]

Instrumentation and Columns:

  • Semipreparative HPLC system with a PDA detector.

  • Semipreparative reversed-phase column (e.g., Hypersil Gold, 5 µm, 150 × 10 mm).

Mobile Phase:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water

Procedure:

  • Equilibrate the semipreparative column with the initial mobile phase conditions.

  • Inject the filtered, reconstituted ethanolic extract (injection volume, e.g., 100 μL).

  • Run a gradient elution program. A typical program might involve a gradient from a high percentage of mobile phase B to a high percentage of mobile phase A over a set time (e.g., 15 minutes total run time).

  • Monitor the chromatogram and collect fractions corresponding to the retention time of this compound (e.g., 9.3–10.0 min).

  • Combine the collected fractions containing pure this compound.

  • Evaporate the solvent to obtain the purified this compound.

Visualizations

Experimental Workflow

Fomentariol_Purification_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis start Fungal Material extraction Single-Step Ethanol Extraction start->extraction 24h incubation filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc Semipreparative HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound analysis Purity Analysis (HPLC, MS, qNMR) pure_this compound->analysis

Caption: Workflow for the isolation and purification of this compound.

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways in macrophages.[1][2] It can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and downregulate the Extracellular signal-regulated kinase (ERK) signaling pathway.[5]

Fomentariol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates ERK_pathway ERK Signaling Pathway TLR4->ERK_pathway activates STAT3 STAT3 TLR4->STAT3 activates Inflammatory_Mediators Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) ERK_pathway->Inflammatory_Mediators leads to production of STAT3->Inflammatory_Mediators leads to production of This compound This compound This compound->ERK_pathway inhibits This compound->STAT3 inhibits

Caption: this compound's inhibitory effect on inflammatory signaling.

References

Fomentariol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing Fomes fomentarius fungal material to preserve Fomentariol?

To preserve the bioactivity of its components, it is recommended to use fresh Fomes fomentarius. If immediate use is not possible, the fungal material should be kept frozen.[1]

Q2: Which solvent is most effective for extracting this compound?

Ethanol is the recommended solvent for a simple and efficient single-step extraction of this compound from Fomes fomentarius.[1][2] Water extracts have been shown to have lower inhibitory activity compared to ethanolic extracts, suggesting ethanol is more effective at extracting the active compounds, including this compound.[3] Dichloromethane has been reported to result in poor extraction.[1]

Q3: How can I confirm the presence of this compound in my extract?

The presence of this compound in an ethanolic extract can be initially indicated by an orange to red color.[1] For confirmation, high-resolution mass spectrometry (HRMS) can be used to identify this compound by its mass-to-charge ratio (m/z).[1][2] It has been observed that this compound is detected with higher signal intensity in the negative ionization mode.[1]

Q4: What is the best way to store this compound extracts?

For water extracts, it is recommended to lyophilize them to obtain a dry extract, which should then be stored frozen.[3] Ethanolic extracts should be dried using a rotary evaporator and then stored in a frozen state.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Suggested Solution
Incorrect Solvent Used Use absolute ethanol for extraction. Dichloromethane has been shown to be inefficient.[1]
Degraded Fungal Material Ensure the use of fresh or properly frozen Fomes fomentarius material.[1]
Insufficient Extraction Time An incubation time of 24 hours at room temperature with continuous shaking has been shown to be effective.[1][3]
Improper Sample Preparation The fungal material should be chopped into smaller pieces to increase the surface area for extraction.[1]
Issue 2: Poor Separation or Peak Shape During HPLC Purification
Possible Cause Suggested Solution
Inappropriate Column Choice A reverse-phase column is suitable for the separation of the moderately polar this compound.[1]
Suboptimal Mobile Phase A gradient of acetonitrile and 0.1% formic acid in water has been successfully used.[1][2]
Column Overload A flat-top peak shape may indicate column saturation. Adjust the injection volume or concentration of the extract.[1]
Sample Impurities Ensure the reconstituted dry extract is filtered through a 0.22 µm filter before injection.[1]
Issue 3: Inaccurate Quantification with qNMR
Possible Cause Suggested Solution
Poor Solubility of this compound Use deuterated methanol (methanol-d4) as the solvent for NMR analysis to ensure complete dissolution.[1]
Signal Overlap Choose a well-separated, specific proton signal of this compound for integration. The signal at 4.35 ppm has been used for this purpose.[1]
Inappropriate Internal Standard Toluene is a suitable internal standard as its signal at 2.316 ppm is in a non-crowded region of the 1H NMR spectrum.[1]
Inaccurate Integration Ensure proper phasing and baseline correction of the NMR spectrum before integration.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Enzyme This compound IC50 Reference Inhibitor Reference Inhibitor IC50
Alpha-glucosidase1.3 µM[3]Acarbose0.5 µM[3]
DPP-42.4 µM[3]Sitagliptin18 nM[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Fomes fomentarius
  • Sample Preparation: Chop fresh or frozen fungal material into small pieces.[1]

  • Extraction: Add the chopped fungal material to absolute ethanol (e.g., 1 g of material to 15 mL of ethanol).[3]

  • Incubation: Homogenize the mixture and shake continuously for 12-24 hours at room temperature.[1][3]

  • Filtration: Filter the extract using paper filtration.[1]

  • Drying: Evaporate the ethanol from the filtrate using a rotary evaporator or by leaving it overnight at room temperature to obtain a dry extract.[1][3]

  • Storage: Store the dry extract in a frozen state until further use.[3]

Protocol 2: Semi-preparative HPLC Purification of this compound
  • Sample Reconstitution: Reconstitute the dry ethanolic extract in a solvent mixture of acetonitrile and water (50:50, v/v).[1]

  • Sample Filtration: Filter the reconstituted extract through a 0.22 µm nylon filter.[1]

  • HPLC System: Use a semi-preparative HPLC system with a PDA detector and a reverse-phase column (e.g., Hypersil Gold, 5 µm, 150 x 10 mm).[1]

  • Mobile Phase: Use a gradient of acetonitrile (A) and 0.1% formic acid in water (B).[1]

  • Gradient Program: A typical gradient starts with 95% B, decreases to 5% B over 13 minutes, and then returns to the initial conditions.[2]

  • Injection and Fraction Collection: Inject the filtered sample (e.g., 100 µL).[2] Collect fractions corresponding to the this compound peak, which has been observed between 9.3 and 10.0 minutes under specific conditions.[1]

Protocol 3: Quantification of this compound by qNMR
  • Sample Preparation: Dissolve a known amount of the purified this compound fraction and a known amount of an internal standard (e.g., toluene) in deuterated methanol (methanol-d4).[1]

  • NMR Acquisition: Acquire a 1H NMR spectrum of the sample.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Integrate a well-resolved signal of this compound (e.g., 4.35 ppm) and a signal of the internal standard (e.g., 2.316 ppm for toluene).[1]

  • Calculation: Calculate the amount of this compound based on the integral values and the known amount of the internal standard.[1]

Visualizations

Fomentariol_Workflow cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification start Fresh/Frozen Fomes fomentarius extraction Ethanol Extraction (24h) start->extraction filtration Filtration extraction->filtration drying Drying (Rotovap) filtration->drying dry_extract Dry Ethanolic Extract drying->dry_extract reconstitution Reconstitute in ACN/H2O dry_extract->reconstitution hplc Semi-preparative HPLC reconstitution->hplc fractions Collect this compound Fractions hplc->fractions qnmr_prep Prepare sample with Internal Standard fractions->qnmr_prep qnmr qNMR Analysis qnmr_prep->qnmr quantified Quantified this compound qnmr->quantified

Caption: Workflow for this compound isolation and quantification.

Troubleshooting_Low_Yield start Low this compound Yield q1 Was the fungal material fresh or frozen? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was ethanol used as the extraction solvent? a1_yes->q2 s1 Use fresh or properly stored frozen material. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the extraction time sufficient (12-24h)? a2_yes->q3 s2 Use ethanol for optimal extraction. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Yield should improve. If not, investigate other parameters. a3_yes->end s3 Increase extraction time with continuous shaking. a3_no->s3

Caption: Troubleshooting logic for low this compound yield.

References

Fomentariol Bioavailability Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers encountering challenges with the bioavailability of Fomentariol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in experimental design and execution, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a bioactive compound isolated from the medicinal mushroom Fomes fomentarius. It has demonstrated promising anti-inflammatory and anti-diabetic properties.[1][2] However, like many polyphenolic compounds, this compound is expected to have low oral bioavailability due to poor aqueous solubility and potential degradation in the gastrointestinal tract. This limits its therapeutic efficacy when administered orally. Enhancing its bioavailability is crucial for developing it as a viable therapeutic agent.

Q2: What are the primary signaling pathways affected by this compound?

This compound has been shown to exert its anti-inflammatory effects by modulating the extracellular signal-regulated kinase (ERK) signaling pathway.[1] Additionally, it has been observed to suppress the activation of the signal transducer and activator of transcription 3 (STAT3), which is relevant to its potential anti-diabetic and anti-inflammatory activities.[2] Understanding these pathways is critical for assessing the downstream effects of this compound in various experimental models.

Q3: What are the main strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble compounds like this compound. The most common approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Liposomal Encapsulation: Encapsulating this compound within lipid bilayers can protect it from degradation and improve its transport across intestinal membranes.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution and absorption.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Pure this compound in In Vitro Assays

Problem: You are observing a very slow and incomplete dissolution of pure this compound powder in aqueous buffers (e.g., PBS) during in vitro dissolution or absorption studies.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Poor Wettability Micronize the this compound powder to increase the surface area.Improved dispersion and faster dissolution.
Low Aqueous Solubility Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP or PEG.Significantly increased dissolution rate and extent.
Inappropriate pH of Dissolution Medium Test the dissolution in buffers with a range of pH values (e.g., 4.5, 6.8, 7.4) to determine the pH of maximum solubility.Identification of optimal pH conditions for dissolution.
Issue 2: High Variability in Permeability Results from Caco-2 Cell Assays

Problem: You are getting inconsistent and highly variable apparent permeability coefficient (Papp) values for this compound formulations in your Caco-2 cell monolayer experiments.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Inconsistent Monolayer Integrity Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have intact tight junctions before and after each experiment.Reduced variability in paracellular transport and more reliable Papp values.
Efflux Transporter Activity Co-administer your this compound formulation with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) to see if efflux is a factor.Increased apical-to-basolateral transport if this compound is a P-gp substrate.
Formulation Instability in Culture Medium Characterize the stability of your this compound formulation (e.g., nanoparticle size, encapsulation efficiency) in the cell culture medium over the time course of the experiment.Ensuring the formulation remains intact during the assay, leading to more consistent results.

Quantitative Data Summary

The following tables present hypothetical but plausible data to illustrate the potential improvements in this compound's bioavailability with different formulation strategies. This data is for comparative purposes and should be verified experimentally.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation Dissolution Medium % Dissolved at 60 min
Pure this compoundPBS (pH 7.4)15%
This compound Solid Dispersion (1:5 drug-to-polymer ratio)PBS (pH 7.4)85%
This compound-loaded LiposomesPBS (pH 7.4)70% (released)
This compound NanoparticlesPBS (pH 7.4)95%

Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers

Formulation Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Pure this compound0.5
This compound Solid Dispersion2.5
This compound-loaded Liposomes4.0
This compound Nanoparticles5.5

Key Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (95%)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (100 mesh)

Procedure:

  • Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of 95% ethanol with stirring until a clear solution is obtained.

  • Remove the ethanol using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the wall of the flask.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Encapsulation of this compound in Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to improve its stability and permeability.

Materials:

  • This compound

  • Soy phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at room temperature to form a thin lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • To reduce the size of the resulting multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice for 10-15 minutes.

  • The prepared this compound-loaded liposomes can be stored at 4°C.

Protocol 3: In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the permeability of this compound formulations across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for sample analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Confirm monolayer integrity by measuring the TEER. Values should be >250 Ω·cm².

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • To assess monolayer integrity after the experiment, perform a Lucifer yellow permeability assay.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Visualizations

Signaling Pathways

Fomentariol_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Inhibits Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors InflammatoryResponse ↓ Inflammatory Response TranscriptionFactors->InflammatoryResponse

Caption: this compound's inhibitory effect on the ERK signaling pathway.

Fomentariol_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes This compound This compound This compound->STAT3 Inhibits Activation GeneExpression Gene Expression (e.g., Pro-inflammatory) pSTAT3_dimer->GeneExpression

Caption: this compound's suppression of STAT3 activation.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Hypothetical) Purethis compound Pure this compound Formulation Formulation Strategies (Solid Dispersion, Liposomes, Nanoparticles) Purethis compound->Formulation Dissolution Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Formulation->Permeability AnimalModel Animal Model (e.g., Rats) Permeability->AnimalModel Inform Pharmacokinetics Pharmacokinetic Studies (Cmax, AUC) AnimalModel->Pharmacokinetics

References

Optimizing Fomentariol Analysis: A Technical Support Guide for HPLC Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising antidiabetic compound fomentariol, achieving optimal separation and accurate quantification via High-Performance Liquid Chromatography (HPLC) is paramount. The composition of the mobile phase is a critical factor influencing the success of this analysis. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC analysis of this compound, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound HPLC analysis?

A common and effective mobile phase for the reversed-phase HPLC analysis of this compound, which is a moderately polar substance, is a gradient mixture of acetonitrile and water containing a small amount of acid.[1] Two successfully reported mobile phase compositions are:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water[1]

  • Alternative Mobile Phase A: Water with 5% acetonitrile and 0.1% Trifluoroacetic acid (TFA)

  • Alternative Mobile Phase B: Acetonitrile with 5% water and 0.1% TFA

The addition of an acid like formic acid or TFA is crucial for obtaining sharp peaks for phenolic compounds like this compound by suppressing the ionization of silanol groups on the silica-based stationary phase and the phenolic hydroxyl groups of the analyte.[2]

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used as organic modifiers in reversed-phase HPLC for polyphenols. The choice can affect selectivity and resolution.

  • Acetonitrile is generally preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detection at low wavelengths.[3] It often provides sharper peaks for many compounds.[4]

  • Methanol is a more polar and protic solvent, capable of hydrogen bonding, which can offer different selectivity for phenolic compounds.[5][6] It may sometimes improve peak shape for acidic or phenolic compounds that exhibit tailing with acetonitrile.[4]

For initial method development with this compound, acetonitrile is a reliable starting point based on published methods.[1] However, if separation issues arise, experimenting with methanol as an alternative or in a ternary mixture could be beneficial.

Q3: How does the pH of the mobile phase affect the analysis of this compound?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. This compound contains phenolic hydroxyl groups, which are weakly acidic.

  • Low pH (typically 2.5-3.5): At a low pH, the ionization of the phenolic hydroxyl groups is suppressed, leading to a single, un-ionized form of the analyte. This results in better peak shape (less tailing) and more reproducible retention times. The use of acidic modifiers like formic acid or TFA achieves this.[2]

  • pH near pKa: Operating at a pH close to the pKa of this compound will result in the presence of both ionized and un-ionized forms, leading to peak broadening or splitting.

  • High pH: At higher pH, the phenolic groups will be ionized, making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. However, silica-based columns are generally not stable at high pH (typically above 8).

For this compound and other phenolic compounds, maintaining a low and consistent mobile phase pH is crucial for robust and reliable results.[7][8]

Troubleshooting Guide

Peak Shape Problems

Poor peak shape is a common issue in HPLC and can significantly impact the accuracy of quantification. The most frequent problems are peak tailing, fronting, and broadening.

Issue: Peak Tailing

A tailing peak is asymmetrical with a drawn-out latter half. This is a prevalent issue when analyzing phenolic compounds.

Potential Cause Solution
Secondary Interactions This compound's hydroxyl groups can interact with residual silanol groups on the C18 column, causing tailing.[9] Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or TFA) to suppress silanol activity.[2] Using a modern, end-capped C18 column can also minimize these interactions.[10]
Mobile Phase pH If the mobile phase pH is not low enough, partial ionization of this compound can occur, leading to tailing.[1] Solution: Verify the pH of your aqueous mobile phase component. A pH of around 2.5 to 3.5 is generally recommended for phenolic compounds.[8]
Column Contamination Buildup of strongly retained sample components on the column can create active sites, causing tailing. Solution: Flush the column with a strong solvent (e.g., isopropanol, then hexane if compatible, followed by isopropanol and your mobile phase).[1] Consider using a guard column to protect the analytical column.
Column Overload Injecting too much sample can lead to peak tailing. Solution: Reduce the injection volume or dilute the sample.

Issue: Peak Fronting

A fronting peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Cause Solution
Sample Overload Injecting a highly concentrated sample can cause fronting. Solution: Dilute the sample or reduce the injection volume.
Incompatible Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Collapse A void at the head of the column can lead to poor peak shape. Solution: This is often irreversible. Replace the column and prevent the issue by avoiding sudden pressure changes and operating within the column's recommended pH and temperature ranges.

Issue: Broad Peaks

Broad peaks can reduce resolution and sensitivity.

Potential Cause Solution
Large Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length to a minimum.
Low Flow Rate While it can improve separation, an excessively low flow rate can lead to broader peaks due to diffusion. Solution: Optimize the flow rate for your column dimensions and particle size.
Column Inefficiency An old or poorly packed column will exhibit broader peaks. Solution: Replace the column with a new, high-efficiency column.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is based on a published method for the semi-preparative isolation of this compound and can be adapted for analytical purposes.[1]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., Hypersil Gold, 5 µm, 150 x 4.6 mm for analytical scale).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade acetonitrile.

    • Mobile Phase B: 0.1% (v/v) formic acid in ultrapure water.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 326 nm.[1]

    • Gradient Program:

Time (minutes)% Mobile Phase A (Acetonitrile)% Mobile Phase B (0.1% Formic Acid in Water)
0.0595
13.0955
13.05595
15.0595
  • Sample Preparation:

    • Extract this compound from the source material (e.g., Fomes fomentarius) using a suitable solvent like ethanol.[1]

    • Evaporate the solvent and redissolve the residue in the initial mobile phase composition (95% B).

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

Visual Guides

HPLC_Troubleshooting_Workflow start Poor Peak Shape Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting broadening Broad Peaks check_shape->broadening Broadening tailing_causes Check for: 1. Secondary Interactions (Low pH?) 2. Column Contamination 3. Column Overload tailing->tailing_causes fronting_causes Check for: 1. Sample Overload 2. Incompatible Sample Solvent 3. Column Collapse fronting->fronting_causes broadening_causes Check for: 1. Extra-Column Volume 2. Inefficient Column 3. Low Flow Rate broadening->broadening_causes solution_tailing Solutions: - Lower mobile phase pH (2.5-3.5) - Use end-capped column - Flush column - Reduce sample concentration tailing_causes->solution_tailing solution_fronting Solutions: - Dilute sample - Dissolve sample in mobile phase - Replace column fronting_causes->solution_fronting solution_broadening Solutions: - Use shorter/narrower tubing - Replace column - Optimize flow rate broadening_causes->solution_broadening end Symmetrical Peaks Achieved solution_tailing->end solution_fronting->end solution_broadening->end

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Fomentariol_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep 1. Extract this compound (e.g., with Ethanol) dissolve 2. Dissolve in Initial Mobile Phase sample_prep->dissolve filter_sample 3. Filter Sample (0.22 µm) dissolve->filter_sample injection 5. Inject Sample onto C18 Column filter_sample->injection mobile_phase_prep 4. Prepare & Degas Mobile Phases A and B gradient 6. Gradient Elution (Acetonitrile/Acidified Water) mobile_phase_prep->gradient injection->gradient detection 7. PDA Detection (326 nm) gradient->detection chromatogram 8. Obtain Chromatogram detection->chromatogram quantification 9. Integrate Peak Area & Quantify this compound chromatogram->quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

References

Fomentariol Bioactivity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during Fomentariol bioactivity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation & Solubility

Q1: My this compound extract/compound is not dissolving properly. What is the recommended solvent?

A: this compound is a moderately polar substance. For extraction from its source, Fomes fomentarius, ethanol has been shown to be effective, providing a rapid, single-step extraction.[1][2] For bioassays, dissolving the dried extract or purified this compound can be challenging. It is recommended to first attempt reconstitution in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate aqueous buffer for your specific assay. For instance, in some anti-diabetic assays, dried ethanol extracts were dissolved in purified water containing 25% (v/v) DMSO.[3] Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I'm observing precipitation of my compound in the assay plate. How can I prevent this?

A: Precipitation during the assay can be due to several factors:

  • Solubility Limits: You may be exceeding the solubility of this compound in the final assay buffer. Try working with a lower concentration range.

  • Buffer Incompatibility: The pH or ionic strength of your assay buffer may not be optimal for this compound's stability. Ensure the buffer composition is appropriate for your assay and consider a buffer system in which this compound is more soluble.

  • Temperature Effects: Changes in temperature during incubation could affect solubility. Ensure consistent temperature control throughout your experiment.

2. Anti-Diabetic Assays (Alpha-Glucosidase & DPP-4 Inhibition)

Q3: I am not seeing any significant inhibition in my alpha-glucosidase assay. What could be the issue?

A: Several factors could contribute to a lack of inhibitory activity:

  • Enzyme Activity: Confirm that your alpha-glucosidase enzyme is active. Always include a positive control, such as acarbose, to validate the assay's performance.[3]

  • Substrate Concentration: The concentration of the substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) is critical. Ensure it is used at the recommended concentration for your specific enzyme and assay conditions.[3]

  • Incorrect pH: Alpha-glucosidase activity is pH-dependent. The assay should be performed in a suitable buffer, such as a phosphate buffer at pH 6.8.[3][4]

  • Incubation Time: Ensure sufficient incubation time for the enzyme, substrate, and inhibitor to interact. A typical incubation is at 37°C for 120 minutes.[3][4]

Q4: The results from my DPP-4 inhibition assay are inconsistent. What are some potential causes?

A: Inconsistent results in a DPP-4 inhibition assay can arise from:

  • Pre-incubation Step: A pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary. A 10-minute pre-incubation at 37°C has been used successfully.[3]

  • Light-Sensitive Reagents: Some substrates used in DPP-4 assays are light-sensitive. It is advisable to perform the assay in a black 96-well plate to minimize light exposure.[3]

  • Assay Controls: Include a clinically used inhibitor like sitagliptin as a positive control to benchmark your results and ensure assay validity.[3]

Quantitative Data Summary: this compound Inhibitory Activity
Target EnzymeThis compound IC₅₀Positive ControlControl IC₅₀
Alpha-glucosidase1.3 µM[3]Acarbose0.5 µM[3]
DPP-42.4 µM[3]Sitagliptin18 nM[3]

3. Anti-Inflammatory & Antioxidant Assays

Q5: I am observing differential effects of this compound on inflammatory cytokine production. Is this expected?

A: Yes, this is consistent with published findings. This compound has been shown to differentially modulate inflammatory responses. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound suppressed the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6), but not tumor necrosis factor-α (TNF-α).[5] This suggests a specific mechanism of action rather than a general anti-inflammatory effect.

Q6: My antioxidant assay results (DPPH, FRAP, ABTS) are not correlating with each other. Why might this be?

A: It is not uncommon for different antioxidant assays to yield varying results for the same compound. This is because each assay measures a different aspect of antioxidant activity:

  • DPPH Assay: Measures the capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl radical.

  • FRAP Assay: Measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[6]

  • ABTS Assay: Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.

The different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) and reaction conditions (e.g., pH) of these assays can lead to different outcomes.[6] Therefore, it is recommended to use a battery of antioxidant assays to obtain a comprehensive profile of a compound's antioxidant potential.

Experimental Protocols & Methodologies

Alpha-Glucosidase Inhibition Assay Protocol

  • Enzyme Solution Preparation: Dilute the alpha-glucosidase enzyme solution in a phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, pre-mix the enzyme solution with varying concentrations of this compound extract to a final concentration of 0.08 mg/mL.

  • Substrate Addition: Add the substrate, 4-methylumbelliferyl-α-D-glucopyranoside (MUG), to the mixture at a final concentration of 0.03 mM.[3][4]

  • Incubation: Incubate the mixture at 37°C for 120 minutes.[3][4]

  • Reaction Termination: Stop the reaction by adding 0.2 M Na₂CO₃.[3][4]

  • Measurement: Measure the release of the 4-methylumbelliferone anion by reading the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.[3]

  • Calculation: Calculate the percentage of enzyme activity remaining by comparing the fluorescence intensity of the sample with that of a control (enzyme solution without inhibitor).

DPPH Radical Scavenging Assay Protocol

  • DPPH Solution Preparation: Prepare a 0.2 mM solution of DPPH in methanol and let it stand at room temperature for 1 hour.[7]

  • Reaction Mixture: In a suitable container, add 200 µL of different concentrations of your this compound sample to 1 mL of the DPPH solution and 800 µL of Tris buffer (0.77 M, pH 7.4).[7]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[7]

  • Measurement: Measure the absorbance of the solution spectrophotometrically at 517 nm.[7]

  • Calculation: The radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the sample.

Visualizations: Pathways and Workflows

Fomentariol_Assay_Workflow cluster_prep Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Fomes Fomes fomentarius Extraction Ethanol Extraction Fomes->Extraction DryExtract Dry Extract Extraction->DryExtract Stock Stock Solution (in DMSO) DryExtract->Stock AntiDiabetic Anti-Diabetic Assays (Alpha-glucosidase, DPP-4) Stock->AntiDiabetic Dilute in Assay Buffer AntiInflammatory Anti-Inflammatory Assays (Cytokine production) Stock->AntiInflammatory Dilute in Assay Buffer Antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) Stock->Antioxidant Dilute in Assay Buffer IC50 IC50 Calculation AntiDiabetic->IC50 Stats Statistical Analysis AntiInflammatory->Stats Antioxidant->IC50 IC50->Stats

Caption: General workflow for this compound bioactivity testing.

ERK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MEK MEK TLR4->MEK ... ERK ERK MEK->ERK Phosphorylates InflammatoryResponse Production of NO, IL-1β, IL-6 ERK->InflammatoryResponse Promotes This compound This compound This compound->ERK Inhibits (Downregulation)

References

Technical Support Center: Scaling Up Fomentariol Isolation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of Fomentariol for in vivo studies.

Frequently Asked Questions (FAQs)

1. What is the most effective method for extracting this compound from Fomes fomentarius?

A rapid, single-step extraction with ethanol has been shown to be efficient, avoiding the need for more complex, multi-solvent extraction protocols. This method simplifies the initial phase of the isolation process.[1][2]

2. How can I confirm the presence of this compound in my extract?

High-resolution mass spectrometry (HRMS) is a reliable method to confirm the presence of this compound. The compound can be detected in both positive and negative ionization modes, with higher signal intensity typically observed in the negative mode.[1] The exact mass of the [M-H]⁻ ion is m/z 331.0820.[1]

3. What is the recommended method for purifying this compound for in vivo studies?

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for isolating and purifying this compound from the ethanol extract.[1][2][3] A gradient reversed-phase method is often employed.[1][2][3]

4. How can I quantify the amount of purified this compound?

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a precise method for determining the amount of high-purity this compound.[1][2][3] Toluene can be used as an internal standard for this purpose.[1]

5. What are the known biological activities of this compound relevant to in vivo studies?

This compound has demonstrated potential as an anti-diabetic agent.[1][2][4] It has also been shown to possess antioxidant and anti-inflammatory properties.[3][4][5] Specifically, it can modulate inflammatory responses in macrophages by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway.[3]

6. How should I store the purified this compound for in vivo experiments?

While specific stability data for pure this compound is limited, general best practices for natural products suggest storing it in a cool, dark, and dry place. For long-term storage, freezing the lyophilized powder is recommended. Stability testing under your specific formulation and storage conditions is crucial.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Extraction
Possible Cause Troubleshooting Step
Incomplete extractionEnsure the fungal material is finely ground to increase the surface area for solvent penetration.
Increase the extraction time or perform multiple extraction cycles.
Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[2]
Inefficient solventWhile ethanol is effective, ensure the correct ethanol-to-sample ratio is used. A common ratio is 15 mL of ethanol for every 1 gram of fungal material.
Degradation of this compoundAvoid excessive heat during the extraction and solvent evaporation steps.
Issue 2: Poor Resolution or Peak Tailing during HPLC Purification
Possible Cause Troubleshooting Step
Column overloadReduce the injection volume or the concentration of the extract being loaded onto the semi-preparative column.
Inappropriate mobile phaseOptimize the gradient profile of the mobile phase (acetonitrile and water with 0.1% formic acid) to improve separation.[1][3]
Column degradationEnsure the column is properly washed and regenerated between runs. If performance continues to decline, consider replacing the column.
Secondary interactionsThe addition of a small amount of an ion-pairing agent to the mobile phase may help to reduce peak tailing.
Issue 3: Difficulty in Formulating this compound for In Vivo Administration
Possible Cause Troubleshooting Step
Poor solubility in aqueous vehiclesThis compound is described as moderately polar.[1] For oral administration, consider formulating it as a suspension using appropriate wetting and suspending agents.
For other routes, explore the use of co-solvents (e.g., DMSO, ethanol) or solubility-enhancing excipients like cyclodextrins. However, the toxicity of these excipients at the required concentration must be considered.
Chemical instability in formulationConduct stability studies of your final formulation under the intended storage and administration conditions. This should include assessing for degradation products over time.

Experimental Protocols

Ethanol Extraction of this compound
  • Sample Preparation: Air-dry and finely grind the fruiting bodies of Fomes fomentarius.

  • Extraction:

    • Suspend the ground fungal material in absolute ethanol (e.g., 1 g in 15 mL).

    • Incubate the mixture for 24 hours at room temperature with continuous stirring.[1]

  • Filtration: Filter the extract through paper to remove solid fungal material.[1]

  • Solvent Evaporation: Evaporate the ethanol from the filtrate. This can be done at room temperature overnight or using a rotary evaporator at a controlled temperature.[1]

  • Reconstitution: Reconstitute the dry extract in a solvent mixture suitable for HPLC injection (e.g., acetonitrile and water, 50:50, v/v).[1]

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.[1]

Semi-Preparative HPLC Purification of this compound
  • System: A semi-preparative HPLC system equipped with a PDA detector.

  • Column: A reversed-phase C18 semi-preparative column (e.g., Hypersil Gold, 5 µm, 150 x 10 mm).[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water[1][3]

  • Gradient: A typical gradient might start at a high percentage of B and decrease to a low percentage over a set time to elute compounds of increasing hydrophobicity. An example gradient involves decreasing from 95% B to 5% B over 13 minutes.[3]

  • Flow Rate: Adjust the flow rate according to the column dimensions and particle size.

  • Injection Volume: Optimize based on the concentration of the extract and the capacity of the column (e.g., 100 μL).[1]

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak, which can be identified using an analytical UPLC-HRMS method beforehand.[1]

Quantitative Data Summary

Table 1: UPLC-HRMS and qNMR Data for this compound

ParameterValueReference
UPLC-HRMS
Retention Time3.13 min[1]
[M-H]⁻ m/z331.0820[1]
qNMR
This compound Signal (in methanol-d4)4.35 ppm[1]
Internal Standard (Toluene) Signal2.35 ppm[1]
Purity of Isolated Sample~90%[1]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis cluster_invivo In Vivo Studies FungalMaterial Fomes fomentarius (Ground) EthanolExtraction Ethanol Extraction (24h, RT) FungalMaterial->EthanolExtraction Filtration Filtration EthanolExtraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Ethanolic Extract Evaporation->CrudeExtract HPLC Semi-preparative HPLC CrudeExtract->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity & Quantity Analysis (qNMR) FractionCollection->PurityAnalysis Purethis compound High-Purity this compound PurityAnalysis->Purethis compound Formulation Formulation Development Purethis compound->Formulation InVivoAdmin In Vivo Administration Formulation->InVivoAdmin DataCollection Pharmacokinetic & Efficacy Data InVivoAdmin->DataCollection

Caption: Experimental workflow for this compound isolation and in vivo studies.

fomentariol_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates ERK ERK TLR4->ERK activates This compound This compound This compound->ERK inhibits InflammatoryResponse Inflammatory Response (NO, IL-1β, IL-6 Production) ERK->InflammatoryResponse promotes

Caption: this compound's modulation of the ERK signaling pathway.

References

Fomentariol Extraction with Ethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Fomentariol extraction with ethanol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this compound extraction from Fomes fomentarius using ethanol?

A single-step extraction with ethanol has been shown to be effective, avoiding more complex multi-solvent procedures.[1][2][3][4] The general protocol involves soaking the chopped fungal material in ethanol (e.g., 99.5%) for 24 hours at room temperature, followed by filtration.[1]

Q2: Which concentration of ethanol is optimal for this compound extraction?

While 99.5% ethanol has been successfully used, another study investigating the bioactivity of extracts found that a 70% ethanol solution produced an extract with the most potent antimutagenic activity. The optimal concentration can depend on the desired outcome (e.g., highest yield of this compound vs. highest biological activity of the total extract). It is recommended to perform small-scale pilot extractions with varying ethanol concentrations (e.g., 70%, 80%, 95%) to determine the best conditions for your specific research goals.

Q3: How can I quickly assess if my ethanol extraction was successful in extracting this compound?

A simple visual inspection can be an initial indicator. Ethanol extracts containing this compound typically have a distinct orange to red color.[1] For a more definitive confirmation, analytical techniques such as UPLC-MS are recommended to identify the presence of this compound in the extract.[1]

Q4: What is the best method to purify this compound from the crude ethanol extract?

Semipreparative High-Performance Liquid Chromatography (HPLC) is a documented and effective method for isolating and purifying this compound from the ethanol extract.[1][2][3][4] A gradient reversed-phase method using a mobile phase of acetonitrile and 0.1% formic acid in water is a good starting point.[1][2][3][4]

Q5: How should I store the this compound ethanol extract?

Ethanolic extracts of natural products are not always stable.[4] It is recommended to dry the extract using a rotary evaporator and then store the dried extract in a frozen state to prevent degradation of the active compounds.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Extraction: The solvent-to-solid ratio may be too low, or the extraction time may be insufficient. 2. Poor Quality of Fungal Material: The Fomes fomentarius used may be old or improperly stored, leading to lower concentrations of this compound.[1] 3. Incorrect Solvent: While ethanol is effective, other solvents like dichloromethane have shown poor extraction efficiency.[1]1. Optimize Extraction Parameters: Increase the solvent-to-solid ratio (e.g., 30:1 v/w).[5] Extend the extraction time (e.g., up to 7 days with stirring).[4] Consider using different ethanol concentrations (e.g., 70%, 80%, 95%) to find the optimal condition. 2. Use Fresh or Properly Stored Material: Ensure the fungal material is fresh or has been kept frozen to preserve the activity of its components.[1] 3. Confirm Solvent Choice: Stick with ethanol as the primary solvent, as it has been shown to be more efficient than less polar solvents.[1]
Impure this compound after HPLC Purification 1. Co-eluting Impurities: Other compounds in the extract may have similar retention times to this compound under the current HPLC conditions. 2. Column Overload: Injecting too much crude extract onto the semipreparative column can lead to poor separation.[1] 3. This compound Degradation: The compound may be degrading during the extraction or purification process.1. Optimize HPLC Method: Adjust the gradient of the mobile phase to improve the resolution between this compound and contaminating peaks. Consider using a different column chemistry if co-elution persists. 2. Reduce Injection Volume: Perform a loading study to determine the optimal injection volume for your column that allows for good peak shape and separation. A flat-top peak shape can indicate column saturation, which is desirable for preparative chromatography.[1] 3. Handle Extracts with Care: Minimize the exposure of the extract to heat and light. Store the dried extract at low temperatures (e.g., frozen) and use it promptly after reconstitution.[5]
Presence of Insoluble Material in the Reconstituted Extract 1. Poor Solubility of Co-extractants: The crude extract contains various compounds, some of which may not be soluble in the solvent used for HPLC injection. 2. Precipitation of this compound: If the solvent for injection is not optimal, this compound itself could precipitate out of the solution.1. Pre-filter the Sample: Before HPLC injection, filter the reconstituted extract through a 0.22 µm nylon filter to remove any particulate matter.[1] 2. Optimize Reconstitution Solvent: A mixture of acetonitrile and water (e.g., 50:50, v/v) has been used successfully to reconstitute the dry extract for HPLC analysis.[1]

Experimental Protocols

Ethanol Extraction of this compound

This protocol is based on a simplified and efficient single-step extraction method.[1]

  • Sample Preparation: Chop the fresh or frozen fungal material (Fomes fomentarius) into small pieces.

  • Extraction: Add the chopped fungal material to a flask and add 99.5% ethanol. A solid-to-solvent ratio of 1g of fungal material to 15 mL of ethanol can be used.[5]

  • Incubation: Incubate the mixture for 24 hours at room temperature. For potentially higher yields, this can be extended to 7 days with continuous stirring.[4][5]

  • Filtration: After incubation, filter the extract through paper to remove the solid fungal material.

  • Drying: Evaporate the ethanol from the filtrate using a rotary evaporator to obtain the dry extract.

  • Storage: Store the dry extract in a frozen state until further use.[5]

Semipreparative HPLC Purification of this compound

This protocol outlines a method for the isolation of this compound from the crude ethanol extract.[1]

  • Sample Reconstitution: Dissolve the dry ethanol extract in a solvent mixture of acetonitrile and water (50:50, v/v).

  • Sample Filtration: Filter the reconstituted extract through a 0.22 µm nylon filter.

  • HPLC System: Use a semipreparative HPLC system equipped with a PDA detector.

  • Column: A Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) or similar reversed-phase column is suitable.[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water

  • Gradient Elution: Employ a gradient elution method. A total run time of 15 minutes has been reported as effective.[1][2][3][4] The specific gradient will need to be optimized for your system and extract.

  • Injection Volume: Start with an injection volume of 100 μL and optimize as needed.[1]

  • Fraction Collection: Collect the fractions corresponding to the retention time of this compound.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain purified this compound.

Data Presentation

Table 1: Summary of Reported Ethanol Extraction Parameters for this compound and Related Compounds

ParameterValue/RangeSourceNotes
Solvent Ethanol[1][2][3][4]Dichloromethane was found to be inefficient.[1]
Ethanol Concentration 70%Reported to yield the most potent antimutagenic activity.
98% (v/v)[4]Used for a 7-day extraction.
99.5%[1][5]Used for a 12 to 24-hour extraction.
Extraction Time 12 hours[5]With continuous shaking.
24 hours[1]Incubation at room temperature.
7 days[4]With stirring at room temperature.
Temperature Room Temperature[1][4][5]Elevated temperatures may also be used but require optimization.[4]
Solid-to-Solvent Ratio 1:15 (g/mL)[5]
1:30 (g/mL)[4]

Visualizations

Fomentariol_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Fomes_fomentarius Fomes fomentarius (Fresh or Frozen) Chopping Chop Fungal Material Fomes_fomentarius->Chopping Ethanol_Extraction Ethanol Extraction (e.g., 99.5% EtOH, 24h, RT) Chopping->Ethanol_Extraction Filtration_1 Paper Filtration Ethanol_Extraction->Filtration_1 Drying Rotary Evaporation Filtration_1->Drying Crude_Extract Crude this compound Extract (Store Frozen) Drying->Crude_Extract Reconstitution Reconstitute in ACN:Water (50:50) Crude_Extract->Reconstitution Filtration_2 0.22 µm Nylon Filtration Reconstitution->Filtration_2 HPLC Semipreparative HPLC Filtration_2->HPLC Fraction_Collection Collect this compound Peak HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_this compound Purified this compound Solvent_Evaporation->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Material Check Fungal Material Quality (Fresh or Frozen?) Start->Check_Material Optimize_Extraction Optimize Extraction Parameters Start->Optimize_Extraction Verify_Analysis Verify Analytical Method Start->Verify_Analysis Use_Fresh_Material Action: Use fresh or properly stored fungal material. Check_Material->Use_Fresh_Material If poor quality Increase_Time_Ratio Action: Increase extraction time, solvent ratio, or vary EtOH concentration. Optimize_Extraction->Increase_Time_Ratio If parameters are suboptimal Recalibrate_Standardize Action: Recalibrate instruments and standardize quantification methods. Verify_Analysis->Recalibrate_Standardize If method is inaccurate

Caption: Troubleshooting Logic for Low this compound Yield.

References

Validation & Comparative

A Comparative Guide to Fomentariol and Acarbose for Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, and Acarbose, an established pharmaceutical agent, as inhibitors of alpha-glucosidase. This enzyme plays a critical role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Executive Summary

Both this compound and Acarbose demonstrate inhibitory activity against alpha-glucosidase. Acarbose is a well-characterized competitive inhibitor used clinically to control blood glucose levels. This compound has shown potent alpha-glucosidase inhibition in in vitro studies, with some research suggesting it may have higher inhibitory activity than Acarbose. However, there is a significant gap in the scientific literature regarding the precise enzyme kinetics and in vivo efficacy of this compound. This guide synthesizes the available data to facilitate an objective comparison and to highlight areas requiring further investigation.

Data Presentation: In Vitro Alpha-Glucosidase Inhibition

The following table summarizes the available quantitative data on the in vitro alpha-glucosidase inhibitory activity of this compound and Acarbose. It is important to note that IC50 values can vary between studies depending on the specific assay conditions.

CompoundIC50 Value (α-glucosidase)Source Organism of CompoundNotes
This compound 1.3 µM[1]Fomes fomentarius (fungus)One study reported a higher inhibitory activity than Acarbose, though specific IC50 values were not provided in that context.[1][2] Further research is needed to resolve this discrepancy.
Acarbose 0.5 µM[1]Actinoplanes sp. (bacterium)A well-established, clinically used alpha-glucosidase inhibitor.

Mechanism of Action and Enzyme Kinetics

Acarbose functions as a competitive and reversible inhibitor of alpha-glucosidase enzymes in the brush border of the small intestine.[3][4] Its chemical structure mimics that of oligosaccharides, allowing it to bind with high affinity to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Some studies have also suggested that in combination with other substances, Acarbose can exhibit a mixed-type inhibitory pattern.[5]

This compound's precise mechanism of alpha-glucosidase inhibition has not yet been fully elucidated in the available scientific literature. While its inhibitory activity has been confirmed in vitro, detailed kinetic studies to determine whether it acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor are not yet published.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by alpha-glucosidase inhibitors and a typical experimental workflow for their evaluation.

Alpha-Glucosidase Inhibition Pathway A Dietary Carbohydrates (Starch, Sucrose) B Alpha-Glucosidase (in Small Intestine) A->B Digestion C Monosaccharides (Glucose) B->C Hydrolysis D Glucose Absorption (into Bloodstream) C->D E Increased Postprandial Blood Glucose D->E F This compound / Acarbose F->B Inhibition

Alpha-glucosidase inhibition pathway.

In Vitro Alpha-Glucosidase Inhibition Assay Workflow A Prepare Enzyme Solution (Alpha-Glucosidase) D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution (e.g., pNPG) E Add Substrate to Initiate Reaction B->E C Prepare Inhibitor Solutions (this compound / Acarbose) C->D D->E F Incubate E->F G Stop Reaction F->G H Measure Absorbance (Product Formation) G->H I Calculate % Inhibition and IC50 Value H->I

Workflow for in vitro α-glucosidase inhibition assay.

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

A common method for assessing alpha-glucosidase inhibition in vitro involves the following steps:

  • Reagent Preparation :

    • Alpha-glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

    • The test compounds (this compound and Acarbose) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the phosphate buffer.

  • Assay Procedure :

    • In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 10 minutes at 37°C).

    • The reaction is initiated by adding the pNPG substrate to each well.

    • The plate is incubated for a specific time (e.g., 20 minutes at 37°C).

    • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).

  • Data Analysis :

    • The absorbance of the yellow product, p-nitrophenol, is measured using a microplate reader at a wavelength of 405 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Oral Sucrose Tolerance Test (OSTT)

While no in vivo data for this compound is currently available, the following is a standard protocol for an OSTT, which is used to evaluate the efficacy of alpha-glucosidase inhibitors like Acarbose:

  • Animal Preparation :

    • Male Sprague-Dawley or Wistar rats are typically used.

    • Animals are fasted overnight (12-18 hours) with free access to water.

  • Experimental Groups :

    • Group 1: Control (vehicle)

    • Group 2: Acarbose (positive control, e.g., 10 mg/kg body weight)

    • Group 3: this compound (at various doses)

  • Procedure :

    • A baseline blood sample (t=0 min) is collected from the tail vein to measure fasting blood glucose levels.

    • The respective treatments (vehicle, Acarbose, or this compound) are administered orally via gavage.

    • After a short interval (e.g., 30 minutes), a sucrose solution (e.g., 2 g/kg body weight) is administered orally to all animals.

    • Blood samples are collected at various time points post-sucrose administration (e.g., 30, 60, 90, and 120 minutes).

    • Blood glucose levels are measured using a glucometer.

  • Data Analysis :

    • The area under the curve (AUC) for blood glucose levels is calculated for each group.

    • A significant reduction in the AUC in the treatment groups compared to the control group indicates effective inhibition of sucrose digestion and glucose absorption.

Conclusion and Future Directions

Acarbose is a well-established alpha-glucosidase inhibitor with a clear mechanism of action and proven clinical efficacy. This compound emerges as a promising natural compound with potent in vitro alpha-glucosidase inhibitory activity. However, the existing data on this compound is preliminary and contains inconsistencies regarding its potency relative to Acarbose.

To establish this compound as a viable alternative or adjunct therapy, further research is imperative. Key areas for future investigation include:

  • Enzyme Kinetics Studies : To elucidate the precise mechanism of alpha-glucosidase inhibition by this compound (competitive, non-competitive, etc.).

  • In Vivo Efficacy Studies : Head-to-head comparative studies with Acarbose using animal models (e.g., oral sucrose and starch tolerance tests) are crucial to determine its effectiveness in a physiological context.

  • Pharmacokinetic and Toxicological Profiling : To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.

The successful completion of these studies will be essential to fully understand the therapeutic potential of this compound in the management of type 2 diabetes.

References

A Comparative Analysis of the Antidiabetic Effects of Fomentariol and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known antidiabetic properties of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, and Metformin, a widely prescribed first-line therapeutic for type 2 diabetes. This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action and supporting experimental evidence.

Executive Summary

Metformin is a well-established biguanide with a multifaceted mechanism of action, primarily centered on the activation of AMP-activated protein kinase (AMPK) and inhibition of hepatic gluconeogenesis. In contrast, this compound is a novel natural product that has demonstrated potent inhibitory activity against key enzymes involved in glucose metabolism, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4), in preclinical in vitro studies. While in vivo studies on crude extracts of Fomes fomentarius suggest potential hypoglycemic effects, research on isolated this compound is still in its nascent stages. This guide presents a side-by-side comparison of their known attributes to aid in the evaluation of this compound as a potential antidiabetic agent.

Quantitative Data Summary

The following tables summarize the available quantitative data on the enzymatic inhibition and clinical efficacy of this compound and Metformin.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeIC50 Value
This compound α-glucosidase1.3 µM[1]
DPP-42.4 µM[1]
Metformin α-glucosidaseEfficacy observed, but specific IC50 not consistently reported. One study showed 66.6% of the inhibitory action of Acarbose at 500 µg/mL.[2]
DPP-4Inhibition observed in some studies, but not considered a primary mechanism.[3][4]
PTP1BInhibition has been demonstrated.[5]
Acarbose (Reference) α-glucosidase0.5 µM[1]
Sitagliptin (Reference) DPP-418 nM[1]

Table 2: In Vivo and Clinical Efficacy (Metformin)

ParameterDosageChange from BaselineStudy Population
Fasting Plasma Glucose 500-2000 mg/day-19 to -84 mg/dLType 2 Diabetes Patients[6]
HbA1c 500-2000 mg/day-0.6% to -2.0%Type 2 Diabetes Patients[6]
HbA1c (in combination with DPP-4 inhibitors) Not specified-0.65% to -1.1%Type 2 Diabetes Patients[4][7]

Note: No in vivo or clinical data for isolated this compound is currently available. Studies using extracts of Fomes fomentarius in diabetic animal models have shown a reduction in blood glucose. For instance, one study in mice demonstrated a 31.35% reduction in blood glucose with a Fomes fomentarius extract.[8][9] Another study in streptozotocin-induced diabetic rats showed that both water and methanol extracts of Fomes fomentarius lowered blood glucose levels.[10]

Mechanisms of Action

This compound: A Dual Enzyme Inhibitor

The primary antidiabetic mechanism of this compound identified to date is the inhibition of α-glucosidase and DPP-4.[1]

  • α-glucosidase Inhibition: By inhibiting this intestinal enzyme, this compound can delay the breakdown and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

  • DPP-4 Inhibition: Inhibition of DPP-4 increases the levels of incretin hormones like GLP-1, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The following diagram illustrates the proposed mechanism of action for this compound.

Fomentariol_Mechanism This compound This compound Alpha_Glucosidase α-glucosidase (Intestine) This compound->Alpha_Glucosidase Inhibits DPP4 DPP-4 This compound->DPP4 Inhibits Carbohydrates Carbohydrate Digestion & Absorption Alpha_Glucosidase->Carbohydrates Decreases GLP1 Active GLP-1 DPP4->GLP1 Increases Glucose Glucose Absorption Carbohydrates->Glucose Blood_Glucose Blood Glucose Glucose->Blood_Glucose Decreases Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits Insulin->Blood_Glucose Decreases Glucagon->Blood_Glucose Increases

Caption: Proposed antidiabetic mechanism of this compound.

Metformin: A Multi-Target Agent

Metformin's antidiabetic effects are more complex and involve multiple pathways, with the activation of AMPK being a central event.

  • AMPK Activation: Metformin activates AMPK, a key cellular energy sensor. Activated AMPK phosphorylates various downstream targets, leading to:

    • Inhibition of Hepatic Gluconeogenesis: Reduced production of glucose by the liver.

    • Increased Glucose Uptake: Enhanced glucose uptake in muscle and adipose tissues.

    • Modulation of Lipid Metabolism: Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.

  • PTP1B Inhibition: Metformin has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor.[5][11] Inhibition of PTP1B enhances insulin signaling.

  • Other Mechanisms: Metformin also has effects on the gut microbiome and reduces intestinal glucose absorption.

The following diagram illustrates the primary signaling pathway of Metformin.

Metformin_Mechanism Metformin Metformin AMPK AMPK Metformin->AMPK Activates PTP1B PTP1B Metformin->PTP1B Inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Muscle/Adipose Glucose Uptake AMPK->Glucose_Uptake Increases Blood_Glucose Blood Glucose Gluconeogenesis->Blood_Glucose Decreases Glucose_Uptake->Blood_Glucose Decreases Insulin_Receptor Insulin Receptor Signaling PTP1B->Insulin_Receptor Enhances Insulin_Receptor->Blood_Glucose Decreases

Caption: Key antidiabetic signaling pathways of Metformin.

Experimental Protocols

This compound: In Vitro Enzyme Inhibition Assays

1. α-Glucosidase Inhibition Assay [1]

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure:

    • The enzyme solution is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the pNPG substrate.

    • The mixture is incubated at 37°C.

    • The reaction is stopped by the addition of sodium carbonate.

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

2. DPP-4 Inhibition Assay [1]

  • Enzyme and Substrate: Recombinant human DPP-4 and Gly-Pro-p-nitroanilide (GPPN) as the substrate.

  • Procedure:

    • The enzyme is pre-incubated with different concentrations of this compound.

    • The reaction is started by adding the GPPN substrate.

    • The mixture is incubated at 37°C.

    • The release of p-nitroaniline is monitored continuously by measuring the absorbance at 405 nm.

    • The rate of reaction is determined, and the percentage of inhibition and IC50 value are calculated.

Metformin: Key Mechanistic Assays

1. AMPK Activation Assay

  • Method: Western blotting is commonly used to assess the phosphorylation status of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).

  • Procedure:

    • Cells (e.g., hepatocytes, myotubes) or tissues are treated with Metformin.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC), as well as total AMPK and ACC for normalization.

    • The intensity of the bands is quantified to determine the level of activation.

2. PTP1B Inhibition Assay [5][11]

  • Enzyme and Substrate: Recombinant human PTP1B and a phosphopeptide substrate.

  • Procedure:

    • PTP1B is incubated with varying concentrations of Metformin.

    • The phosphopeptide substrate is added to initiate the reaction.

    • The amount of inorganic phosphate released is measured using a colorimetric assay (e.g., Malachite Green assay).

    • The percentage of inhibition is calculated to determine the inhibitory activity of Metformin.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the key experiments described.

Enzyme_Inhibition_Workflow cluster_0 In Vitro Enzyme Inhibition Assay Prep Prepare Enzyme, Substrate, and Inhibitor (this compound) Solutions Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Product Formation (Spectrophotometry) React->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: General workflow for in vitro enzyme inhibition assays.

AMPK_Activation_Workflow cluster_1 AMPK Activation Assay (Western Blot) Treat Treat Cells/Tissues with Metformin Lyse Prepare Cell/Tissue Lysates Treat->Lyse SDS_PAGE Separate Proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Probe Probe with Primary and Secondary Antibodies Transfer->Probe Detect Detect and Quantify Phosphorylated Proteins Probe->Detect

Caption: Workflow for determining AMPK activation via Western Blot.

Conclusion and Future Directions

Metformin remains the cornerstone of type 2 diabetes therapy, with a well-characterized, multi-pronged mechanism of action. This compound, a compound from a natural source, presents an interesting profile as a dual inhibitor of α-glucosidase and DPP-4. The in vitro potency of this compound against these enzymes is noteworthy.

However, a direct comparison of the antidiabetic efficacy of this compound and Metformin is premature. Future research on this compound should focus on:

  • In vivo studies: Evaluating the efficacy and safety of isolated this compound in animal models of diabetes to confirm its glucose-lowering effects and establish a dose-response relationship.

  • Mechanism of action studies: Investigating whether this compound impacts other key signaling pathways involved in glucose homeostasis, such as AMPK activation and PTP1B inhibition, to draw a more direct comparison with Metformin.

  • Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

A comprehensive understanding of these aspects will be crucial in determining the potential of this compound as a novel therapeutic agent for diabetes and its relative positioning with established drugs like Metformin.

References

Fomentariol's DPP-4 Inhibition Profiled Against the Clinical Standard, Sitagliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A recent in vitro analysis has identified Fomentariol, a natural compound derived from the fungus Fomes fomentarius, as a novel inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism. This guide provides a direct comparison of this compound's inhibitory activity against sitagliptin, a well-established, clinically approved DPP-4 inhibitor, offering researchers and drug development professionals a concise overview of this compound's potential in the landscape of diabetes management.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and sitagliptin against DPP-4, highlighting the comparative efficacy observed in in vitro studies.

Compound IC50 Value Source
This compound2.4 µM[1]
Sitagliptin18 nM[1]

Note: A lower IC50 value indicates a higher potency.

Mechanism of Action: The DPP-4 Signaling Pathway

DPP-4 inhibitors, including sitagliptin and potentially this compound, function by blocking the DPP-4 enzyme.[2][3] This enzyme is responsible for the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which ultimately contributes to lower blood glucose levels.[2][5][6]

DPP4_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Physiological Pathway This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 inhibit Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibit Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates release Incretins->DPP4 is degraded by Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

DPP-4 signaling pathway and points of inhibition.

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

The determination of a compound's DPP-4 inhibitory activity is typically conducted through a fluorescence-based in vitro assay. The following protocol provides a detailed methodology for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., H-Gly-Pro-AMC)[3][7][8]

  • Test compound (this compound)

  • Positive control (Sitagliptin)[4]

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)[7][8]

  • 96-well microplate

  • Microplate reader with fluorescence detection capabilities (Excitation: 350-360 nm, Emission: 450-465 nm)[4][7]

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and sitagliptin in DMSO to achieve a range of concentrations for testing.

  • Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the pre-warmed assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add a small volume of the diluted test compound solutions.

    • Positive Control Wells: Add a small volume of the diluted sitagliptin solutions.

    • Negative Control (100% Activity) Wells: Add the same volume of DMSO.

    • Blank (No Enzyme) Wells: Add the same volume of DMSO.

  • Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except for the blank wells. For the blank wells, add an equal volume of assay buffer.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes.[4][7]

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[4][7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and sitagliptin relative to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4]

DPP4_Assay_Workflow A 1. Compound & Enzyme Preparation B 2. Plate Setup (Test, Positive/Negative Controls, Blank) A->B C 3. Pre-incubation (10-30 min at 37°C) B->C D 4. Add Fluorogenic Substrate (H-Gly-Pro-AMC) C->D E 5. Incubation (30 min at 37°C, dark) D->E F 6. Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) E->F G 7. Data Analysis (Calculate % Inhibition, Determine IC50) F->G Comparison_Logic cluster_this compound This compound cluster_sitagliptin Sitagliptin F_Source Source: Natural Product (Fomes fomentarius) F_Potency Potency (IC50): 2.4 µM (Micromolar) Target DPP-4 Enzyme Inhibition F_Potency->Target S_Source Source: Synthetic Compound S_Potency Potency (IC50): 18 nM (Nanomolar) S_Potency->Target

References

A Comparative Analysis of the In Vitro Antidiabetic Efficacy of Fomentariol Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate in the landscape of natural antidiabetic agents.[1][2][3][4] Recent in vitro studies have highlighted its potential to modulate key pathways in glucose metabolism. This guide provides a comparative overview of the in vitro efficacy of this compound against other well-established natural antidiabetic compounds—berberine and curcumin—and the widely used pharmaceutical, metformin. The comparison focuses on their ability to inhibit carbohydrate-hydrolyzing enzymes and influence cellular glucose uptake, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The in vitro antidiabetic potential of a compound can be initially assessed by its ability to inhibit key enzymes involved in carbohydrate digestion and its effect on glucose uptake in relevant cell lines.

Table 1: In Vitro Inhibition of Key Carbohydrate Metabolizing Enzymes

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected compounds against α-glucosidase, α-amylase, and Dipeptidyl peptidase-4 (DPP-4). Lower IC50 values indicate greater inhibitory potency.

CompoundTarget EnzymeIC50 ValueSource
This compound α-Glucosidase1.3 µM[1]
DPP-42.4 µM[1]
Acarbose (Control) α-Glucosidase0.5 µM[1]
Sitagliptin (Control) DPP-418 nM[1]
Berberine α-Glucosidase198.40 µg/mL[5]
α-Amylase50.83 µg/mL[5]
DPP-416.33 µM[6]
Curcumin α-Glucosidase23.0 µM - 78.2 µM[7][8]
α-Amylase51.32 µM[9]

Table 2: In Vitro Effects on Cellular Glucose Uptake

This table outlines the effects of the selected compounds on glucose uptake in various metabolically active cell lines.

CompoundCell LineConcentrationEffect on Glucose UptakeSource
Metformin L6-GLUT4 Myotubes2 mM218% increase[10]
Human PodocytesNot specified52% increase[10]
Berberine 3T3-L1 Adipocytes5-20 µM72.9% - 113.7% increase in glucose consumption[11]
L6 Myotubes2 µM170% increase[11]
HepG2 Cells5x10⁻⁶ - 1x10⁻⁴ M32% - 60% increase in glucose consumption[12]
Curcumin 3T3-L1 Adipocytes20 µMSignificant increase[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

α-Glucosidase Inhibition Assay

This assay determines a compound's ability to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides in the intestine.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • Aliquots of the test compound (this compound or other alternatives) at various concentrations are pre-incubated with the α-glucosidase solution in a 96-well microplate at 37°C for a specified time (e.g., 15 minutes).

    • The enzymatic reaction is initiated by adding the pNPG substrate to each well.

    • The reaction mixture is incubated at 37°C for another period (e.g., 30 minutes).

    • The reaction is terminated by adding a stop solution, typically a strong base like sodium carbonate (Na₂CO₃).

  • Data Measurement and Analysis: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader. Acarbose is commonly used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, an enzyme responsible for the initial breakdown of starch into smaller oligosaccharides.

  • Enzyme and Substrate Preparation: Porcine pancreatic α-amylase solution is prepared in a phosphate buffer (e.g., 20 mM, pH 6.9). A starch solution (e.g., 1% w/v) is prepared in the same buffer.

  • Assay Procedure:

    • The test compound is pre-incubated with the α-amylase solution at a controlled temperature (e.g., 37°C) for a set duration (e.g., 20 minutes).

    • The starch solution is added to the mixture to start the reaction.

    • The incubation continues for a defined period (e.g., 15 minutes).

    • The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

  • Data Measurement and Analysis: The mixture is heated in a boiling water bath to facilitate color development and then cooled. The absorbance is measured at 540 nm. The amount of reducing sugar (maltose) produced is determined from a standard curve. The percentage of inhibition is calculated to determine the IC50 value.[9]

Cellular Glucose Uptake Assay

This assay quantifies the uptake of glucose into cultured cells, such as adipocytes or muscle cells, providing insight into a compound's effect on insulin sensitivity and glucose metabolism at a cellular level.

  • Cell Culture and Differentiation: Adipocyte (e.g., 3T3-L1) or myotube (e.g., L6) cell lines are cultured and differentiated into their mature, insulin-responsive forms.

  • Assay Procedure:

    • Differentiated cells are serum-starved for several hours to establish a baseline glucose uptake level.

    • Cells are then treated with the test compound (e.g., berberine, metformin) at various concentrations for a specified duration.

    • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the culture medium.

    • After an incubation period, the uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Data Measurement and Analysis: The fluorescence intensity inside the cells is measured using a fluorescence microplate reader or flow cytometer.[14] An increase in fluorescence compared to untreated control cells indicates enhanced glucose uptake.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Pre-incubate Enzyme with Test Compound A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Test Compound Dilutions C->D D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow of an in vitro enzyme inhibition assay.

G Berberine Berberine AMPK AMPK Activation Berberine->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Increased Glucose Uptake (Muscle, Adipocytes) GLUT4->GlucoseUptake GlucoseProduction Decreased Glucose Production (Liver) Gluconeogenesis->GlucoseProduction

Caption: Simplified signaling pathway for Berberine's antidiabetic action.

References

Fomentariol: An In Vivo Antidiabetic Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro antidiabetic effects of Fomentariol, a natural compound isolated from the mushroom Fomes fomentarius. While in vivo data for purified this compound is currently limited, this document synthesizes available preclinical data for Fomes fomentarius extracts and compares the in vitro enzymatic inhibitory activity of this compound with established antidiabetic agents.

Executive Summary

This compound, a constituent of the medicinal mushroom Fomes fomentarius, has demonstrated notable in vitro inhibitory activity against key enzymes in glucose metabolism, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1] Its efficacy against α-glucosidase is comparable to the established drug acarbose, while its inhibition of DPP-4 is less potent than sitagliptin. In vivo studies on diabetic rat models using extracts of Fomes fomentarius suggest a potential for blood glucose reduction and improvement in lipid profiles. However, it is crucial to note that these studies were conducted with extracts and not purified this compound. Further in vivo research with the isolated compound is necessary to fully elucidate its therapeutic potential and mechanism of action.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50ComparatorComparator IC50
This compoundα-glucosidase1.3 μM[1]Acarbose0.5 μM[1]
This compoundDPP-42.4 μM[1]Sitagliptin18 nM[1]

Table 2: In Vivo Effects of Fomes fomentarius Extracts in Streptozotocin-Induced Diabetic Rats

Disclaimer: The following data is from studies using extracts of Fomes fomentarius, not purified this compound. The specific concentration of this compound in these extracts is unknown.

Treatment GroupBlood GlucoseTotal CholesterolTriglycerides
Diabetic ControlElevatedElevatedElevated
F. fomentarius Water Extract (100 mg/kg BW)Lowered[2]Suppressed increase[2]Suppressed increase[2]
F. fomentarius Exo-biopolymers (100 mg/kg BW)Significantly reduced (21.2% reduction compared to control)[3]ReducedReduced

Experimental Protocols

In Vivo Antidiabetic Study with Fomes fomentarius Extract (Proxy for this compound)

This protocol is based on studies of Fomes fomentarius extracts in streptozotocin-induced diabetic rats.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

  • Experimental Groups:

    • Nondiabetic control

    • Diabetic control (receiving vehicle)

    • Diabetic group receiving Fomes fomentarius extract (e.g., 100 mg/kg body weight, orally)

  • Treatment Duration: Daily oral administration of the extract for a period of, for example, two weeks.

  • Key Parameters Measured:

    • Blood glucose levels (measured from tail vein blood)

    • Serum insulin levels

    • Serum and liver lipid profiles (total cholesterol, triglycerides)

    • Antioxidant enzyme activities (e.g., superoxide dismutase, catalase) in liver tissue.

In Vitro α-Glucosidase Inhibition Assay
  • Enzyme and Substrate: The assay utilizes α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure:

    • A solution of the test compound (this compound) at various concentrations is pre-incubated with the α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).

    • The reaction is initiated by adding the pNPG substrate.

    • The mixture is incubated at 37°C.

    • The enzymatic reaction is stopped by adding a sodium carbonate solution.

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Controls: Acarbose is used as a positive control, and a reaction mixture without an inhibitor is used as a negative control.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.

In Vitro DPP-4 Inhibition Assay
  • Enzyme and Substrate: Recombinant human DPP-4 is used as the enzyme, and a fluorogenic substrate such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) is employed.

  • Procedure:

    • The test compound (this compound) at varying concentrations is incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • The reaction is started by the addition of the Gly-Pro-AMC substrate.

    • The mixture is incubated at 37°C.

    • The fluorescence of the released aminomethylcoumarin (AMC) is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Controls: Sitagliptin is used as a positive control, and a reaction without an inhibitor serves as the negative control.

  • Calculation: The rate of reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition is calculated, and the IC50 value is determined.[1]

Visualizations

Signaling Pathways and Experimental Workflows

fomentariol_pathways cluster_ag α-Glucosidase Inhibition in the Intestine cluster_dpp4 DPP-4 Inhibition and Incretin Pathway Carbohydrates Dietary Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Digestion Glucose Glucose (Monosaccharide) Absorption Glucose Absorption Glucose->Absorption aGlucosidase->Glucose Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Fomentariol_ag This compound Fomentariol_ag->aGlucosidase Inhibits DPP4 DPP-4 Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Glucagon Glucagon Secretion Incretins->Glucagon Inhibits Insulin Insulin Secretion Pancreas->Insulin Fomentariol_dpp4 This compound Fomentariol_dpp4->DPP4 Inhibits

Caption: Antidiabetic mechanisms of this compound via enzyme inhibition.

experimental_workflow cluster_invivo In Vivo Study Workflow (using F. fomentarius extract) cluster_invitro In Vitro Enzyme Assay Workflow animal_model Sprague-Dawley Rats diabetes_induction Streptozotocin (STZ) Injection animal_model->diabetes_induction grouping Grouping: - Nondiabetic Control - Diabetic Control - Diabetic + Extract diabetes_induction->grouping treatment Daily Oral Administration (e.g., 2 weeks) grouping->treatment data_collection Data Collection: - Blood Glucose - Serum Lipids - Insulin Levels treatment->data_collection analysis Statistical Analysis data_collection->analysis reagents Prepare Reagents: - Enzyme (α-glucosidase or DPP-4) - Substrate (pNPG or Gly-Pro-AMC) - this compound dilutions incubation Incubate this compound with Enzyme reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Product Formation (Absorbance or Fluorescence) reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: General experimental workflows for in vivo and in vitro studies.

References

A Comparative Analysis of Fomentariol from Diverse Fomes Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Fomentariol, a bioactive compound with significant therapeutic potential, isolated from fungi of the Fomes genus. This document synthesizes available experimental data on its extraction, quantification, and biological activity, with a primary focus on Fomes fomentarius, the most studied species to date.

While the genus Fomes encompasses several species, including F. fasciatus, F. inzengae, and F. graveolens, the existing body of scientific literature overwhelmingly concentrates on the presence and activities of this compound in Fomes fomentarius. Consequently, this guide presents a comprehensive analysis based on available data for F. fomentarius and establishes a framework for future comparative studies across other Fomes species.

Data Summary

The quantitative analysis of this compound has been predominantly carried out on extracts from Fomes fomentarius. The following table summarizes key quantitative data from these studies. It is important to note that a direct comparative analysis of this compound content across different Fomes species is not yet available in published research.

ParameterFomes fomentariusFomes fasciatusFomes inzengaeFomes graveolens
This compound Yield (mg/g of dry extract) 6.5 mg from an unspecified amount of ethanolic extract[1]Not ReportedNot ReportedNot Reported
Biological Activity (IC50) α-glucosidase inhibition: Higher than acarbose.[2] DPP-4 inhibition: Lower than sitagliptin.[2]Not ReportedNot ReportedNot Reported
Anti-inflammatory Activity Inhibition of nitric oxide and intracellular reactive oxygen species production. Suppression of interleukin-1β and interleukin-6.Not ReportedNot ReportedNot Reported

Experimental Protocols

The following protocols are detailed for the extraction, purification, and quantification of this compound from Fomes fomentarius. These methodologies can serve as a standard for comparative analysis of other Fomes species.

Extraction of this compound

This protocol describes a simple and efficient single-step extraction method using ethanol.[1]

  • Materials:

    • Dried and chopped fungal material of Fomes species.

    • Ethanol (99.5%).

    • Filter paper.

    • Acetonitrile and water (50:50, v/v).

    • 0.22 µm nylon filter.

  • Procedure:

    • To 50 mL of ethanol, add a pre-weighed amount of chopped fungal material.

    • Incubate the mixture for 24 hours at room temperature.

    • Filter the extract through paper filter.

    • Allow the solvent to evaporate overnight at room temperature to obtain a dry extract.

    • Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v).

    • Filter the reconstituted extract through a 0.22 µm nylon filter before analysis.

Purification by Semipreparative HPLC

High-Performance Liquid Chromatography (HPLC) is employed for the isolation and purification of this compound from the crude extract.[1]

  • Instrumentation:

    • Semipreparative HPLC system.

    • Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program: Start with 95% B, decrease to 5% B in 13 minutes, and return to the initial ratio in 0.05 minutes, followed by re-equilibration.

    • Total Run Time: 15 minutes.

    • Injection Volume: 100 µL.

    • Detection: UV-Vis detector.

  • Fraction Collection:

    • Collect fractions corresponding to the retention time of this compound (approximately 9.3–10.0 minutes under the specified conditions).

Quantification by Nuclear Magnetic Resonance (NMR)

Quantitative NMR (qNMR) is a precise method for determining the amount of purified this compound.[1]

  • Sample Preparation:

    • Evaporate the solvent from the collected HPLC fractions.

    • Dissolve the dry sample in methanol-d4.

    • Add a known amount of an internal standard (e.g., toluene).

  • NMR Analysis:

    • Record the 1H NMR spectrum.

    • Quantification: Calculate the amount of this compound by comparing the integral of a specific, well-separated proton signal of this compound (e.g., at 4.35 ppm) to the integral of a known signal from the internal standard.

Visualizing the Science: Workflows and Pathways

To better illustrate the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Quantification cluster_analysis Biological Activity Analysis fungal_material Fomes Species Sample ethanol_extraction Ethanol Incubation (24h) fungal_material->ethanol_extraction filtration Filtration ethanol_extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc Semipreparative HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection nmr Quantitative NMR fraction_collection->nmr pure_this compound Quantified this compound nmr->pure_this compound bioassays Enzyme Inhibition & Anti-inflammatory Assays pure_this compound->bioassays

Experimental workflow for this compound analysis.

fomentariol_signaling_pathway cluster_mapk MAPK Pathway cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK12 ERK1/2 TLR4->ERK12 JNK JNK TLR4->JNK p38 p38 TLR4->p38 NO_ROS NO & ROS Production ERK12->NO_ROS IL1b IL-1β Production ERK12->IL1b IL6 IL-6 Production ERK12->IL6 JNK->NO_ROS JNK->IL1b JNK->IL6 This compound This compound This compound->ERK12 This compound->JNK

Anti-inflammatory signaling pathway of this compound.

Concluding Remarks

This compound from Fomes fomentarius demonstrates significant potential as a therapeutic agent, particularly in the context of diabetes and inflammation. The methodologies for its extraction, purification, and quantification are well-established. However, a critical knowledge gap exists regarding the presence and comparative bioactivity of this compound in other Fomes species. Future research should be directed towards a comprehensive phytochemical analysis of Fomes fasciatus, Fomes inzengae, and Fomes graveolens to ascertain their this compound content. Such studies will be invaluable in determining whether Fomes fomentarius is a unique source of this promising compound or if other species within the genus represent untapped reservoirs. This will ultimately broaden the potential sources for drug discovery and development.

References

Fomentariol vs. Synthetic DPP-4 Inhibitors: A Comparative Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic agents is continually evolving, with a growing interest in natural compounds as alternatives or adjuncts to synthetic drugs. Fomentariol, a natural compound isolated from the fungus Fomes fomentarius, has demonstrated potential as an anti-diabetic agent through its inhibitory effects on α-glucosidase and dipeptidyl peptidase-4 (DPP-4) enzymes. This guide provides a comparative analysis of the safety profile of this compound against a well-established synthetic DPP-4 inhibitor, Sitagliptin, supported by available experimental data.

Executive Summary

This compound, a constituent of the medicinal mushroom Fomes fomentarius, presents a promising natural alternative for managing hyperglycemia. In vitro studies have highlighted its dual inhibitory action on α-glucosidase and DPP-4.[1] However, a significant gap exists in the clinical safety data for this compound in humans. In contrast, synthetic DPP-4 inhibitors like Sitagliptin have undergone extensive clinical trials, providing a well-documented safety profile. This guide aims to objectively present the current state of knowledge on the safety of both compounds to inform future research and development.

Quantitative Safety Data Comparison

The following table summarizes the available safety and efficacy data for this compound and the synthetic DPP-4 inhibitor, Sitagliptin. It is crucial to note that the data for this compound is preclinical, while the data for Sitagliptin is derived from extensive clinical trials.

ParameterThis compoundSitagliptinData Source
Primary Mechanism of Action α-glucosidase and DPP-4 inhibitionDPP-4 inhibition[1]
IC50 for DPP-4 Inhibition 2.4 µM18 nM[1]
IC50 for α-glucosidase Inhibition 1.3 µMNot Applicable[1]
Clinical Safety Data No comprehensive clinical trials have been conducted to evaluate its safety and efficacy in humans.[1][2]Extensively studied in clinical trials of up to 2 years in duration, involving over 14,000 patients.[3][4][5]
Common Adverse Effects Data not available from human studies.Headaches (in >1 in 100 people), nasopharyngitis, upper respiratory tract infection.[6][7]
Serious Adverse Effects Data not available from human studies.Pancreatitis (including fatal and non-fatal), severe and disabling joint pain, serious allergic reactions (anaphylaxis, angioedema, Stevens-Johnson syndrome), bullous pemphigoid.[6][8][9][10][11]
Hypoglycemia Risk Unknown in humans.Low when used as monotherapy, but can occur when used with other diabetes medications like insulin or sulfonylureas.[6][9][12]
Preclinical Safety Extracts of Fomes fomentarius did not show mutagenicity in in vitro studies.[13]Preclinical studies are part of the standard drug development process but clinical data is more relevant for safety assessment.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of findings.

α-Glucosidase Inhibition Assay

This spectrophotometric method is used to determine the inhibitory effect of a compound on α-glucosidase activity.

  • Enzyme and Substrate Preparation:

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8) containing 0.2% bovine serum albumin (BSA) to a concentration of 0.5 U/mL.

    • Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-d-glucopyranoside (pNPG), in the same phosphate buffer.[14]

  • Assay Procedure:

    • In a 96-well plate, pre-mix 10 µL of the test compound (this compound or control) at varying concentrations with 490 µL of the phosphate buffer.

    • Add 250 µL of the pNPG substrate solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 250 µL of the α-glucosidase solution (0.4 U/mL).

    • Incubate the reaction mixture at 37°C for 15 minutes.

    • Terminate the reaction by adding 200 µL of 200 mM sodium carbonate (Na2CO3).[14]

  • Data Analysis:

    • Measure the absorbance of the resulting p-nitrophenol at 400 nm using a microplate reader.

    • Acarbose is typically used as a positive control.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[14]

DPP-4 Inhibition Assay

This fluorescence-based assay is used to quantify the inhibitory activity of a compound against the DPP-4 enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or Sitagliptin) in dimethyl sulfoxide (DMSO).

    • Create a serial dilution of the stock solution to obtain a range of test concentrations.

    • Dilute recombinant human DPP-4 enzyme to the desired concentration in a pre-warmed assay buffer (e.g., Tris-HCl buffer, pH 8.0).[15][16]

  • Assay Procedure:

    • In a 96-well microplate, add the diluted test compound solutions to the respective wells.

    • Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin), a negative control (DMSO vehicle), and a blank (no enzyme).

    • Add the diluted DPP-4 enzyme solution to all wells except the blank wells. Add an equal volume of assay buffer to the blank wells.

    • Incubate the plate at 37°C for 10-30 minutes.

    • Initiate the reaction by adding the DPP-4 substrate (e.g., Gly-Pro-AMC) to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[15][16]

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[15]

    • The percent inhibition is calculated by comparing the fluorescence of the test wells to the control wells.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Visualizing the Mechanism of Action

To understand the therapeutic target of both this compound and Sitagliptin, the following diagram illustrates the DPP-4 signaling pathway and its inhibition.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulate DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake promotes BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose InactiveIncretins Inactive Incretins DPP4->InactiveIncretins inactivates Inhibitor This compound or Sitagliptin Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibition pathway.

Conclusion

This compound exhibits a promising preclinical profile as a dual inhibitor of α-glucosidase and DPP-4, suggesting its potential as a novel anti-diabetic agent. However, the stark contrast in the availability of safety data between this compound and synthetic DPP-4 inhibitors like Sitagliptin underscores the critical need for comprehensive clinical trials. While Sitagliptin's safety profile is well-characterized through extensive human studies, revealing both common and serious adverse effects, the safety of this compound in humans remains largely unknown. Future research should prioritize rigorous preclinical toxicology studies and well-designed clinical trials to establish the safety and efficacy of this compound before it can be considered a viable therapeutic alternative. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current understanding of this compound's safety in comparison to established synthetic counterparts.

References

Cross-Validation of Fomentariol's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fomentariol, a naturally occurring compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest within the scientific community for its diverse bioactive properties. This guide provides a comprehensive cross-validation of this compound's bioactivity in various cell lines, offering a comparative analysis of its anti-inflammatory, anti-diabetic, and cytotoxic effects. The data presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Summary of this compound's Bioactivity Across Cell Lines

The bioactivity of this compound has been evaluated in several cell lines, demonstrating a range of effects from enzyme inhibition to the modulation of inflammatory pathways and cancer cell cytotoxicity. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of its performance.

Table 1: Anti-Diabetic and Anti-Inflammatory Activity of this compound
BioactivityTarget/AssayCell Line / SystemIC50 / EffectReference
Anti-Diabetic Alpha-glucosidase InhibitionIn vitro enzyme assay1.3 µM[1]
Dipeptidyl peptidase-4 (DPP-4) InhibitionIn vitro enzyme assay2.4 µM[1]
Anti-Inflammatory Nitric Oxide (NO) ProductionRAW264.7 (murine macrophages)Inhibition observed
Interleukin-1β (IL-1β) ProductionRAW264.7 (murine macrophages)Inhibition observed
Interleukin-6 (IL-6) ProductionRAW264.7 (murine macrophages)Inhibition observed
Table 2: Cytotoxic Activity of Fomes fomentarius Extracts (Containing Fomentariols)

While specific IC50 values for isolated this compound against a wide panel of cancer cell lines are not extensively documented in publicly available literature, studies on Fomes fomentarius extracts provide valuable insights into its potential anti-cancer properties. It is important to note that these extracts contain a mixture of compounds, including Fomentariols.

Cell LineCancer TypeExtract TypeIC50 ValueReference
SW742Colon AdenocarcinomaEthyl Acetate61.1 µg/mL
L929Murine FibroblastsAqueous Alkali0.44 mg/mL[2]
COLO-818Cutaneous MelanomaAqueous AlkaliDose-dependent effect[2]
Caco-2Colorectal AdenocarcinomaAqueous AlkaliNo significant effect[2]
MDA-MB-231Breast CancerEthanolDose- and time-dependent suppression
MCF-7Breast CancerEthanolViability decreased
A549Lung CancerEthanolViability decreased
H460Lung CancerEthanolViability decreased
DU145Prostate CancerEthanolViability decreased
PC-3Prostate CancerEthanolViability decreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Anti-Inflammatory Activity Assessment in RAW264.7 Macrophages
  • Cell Culture and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: Mix an equal volume of the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable and nonvolatile breakdown product of NO, is used as an indicator of NO production.

  • Cell Stimulation: Seed RAW264.7 cells and pre-treat with this compound before stimulation with LPS.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for IL-1β and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

Anti-Diabetic Activity Assessment
  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Inhibition Reaction: Incubate the enzyme with various concentrations of this compound before adding the substrate.

  • Absorbance Measurement: Measure the release of p-nitrophenol from pNPG at 405 nm. The inhibitory activity is calculated by comparing the rate of reaction in the presence and absence of this compound.

  • Enzyme and Substrate Preparation: Use a commercial DPP-4 inhibitor screening kit. The assay typically uses a fluorogenic substrate like Gly-Pro-AMC.

  • Inhibition Reaction: Pre-incubate the DPP-4 enzyme with this compound.

  • Fluorescence Measurement: Initiate the reaction by adding the substrate and measure the fluorescence generated by the cleavage of the substrate over time. The rate of fluorescence increase is proportional to the DPP-4 activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.

G Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) Compound->AntiInflammatory AntiDiabetic Anti-diabetic Assays (α-glucosidase, DPP-4) Compound->AntiDiabetic CellLines Cell Lines (e.g., RAW264.7, Cancer Cell Lines) CellLines->Cytotoxicity CellLines->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Pathway Signaling Pathway Analysis AntiInflammatory->Pathway AntiDiabetic->IC50

Caption: General experimental workflow for assessing the bioactivity of this compound.

This compound has been shown to exert its anti-inflammatory effects in RAW264.7 macrophages by modulating the ERK signaling pathway.

G This compound's Modulation of the ERK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates ERK ERK TLR4->ERK activates This compound This compound This compound->ERK inhibits InflammatoryMediators Inflammatory Mediators (NO, IL-1β, IL-6) ERK->InflammatoryMediators induces

Caption: this compound inhibits inflammatory mediators via the ERK pathway.

References

Fomentariol's Potency in Enzyme Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, reveals its notable inhibitory activity against key enzymes implicated in type 2 diabetes: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4). This report provides a comparative benchmark of this compound's potency against established enzyme inhibitors, acarbose and sitagliptin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50). These values are juxtaposed with those of the well-established drugs, acarbose (an alpha-glucosidase inhibitor) and sitagliptin (a DPP-4 inhibitor), in the table below. The data indicates that this compound is a potent inhibitor of both enzymes.[1]

CompoundTarget EnzymeIC50 ValueKnown InhibitorInhibitor IC50
This compoundAlpha-glucosidase1.3 µMAcarbose0.5 µM
This compoundDPP-42.4 µMSitagliptin18 nM

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided to ensure reproducibility and facilitate further investigation.

Alpha-Glucosidase Inhibition Assay

This assay spectrophotometrically determines the inhibitory effect on alpha-glucosidase activity.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Test compound (this compound)

  • Positive control (Acarbose)

Procedure:

  • Prepare a solution of alpha-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations, followed by the alpha-glucosidase solution.

  • Incubate the plate at 37°C for a predetermined period.

  • Initiate the enzymatic reaction by adding the substrate, pNPG.

  • After a second incubation period at 37°C, terminate the reaction by adding sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPP-4 Inhibition Assay

This fluorometric assay quantifies the inhibition of DPP-4 activity.

Materials:

  • Human recombinant DPP-4

  • H-Gly-Pro-AMC (aminomethylcoumarin) substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound)

  • Positive control (Sitagliptin)

Procedure:

  • In a 96-well black plate, add the test compound at various concentrations to the wells.

  • Add the human recombinant DPP-4 enzyme to the wells containing the test compound.

  • Incubate the plate at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate, H-Gly-Pro-AMC.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time using a fluorescence microplate reader.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the context and methodology, the following diagrams are provided.

Signaling_Pathway Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase (in Intestine) Carbohydrates->Alpha_Glucosidase Glucose Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Alpha_Glucosidase->Glucose Incretins Incretins (GLP-1, GIP) Bloodstream->Incretins stimulates DPP4 DPP-4 Incretins->DPP4 Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin Fomentariol_AG This compound Fomentariol_AG->Alpha_Glucosidase Fomentariol_DPP4 This compound Fomentariol_DPP4->DPP4

Caption: Role of α-glucosidase and DPP-4 in glucose homeostasis and points of inhibition by this compound.

Experimental_Workflow Start Start: Prepare Reagents Add_Inhibitor Add Test Compound (this compound) & Control Start->Add_Inhibitor Add_Enzyme Add Enzyme (α-glucosidase or DPP-4) Add_Inhibitor->Add_Enzyme Incubate1 Pre-incubation (37°C) Add_Enzyme->Incubate1 Add_Substrate Add Substrate (pNPG or H-Gly-Pro-AMC) Incubate1->Add_Substrate Incubate2 Incubation (37°C) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (for α-glucosidase) Incubate2->Stop_Reaction Measure Measure Signal (Absorbance or Fluorescence) Incubate2->Measure for DPP-4 (kinetic) Stop_Reaction->Measure Analyze Calculate % Inhibition & IC50 Value Measure->Analyze

Caption: Generalized workflow for the in vitro enzyme inhibition assays.

References

A Comparative Analysis of Fomentariol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fomentariol, a bioactive compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its therapeutic potential, including its anti-inflammatory and anti-diabetic properties.[1][2] The efficiency of extracting this valuable compound is paramount for research and development. This guide provides a comparative overview of various extraction methods for this compound, supported by available experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Yields

While a direct comparative study of multiple extraction methods for this compound with quantitative yields is not extensively documented in current literature, this guide consolidates available data on conventional and modern techniques. The following table summarizes the findings, with some data extrapolated from studies on similar compounds from medicinal mushrooms where this compound-specific data is unavailable.

Extraction MethodSolventKey ParametersThis compound Yield/Total Phenolic ContentSource
Maceration 99.5% Ethanol24-hour incubation at room temperature6.5 mg (high-purity this compound) from an unspecified amount of fungal material.[2][3]
70% EthanolNot specified6.8 ± 1.0% of total extract from Fomes fomentarius.[4]
DichloromethaneNot specifiedPoor extraction efficiency (qualitative).[2]
Ultrasound-Assisted Extraction (UAE) 93.6% Methanol60°C, 17% amplitude, 0.71 s⁻¹ cyclesData for total phenolic compounds from mushrooms, not specific to this compound.[5]
Microwave-Assisted Extraction (MAE) 40% Ethanol3.8 min extraction time, 125 W microwave powerData for total phenolic content from Coriolus versicolor, not specific to this compound.[6]
Soxhlet Extraction Ethanol16-24 hours, 4-6 cycles/hourNo specific data available for this compound yield.[7]

Note: The yields for UAE and MAE are for total phenolic compounds from different mushroom species and should be considered as indicative of the methods' potential efficiency for this compound extraction, which is a phenolic compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for the key extraction methods discussed.

Maceration with Ethanol

This method is noted for its simplicity and high efficiency in yielding this compound.[2]

Protocol:

  • Sample Preparation: The fungal material of Fomes fomentarius is chopped into small pieces.

  • Extraction: The chopped material is added to 99.5% ethanol (a common ratio is 1 g of fungal material to 15 mL of solvent) and incubated for 24 hours at room temperature.[1]

  • Filtration: The extract is then filtered using paper filters to remove solid fungal material.

  • Solvent Evaporation: The solvent is evaporated from the filtrate, often by leaving it overnight at room temperature or using a rotary evaporator, to obtain the dry extract.

  • Reconstitution: The dry extract is reconstituted in a suitable solvent mixture (e.g., acetonitrile and water, 50:50, v/v) for further analysis or purification.[2]

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that utilizes acoustic cavitation to enhance extraction efficiency. The following is a general protocol for extracting phenolic compounds from mushrooms, which can be adapted for this compound.

Protocol:

  • Sample Preparation: Dried and powdered mushroom sample is used.

  • Extraction: The sample is mixed with the chosen solvent (e.g., methanol or ethanol) in a vessel.

  • Ultrasonication: The mixture is subjected to ultrasonication using a probe or bath sonicator. Key parameters to optimize include:

    • Solvent Concentration: Different percentages of ethanol or methanol in water can be tested.

    • Temperature: Typically ranges from 30°C to 60°C.[8]

    • Ultrasonic Power/Amplitude: Usually varied to find the optimal level.[8]

    • Extraction Time: Generally shorter than conventional methods, often in the range of 10-30 minutes.[8]

  • Post-Extraction: The extract is centrifuged and the supernatant is collected for analysis.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and accelerate the extraction process. This is a general protocol for extracting bioactive compounds from mushrooms.

Protocol:

  • Sample Preparation: Powdered mushroom sample is used.

  • Extraction: The sample is placed in a microwave-transparent vessel with the extraction solvent.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a set power and time. Important parameters to optimize are:

    • Microwave Power: Typically ranges from 100 W to 500 W.[6]

    • Extraction Time: Usually very short, from a few seconds to several minutes.[6]

    • Solvent Type and Concentration: Polar solvents like ethanol and methanol are effective.

  • Cooling and Filtration: The vessel is cooled, and the extract is filtered to remove solid residues.

Soxhlet Extraction

A classic and exhaustive extraction method, though it can be time-consuming and may degrade thermolabile compounds.

Protocol:

  • Sample Preparation: The dried and powdered sample is placed in a cellulose thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is fitted to a flask containing the extraction solvent (e.g., ethanol) and a condenser.

  • Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the sample in the thimble. The solvent fills the chamber and, once it reaches a certain level, is siphoned back into the flask. This cycle is repeated for an extended period (e.g., 16-24 hours).[7][9]

  • Concentration: After extraction, the solvent in the flask, now containing the extracted compounds, is concentrated, typically using a rotary evaporator.

Experimental and Logical Workflow Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in the DOT language.

Fomentariol_Extraction_Workflow cluster_input Starting Material cluster_prep Sample Preparation cluster_methods Extraction Methods cluster_downstream Downstream Processing Fomes Fomes fomentarius (Fungal Material) Prep Chopping / Grinding Fomes->Prep Maceration Maceration Prep->Maceration UAE UAE Prep->UAE MAE MAE Prep->MAE Soxhlet Soxhlet Prep->Soxhlet Filtration Filtration / Centrifugation Maceration->Filtration UAE->Filtration MAE->Filtration Evaporation Solvent Evaporation Soxhlet->Evaporation Filtration->Evaporation Purification Purification (e.g., HPLC) Evaporation->Purification Analysis Analysis (e.g., NMR) Purification->Analysis

Caption: Comparative workflow of this compound extraction methods.

Signaling Pathway of this compound

This compound has been shown to exhibit anti-inflammatory effects by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The exact upstream mechanism of this inhibition is still under investigation.

Fomentariol_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Transcription Gene Transcription (Inflammatory Mediators) STAT3_dimer->Transcription Translocation This compound This compound This compound->JAK Inhibition This compound->STAT3 Inhibition of Phosphorylation

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

References

A Comparative In Vivo Analysis of Fomentariol and Glibenclamide in Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, and glibenclamide, a well-established synthetic sulfonylurea drug. While direct comparative in vivo studies are not yet available, this document synthesizes existing data to offer insights into their respective mechanisms and potential as therapeutic agents for hyperglycemia.

Executive Summary

Glibenclamide is a potent, long-acting oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells.[1][2][3] Its mechanism of action is well-characterized and involves the blockade of ATP-sensitive potassium (K-ATP) channels. In contrast, this compound is an emerging natural compound with demonstrated anti-diabetic properties in vitro.[4][5] Current research suggests its primary mechanisms of action are the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4) enzymes.[4] In vivo studies on purified this compound are lacking; however, extracts of Fomes fomentarius, for which this compound is a key bioactive constituent, have shown significant blood glucose-lowering effects in animal models of diabetes.[6][7][8]

Data Presentation: Performance Metrics

The following tables summarize the available quantitative data for both compounds. It is important to note that the data for this compound is derived from studies using extracts of Fomes fomentarius and may not be solely attributable to this compound.

Table 1: Effect on Fasting Blood Glucose in Streptozotocin-Induced Diabetic Rats

Compound/ExtractDosageDuration of TreatmentAnimal ModelMean Blood Glucose Reduction (%)Reference
Glibenclamide 5 mg/kg/day28 daysStreptozotocin-induced diabetic ratsNot explicitly stated as %, but significantly lowered blood glucoseN/A
Fomes fomentarius Extract 200 mg/kg/day (water extract)14 daysStreptozotocin-induced diabetic ratsLowered blood glucose levelN/A
Fomes fomentarius Extract 200 mg/kg/day (methanol extract)14 daysStreptozotocin-induced diabetic ratsLowered blood glucose levelN/A
Fomes fomentarius Extract N/AN/AStreptozotocin-induced diabetic mice31.35%[2]

Table 2: Mechanism of Action and In Vitro Inhibitory Concentrations

CompoundPrimary Mechanism of ActionTarget Enzyme/ReceptorIC50Reference
Glibenclamide Insulin SecretagoguePancreatic β-cell K-ATP channelsN/A[1][9]
This compound α-glucosidase and DPP-4 Inhibitionα-glucosidase1.3 µM[4]
DPP-42.4 µM[4]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is commonly used to induce a state of hyperglycemia resembling type 1 diabetes for the evaluation of anti-diabetic agents.

  • Animal Selection : Male Sprague-Dawley or Wistar rats are typically used.

  • Induction of Diabetes : A single intraperitoneal injection of streptozotocin (STZ), dissolved in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5), is administered at a dose of 45-65 mg/kg body weight.

  • Confirmation of Diabetes : Blood glucose levels are monitored after 48-72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment Administration : The test compounds (e.g., Fomes fomentarius extract or glibenclamide) are administered orally via gavage daily for the specified duration of the study. A control group receives the vehicle only.

  • Monitoring : Body weight and fasting blood glucose levels are measured at regular intervals throughout the study. At the end of the study, blood samples may be collected for the analysis of insulin, lipid profiles, and other relevant biomarkers.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess glucose tolerance and the effect of a compound on postprandial hyperglycemia.

  • Animal Preparation : Mice are fasted for 6-16 hours (overnight fasting is common) with free access to water.[10][11][12][13]

  • Baseline Blood Glucose : A baseline blood sample is collected from the tail vein to measure the initial fasting blood glucose level (t=0).

  • Compound Administration : The test compound or vehicle is administered orally.

  • Glucose Challenge : After a specific time following compound administration (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring : Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis : The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Glibenclamide_Mechanism Glibenclamide Glibenclamide SUR1 SUR1 Receptor Glibenclamide->SUR1 Binds to K_ATP K-ATP Channel (Open) SUR1->K_ATP Inhibits K_ATP_Closed K-ATP Channel (Closed) K_ATP->K_ATP_Closed Inhibits Depolarization Membrane Depolarization K_ATP_Closed->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Opens) Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release leads to

Caption: Mechanism of Glibenclamide-induced insulin secretion.

Fomentariol_Mechanism cluster_gut Small Intestine cluster_blood Bloodstream Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption GLP1_GIP Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Increased_Insulin ↑ Insulin Secretion GLP1_GIP->Increased_Insulin Decreased_Glucagon ↓ Glucagon Secretion GLP1_GIP->Decreased_Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->Alpha_Glucosidase Inhibits This compound->DPP4 Inhibits

Caption: Proposed dual mechanism of action for this compound.

Experimental_Workflow start Induce Diabetes in Rats (STZ Injection) confirm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) start->confirm grouping Group Allocation (Control, Glibenclamide, this compound/Extract) confirm->grouping treatment Daily Oral Administration (14-28 days) grouping->treatment monitoring Monitor Blood Glucose & Body Weight treatment->monitoring monitoring->treatment Daily end Final Blood Collection & Data Analysis monitoring->end

Caption: Workflow for in vivo anti-diabetic studies in rats.

Concluding Remarks

Glibenclamide remains a cornerstone in the management of type 2 diabetes due to its potent and direct insulin secretagogue activity. However, its use is associated with a risk of hypoglycemia. This compound, based on in vitro data, presents a different and potentially complementary mechanism of action by targeting carbohydrate digestion and incretin hormone regulation. This dual-inhibition profile could offer a more balanced glycemic control with a potentially lower risk of hypoglycemia, although this requires confirmation through rigorous in vivo studies.

The available in vivo data on Fomes fomentarius extracts are promising, demonstrating a clear blood glucose-lowering effect. Future research should focus on isolating this compound and conducting comprehensive in vivo studies, including dose-response relationships, oral glucose tolerance tests, and direct comparisons with established drugs like glibenclamide. Such studies are crucial to validate the therapeutic potential of this compound and to elucidate its complete pharmacological profile.

References

Fomentariol: A Comparative Analysis of its Anti-Diabetic Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate in the landscape of anti-diabetic research. In vitro studies have elucidated its mechanism of action, revealing a dual inhibitory effect on key enzymes in glucose metabolism.[1] This comparison guide provides a comprehensive overview of the current experimental data on this compound and its source extracts, offering a comparative perspective on its efficacy, primarily based on in vitro findings and in vivo studies of Fomes fomentarius extracts in a model of type 1 diabetes.

Quantitative Data Summary

The anti-diabetic potential of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the inhibitory activity of this compound against α-glucosidase and Dipeptidyl peptidase-4 (DPP-4), with a comparison to established clinical drugs.

CompoundTarget EnzymeIC50 ValueReference CompoundReference IC50
This compound α-glucosidase1.3 μMAcarbose0.5 μM
This compound DPP-42.4 μMSitagliptin18 nM

Table 1: In Vitro Inhibitory Activity of this compound.

In vivo studies have so far been limited to extracts of Fomes fomentarius, the natural source of this compound. These studies have primarily utilized the streptozotocin (STZ)-induced diabetic rodent model, which mimics type 1 diabetes.

TreatmentAnimal ModelKey Findings
Fomes fomentarius methanolic extractSTZ-induced diabetic mice31.35% reduction in blood glucose.[2][3]
Fomes fomentarius water extract (100 mg/kg BW)STZ-induced diabetic ratsSignificant lowering of serum glucose levels.[1]
Fomes fomentarius extractSTZ-induced diabetic miceRestoration of catalase activity and increase in superoxide dismutase (SOD) levels.[4]

Table 2: In Vivo Efficacy of Fomes fomentarius Extracts in a Type 1 Diabetes Model.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of α-glucosidase and DPP-4.[1] The inhibition of α-glucosidase slows the breakdown of carbohydrates in the intestine, reducing postprandial hyperglycemia. DPP-4 inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The enhancement of GLP-1 signaling is a critical aspect of this compound's potential therapeutic effect. The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells activates a cascade of intracellular events, primarily mediated by Gαs and subsequent cyclic AMP (cAMP) production.[5][6][7] This signaling pathway ultimately promotes insulin synthesis and exocytosis.

fomentariol_signaling_pathway This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits AlphaGlucosidase α-glucosidase This compound->AlphaGlucosidase inhibits GLP1 Active GLP-1 DPP4->GLP1 inactivates GLP1R GLP-1 Receptor GLP1->GLP1R activates Glucagon Glucagon Secretion GLP1->Glucagon inhibits AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin promotes Carbs Carbohydrate Digestion AlphaGlucosidase->Carbs enables Glucose Glucose Absorption Carbs->Glucose

Caption: Proposed signaling pathway of this compound in diabetes.

Experimental Protocols

In Vitro α-Glucosidase and DPP-4 Inhibition Assays

A detailed protocol for the in vitro assessment of this compound's inhibitory activity can be adapted from the study by Ravnikar et al. (2024).

  • α-Glucosidase Inhibition Assay:

    • Mammalian α-glucosidase is purified from a suitable source.

    • The enzyme is incubated with varying concentrations of this compound.

    • The substrate, 4-methylumbelliferyl-α-D-glucopyranoside (MUG), is added to the mixture.

    • The reaction is incubated at 37°C for 120 minutes.

    • The reaction is stopped by adding 0.2 M Na2CO3.

    • The fluorescence of the product is measured to determine enzyme activity.

    • Acarbose is used as a positive control.

  • DPP-4 Inhibition Assay:

    • Recombinant human DPP-4 is used.

    • The enzyme is incubated with varying concentrations of this compound.

    • The substrate, H-Gly-Pro-AMC, is added.

    • The reaction is incubated at room temperature.

    • The fluorescence of the cleaved substrate is measured to determine enzyme activity.

    • Sitagliptin is used as a positive control.

In Vivo Streptozotocin (STZ)-Induced Diabetes Model

The following is a general workflow for evaluating the efficacy of a compound in an STZ-induced diabetic model, based on protocols described in the literature.[8][9]

stz_model_workflow Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Induction Diabetes Induction (Single intraperitoneal injection of STZ) Acclimatization->Induction Confirmation Confirmation of Diabetes (Blood glucose > 250 mg/dL) Induction->Confirmation Grouping Animal Grouping (Control, Diabetic, this compound-treated) Confirmation->Grouping Treatment Treatment Period (e.g., Daily oral gavage of this compound) Grouping->Treatment Monitoring Monitoring (Blood glucose, body weight, etc.) Treatment->Monitoring Sacrifice Sacrifice and Sample Collection (Blood, tissues) Monitoring->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis

Caption: Workflow for STZ-induced diabetes model experiments.

Discussion and Future Directions

The available data strongly suggests that this compound possesses anti-diabetic properties, primarily through the dual inhibition of α-glucosidase and DPP-4. Its in vitro potency against α-glucosidase is comparable to acarbose, highlighting its potential to manage postprandial hyperglycemia. While its DPP-4 inhibition is less potent than sitagliptin, the dual-action mechanism could offer a synergistic therapeutic advantage.

A significant gap in the current research is the lack of in vivo studies using purified this compound. The promising results from Fomes fomentarius extracts in STZ-induced diabetic models are encouraging, but it is crucial to ascertain the specific contribution of this compound to these effects.

Future research should prioritize the evaluation of pure this compound in various animal models of diabetes. Of particular importance will be studies in genetic and diet-induced models of type 2 diabetes (e.g., db/db mice, high-fat diet-fed rodents), as this compound's mechanism of action is highly relevant to the pathophysiology of this form of the disease.[10][11] Furthermore, elucidating the downstream effects of this compound on insulin signaling pathways, such as the PI3K/Akt and AMPK pathways, will provide a more complete understanding of its molecular mechanisms.[12] Such studies will be instrumental in validating this compound as a viable candidate for further preclinical and potential clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of Fomentariol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Fomentariol are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on established best practices for handling novel research chemicals. The following procedures should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.

Key Safety and Handling Information

All quantitative data and handling precautions for laboratory chemicals are typically found in the substance's specific SDS. In the absence of an SDS for this compound, a conservative approach assuming it may be hazardous is recommended. General safety precautions derived from safety data sheets for other laboratory chemicals are summarized below.

CategoryPrecautionary StatementSource Citation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Handling Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
Storage Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.
Disposal Dispose of contents and container to an approved waste disposal plant.[1]

This compound Disposal Workflow

The following diagram outlines a logical workflow for the proper disposal of this compound, emphasizing safety and compliance.

Fomentariol_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Consult Institutional EHS Guidelines & this compound Safety Information A->B C Segregate Waste by Type: - Solid - Liquid (Aqueous/Organic) - Sharps B->C D Label Waste Container Clearly: - 'this compound Waste' - Hazard Symbols (if known) - Date C->D E Store in a Designated, Secure, and Ventilated Waste Area D->E F Keep Incompatible Wastes Separate E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Waste Manifest/Documentation G->H

This compound Disposal Workflow Diagram

Step-by-Step Disposal Protocol

The following provides a detailed methodology for the proper disposal of this compound waste. This protocol is a general guideline and must be adapted to comply with your institution's specific EHS procedures.

1. Waste Identification and Segregation:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated personal protective equipment (PPE) in a designated, leak-proof, and clearly labeled solid waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container.

    • Solutions of this compound in organic solvents should be collected in a designated solvent waste container, ensuring compatibility with other contents.

  • Sharps Waste: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in an appropriate sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and the primary hazards (e.g., "Caution: Research Chemical, Handle with Care"). If any hazard class is known or suspected, appropriate pictograms should be included.

  • The date of waste accumulation should also be clearly marked on the label.

3. Interim Storage:

  • Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure that incompatible waste streams are not stored together.

4. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup of the this compound waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • All this compound waste should be disposed of through a licensed hazardous waste disposal company.[1]

Disclaimer: This information is intended as a guide for trained laboratory personnel. The user is responsible for consulting their institution's EHS department to ensure full compliance with all applicable local, state, and federal regulations regarding chemical waste disposal. Always seek to obtain a substance-specific Safety Data Sheet for any chemical before use.

References

Essential Safety and Handling Protocols for Fomentariol

Author: BenchChem Technical Support Team. Date: November 2025

General Safety Precautions for Uncharacterized Compounds

When handling a compound with unknown toxicological properties like Fomentariol, it is crucial to treat it as potentially hazardous. The following principles of chemical safety should be strictly adhered to:

  • Minimize Exposure: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[1][2]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[3][4][5] Do not eat, drink, or apply cosmetics in the laboratory.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name and any known hazard information.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. For this compound, a conservative approach is necessary. Furthermore, the solvents used in its extraction each have specific PPE requirements.

For Handling this compound (Solid/Powder):

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Hand Protection: Use chemically resistant gloves. Given the unknown nature of this compound, double-gloving with nitrile gloves is a recommended precaution.[1][7]

  • Body Protection: A lab coat must be worn.[1][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator appropriate for chemical dusts should be used.[9]

For Solvents Used in this compound Extraction:

The following table summarizes the recommended PPE for common solvents used in the extraction and purification of this compound.

SolventEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Ethanol Safety glasses or goggles[10]Nitrile gloves[11]Lab coat[11]Not generally required with good ventilation; use a respirator for large quantities or poor ventilation.[10]
Dichloromethane Chemical splash goggles[3]Viton or laminate gloves (nitrile gloves have a very short breakthrough time)[7]Lab coat[3]Required; work must be conducted in a chemical fume hood.[4][12]
Acetonitrile Chemical splash goggles[8]Nitrile gloves[8]Lab coat[8]Required; work must be conducted in a chemical fume hood.[8][13]
Formic Acid Chemical splash goggles and a face shieldAcid-resistant gloves (neoprene, nitrile)[14]Lab coat or coveralls[14]Required; work must be conducted in a chemical fume hood.[15]

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for the safe handling of a chemical substance in a laboratory environment, from preparation to disposal.

General Experimental Workflow for Chemical Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_and_Measure Weigh and Measure Prepare_Work_Area->Weigh_and_Measure Perform_Experiment Perform Experiment Weigh_and_Measure->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Dispose_of_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_of_Waste

Caption: General workflow for safe chemical handling.

Operational and Disposal Plans

Operational Plan:

  • Authorization: Before working with this compound, ensure you have received the necessary training and authorization from your institution's safety office.

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is equipped with a chemical fume hood and an emergency eyewash station and shower.[7]

  • Spill Kit: A chemical spill kit appropriate for the solvents being used should be readily accessible.[16][17]

  • Handling:

    • Wear the appropriate PPE as detailed above.

    • Conduct all manipulations of this compound powder and solutions within a chemical fume hood to minimize inhalation exposure.[4][12]

    • Use compatible labware (e.g., glass) and avoid contact with strong oxidizing agents.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound-contaminated waste (e.g., gloves, pipette tips, excess material) in a dedicated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[2][6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.[2]

Emergency Procedures: Chemical Spill

In the event of a chemical spill, follow these step-by-step procedures.

Chemical Spill Response Plan Alert_Personnel Alert personnel in the immediate area. Assess_Spill Assess the spill. Is it large or small? Alert_Personnel->Assess_Spill Evacuate Evacuate the area and call for emergency response. Assess_Spill->Evacuate Large Wear_PPE Don appropriate PPE. Assess_Spill->Wear_PPE Small Contain_Spill Contain the spill with absorbent material. Clean_Up Clean up the spill. Contain_Spill->Clean_Up Wear_PPE->Contain_Spill Dispose_Waste Dispose of waste in a sealed container. Clean_Up->Dispose_Waste Decontaminate Decontaminate the area and equipment. Dispose_Waste->Decontaminate

Caption: Logical steps for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Alert others: Immediately alert nearby personnel of the spill.[18]

  • Evacuate if necessary: For large spills (greater than 500 ml), highly volatile substances, or if you feel unsafe, evacuate the area and call your institution's emergency number.[16][17]

  • Secure the area: If the spill is small and manageable, secure the area to prevent others from entering.

  • Put on PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical splash goggles, double gloves, and a lab coat.[17]

  • Containment: For liquid spills, create a dike around the spill using absorbent material from a spill kit to prevent it from spreading.[17][19]

  • Absorption: Apply absorbent material, such as vermiculite or spill pads, over the entire spill, working from the outside in.[19]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[19][20]

  • Decontamination: Clean the spill area with soap and water or an appropriate decontaminating solution.[18]

  • Disposal: Seal the waste container, label it appropriately, and arrange for its disposal through your EHS office.

  • Reporting: Report the incident to your supervisor and your institution's safety office.[17]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.